Product packaging for Diethyl naphthalene-2,6-dicarboxylate(Cat. No.:CAS No. 15442-73-6)

Diethyl naphthalene-2,6-dicarboxylate

Cat. No.: B096965
CAS No.: 15442-73-6
M. Wt: 272.29 g/mol
InChI Key: CSNCOKSAYUDNIE-UHFFFAOYSA-N
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Description

Diethyl naphthalene-2,6-dicarboxylate is a useful research compound. Its molecular formula is C16H16O4 and its molecular weight is 272.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O4 B096965 Diethyl naphthalene-2,6-dicarboxylate CAS No. 15442-73-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl naphthalene-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-3-19-15(17)13-7-5-12-10-14(16(18)20-4-2)8-6-11(12)9-13/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNCOKSAYUDNIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of Diethyl Naphthalene-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diethyl naphthalene-2,6-dicarboxylate is an aromatic ester that holds potential interest for researchers in materials science and drug discovery. While structurally similar to the more extensively studied dimethyl naphthalene-2,6-dicarboxylate, a key monomer in high-performance polymers, detailed public information on the diethyl ester is notably scarce. This guide provides a summary of the available chemical and physical data for this compound and outlines a general protocol for its synthesis based on standard esterification procedures.

Chemical Properties and Data

Quantitative data for this compound is limited in publicly accessible scientific literature and databases. The following table summarizes the available information, primarily sourced from chemical suppliers. It is important to note that some of these values may be predicted rather than experimentally determined.

PropertyValueSource
CAS Number 15442-73-6Chemical Supplier Catalogs
Molecular Formula C₁₆H₁₆O₄Chemical Supplier Catalogs
Molecular Weight 272.30 g/mol Chemical Supplier Catalogs
Boiling Point 199.7 °C (Predicted)Chemical Supplier Catalogs
Melting Point Not availableN/A
Solubility Not availableN/A
Appearance Not availableN/A
Spectroscopic Data Not availableN/A

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a generalized procedure and may require optimization.

Materials:

  • 2,6-Naphthalenedicarboxylic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Rotary evaporator

  • Standard reflux apparatus

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-naphthalenedicarboxylic acid in an excess of anhydrous ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product may be purified by recrystallization or column chromatography.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the proposed synthesis and purification of this compound.

G cluster_reaction Reaction cluster_workup Workup & Purification start Suspend 2,6-Naphthalenedicarboxylic Acid in Ethanol add_catalyst Add Sulfuric Acid Catalyst start->add_catalyst reflux Heat to Reflux add_catalyst->reflux cool Cool to Room Temperature reflux->cool Reaction Complete neutralize Neutralize with NaHCO₃ cool->neutralize extract Extract with Organic Solvent neutralize->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer wash->dry evaporate Remove Solvent dry->evaporate purify Purify Product evaporate->purify

Synthesis and Purification Workflow

Applications in Drug Development

There is no specific information available in the public domain detailing the use of this compound in drug development or its interaction with any biological signaling pathways. The naphthalene scaffold itself is present in a variety of bioactive compounds, and its derivatives have been explored for a range of therapeutic applications. However, research specifically implicating the diethyl ester is not currently published.

This compound is a compound for which detailed, experimentally verified chemical and physical properties are not widely available in the public domain. While its synthesis can be approached through standard esterification methods, specific protocols and characterization data are lacking. Further research would be required to fully elucidate its properties and potential applications in materials science and medicinal chemistry. Researchers interested in this compound should consider its synthesis and characterization as a primary step for any future investigations.

Spectroscopic and Synthetic Overview of Diethyl Naphthalene-2,6-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl naphthalene-2,6-dicarboxylate is an aromatic ester of significant interest in materials science and as a potential intermediate in pharmaceutical synthesis. Its rigid, planar naphthalene core functionalized with two ethyl ester groups imparts unique properties to polymers and can serve as a scaffold for the development of novel therapeutic agents. This technical guide provides a summary of the available spectroscopic data and a general synthetic methodology for this compound.

Spectroscopic Data

Comprehensive experimental spectroscopic data for this compound is not widely available in public databases. However, based on the known spectral characteristics of the closely related dimethyl naphthalene-2,6-dicarboxylate and general principles of spectroscopy, the expected data can be predicted.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~8.6s2HH-1, H-5
~8.1d2HH-3, H-7
~7.9d2HH-4, H-8
~4.4q4H-O-CH₂ -CH₃
~1.4t6H-O-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) (ppm)Assignment
~166C=O
~136C-2, C-6
~132C-4a, C-8a
~130C-1, C-5
~128C-3, C-7
~125C-4, C-8
~62-O-CH₂ -CH₃
~14-O-CH₂-CH₃

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3050Aromatic C-H Stretch
~2980Aliphatic C-H Stretch
~1720C=O Stretch (Ester)
~1250C-O Stretch (Ester)
~1600, ~1470Aromatic C=C Stretch

Table 4: Predicted Mass Spectrometry Data

m/zFragment
272[M]⁺ (Molecular Ion)
227[M - OCH₂CH₃]⁺
199[M - COOCH₂CH₃]⁺
155[C₁₀H₇CO]⁺
127[C₁₀H₇]⁺

Experimental Protocols

A detailed, experimentally validated protocol for the synthesis of this compound is not readily found in the searched literature. However, a standard Fischer esterification procedure, analogous to the synthesis of the dimethyl ester, can be proposed.

Proposed Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Naphthalene-2,6-dicarboxylic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate (saturated aqueous solution)

  • Anhydrous Magnesium Sulfate

  • Toluene

Procedure:

  • A mixture of naphthalene-2,6-dicarboxylic acid (1.0 eq), absolute ethanol (excess, ~20 eq), and a catalytic amount of concentrated sulfuric acid (~0.1 eq) is heated at reflux for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent, such as ethyl acetate, and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Purification of the crude this compound can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Diagram 1: Proposed Synthesis Workflow

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification A Naphthalene-2,6-dicarboxylic Acid + Ethanol (excess) + H₂SO₄ (cat.) B Reflux (12-24h) A->B C Solvent Removal B->C D Dissolve in Organic Solvent C->D E Aqueous Washes (H₂O, NaHCO₃, Brine) D->E F Drying (MgSO₄) & Filtration E->F G Solvent Evaporation F->G H Recrystallization G->H I Pure this compound H->I

An In-depth Technical Guide to the Synthesis of Diethyl Naphthalene-2,6-dicarboxylate from 2,6-Naphthalenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl naphthalene-2,6-dicarboxylate from 2,6-naphthalenedicarboxylic acid. The document details the underlying chemical principles, experimental protocols, and key reaction parameters, offering a valuable resource for professionals in chemical research and development.

Introduction

2,6-Naphthalenedicarboxylic acid (2,6-NDA) is a key monomer in the production of high-performance polymers such as polyethylene naphthalate (PEN).[1] Its ester derivatives, like this compound, are important intermediates in organic synthesis and can be utilized in the development of novel materials and pharmaceutical compounds. The synthesis of this compound is typically achieved through the Fischer esterification of 2,6-naphthalenedicarboxylic acid with ethanol in the presence of an acid catalyst.[2] This guide will focus on the practical aspects of this synthesis, including catalyst selection, reaction optimization, and product purification.

Reaction Principle and Stoichiometry

The synthesis of this compound from 2,6-naphthalenedicarboxylic acid and ethanol is a classic example of a Fischer esterification. The reaction involves the protonation of the carboxylic acid carbonyl group by a catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester.[2]

The overall balanced chemical equation for the reaction is:

C₁₀H₆(COOH)₂ + 2 C₂H₅OH ⇌ C₁₀H₆(COOC₂H₅)₂ + 2 H₂O

This equilibrium reaction is driven to completion by using an excess of the alcohol (ethanol) and/or by removing the water as it is formed.

Experimental Protocols

While specific protocols for the diethyl ester are not extensively detailed in the provided literature, a general and effective procedure can be adapted from established methods for the esterification of dicarboxylic acids.[3]

Materials:

  • 2,6-Naphthalenedicarboxylic acid (2,6-NDA)

  • Anhydrous Ethanol (large excess)

  • Concentrated Sulfuric Acid (H₂SO₄) or other suitable catalyst

  • Toluene (optional, for azeotropic removal of water)

  • Sodium Bicarbonate (NaHCO₃) solution (for neutralization)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)

  • Organic solvents for purification (e.g., ethanol, hexane)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (if using azeotropic removal of water)

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-naphthalenedicarboxylic acid and a large excess of anhydrous ethanol. Ethanol serves as both a reactant and the solvent.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture with stirring. Typically, the catalyst amount is around 2% of the weight of the dicarboxylic acid.[3]

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours (e.g., 4 hours).[3] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a solid precipitates, it may be the desired product. The excess ethanol can be removed using a rotary evaporator.

  • Neutralization: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and evaporate the solvent to obtain the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Key Reaction Parameters and Optimization

The yield and purity of this compound are significantly influenced by several factors:

  • Catalyst: While sulfuric acid is a common and effective catalyst, other catalysts have been explored for the esterification of dicarboxylic acids. These include solid acid catalysts like Al³⁺-montmorillonite, which offer the advantage of being easily separable and reusable.[4] For the closely related synthesis of dimethyl-2,6-naphthalene dicarboxylate, catalysts such as sodium tungstate and ammonium molybdate have been shown to be effective.[5][6]

  • Reactant Ratio: A large excess of ethanol is used to shift the reaction equilibrium towards the formation of the diester.[2] A molar ratio of alcohol to dicarboxylic acid of at least 2.5:1 is recommended.[3]

  • Temperature and Reaction Time: The reaction is typically carried out at the reflux temperature of the alcohol. Optimal reaction times are often in the range of 3-4 hours to achieve high conversion.[3]

The following table summarizes typical reaction conditions and yields for the esterification of dicarboxylic acids, which can be extrapolated for the synthesis of this compound.

ParameterValue/ConditionRationale
Reactants 2,6-Naphthalenedicarboxylic Acid, EthanolCarboxylic acid and alcohol for ester formation.
Catalyst Concentrated H₂SO₄ (2% w/w of diacid)[3]Protonates the carbonyl group, increasing its electrophilicity.[2]
Alternative Catalysts: Al³⁺-montmorillonite[4], Sodium Tungstate[5]Heterogeneous or alternative homogeneous catalysts can improve yields and simplify purification.
Solvent Ethanol (in excess)Serves as both reactant and solvent, driving the equilibrium forward.
Temperature Reflux (approx. 78 °C for ethanol)Provides the necessary activation energy for the reaction.
Reaction Time 3 - 4 hours[3]Sufficient time to reach high conversion.
Molar Ratio Ethanol : 2,6-NDA > 2.5 : 1[3]Excess alcohol favors product formation in an equilibrium reaction.
Purification Neutralization, Extraction, RecrystallizationRemoval of catalyst and unreacted starting materials to obtain a pure product.

Visualization of the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification Reactants 2,6-NDA + Ethanol Reaction Reflux (3-4h) Reactants->Reaction Catalyst H₂SO₄ Catalyst->Reaction Cooling Cool to RT Reaction->Cooling Evaporation Remove Excess Ethanol Cooling->Evaporation Neutralization Wash with NaHCO₃ Evaporation->Neutralization Drying Dry with MgSO₄ Neutralization->Drying Purification Recrystallization Drying->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2,6-naphthalenedicarboxylic acid via Fischer esterification is a robust and well-established method. By carefully controlling the reaction parameters, particularly the choice of catalyst, reactant ratio, and reaction time, high yields of the desired product can be achieved. This guide provides the necessary theoretical background and practical protocols to aid researchers and professionals in the successful synthesis and purification of this important chemical intermediate.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Naphthalene Dicarboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of naphthalene dicarboxylic acid esters. Special attention is given to isomers of significant industrial and research interest. The information is presented to be a valuable resource for professionals in materials science and drug development.

Physical Properties

Naphthalene dicarboxylic acid esters are a versatile class of compounds with properties that are highly dependent on the substitution pattern of the carboxyl groups on the naphthalene ring and the nature of the ester alkyl chain. These esters are typically crystalline solids at room temperature with limited solubility in water but better solubility in various organic solvents.

Tabulated Physical Data

The following tables summarize key physical properties for various naphthalene dicarboxylic acid isomers and their corresponding dimethyl, diethyl, and dibutyl esters.

Table 1: Physical Properties of Naphthalene Dicarboxylic Acids

IsomerMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Solubility
2,6-NDAC₁₂H₈O₄216.19>300[1]Sparingly soluble in water[2]
1,4-NDAC₁₂H₈O₄216.19>300Insoluble in water
2,3-NDAC₁₂H₈O₄216.19239-241-

Table 2: Physical Properties of Dimethyl Naphthalenedicarboxylates

IsomerMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
Dimethyl 2,6-naphthalenedicarboxylateC₁₄H₁₂O₄244.24187-193[3][4]347.16 (rough estimate)[4]Insoluble in water; Soluble in hot toluene[1][4][5]
Dimethyl 2,3-naphthalenedicarboxylateC₁₄H₁₂O₄244.24--Soluble in organic solvents[6]
Dimethyl 1,5-naphthalenedicarboxylateC₁₄H₁₂O₄244.24---

Table 3: Physical Properties of Diethyl and Dibutyl Naphthalenedicarboxylates

IsomerMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
Diethyl 2,6-naphthalenedicarboxylateC₁₆H₁₆O₄272.29--
Di-n-butyl 2,6-naphthalenedicarboxylateC₂₀H₂₄O₄328.40-220-230 @ 0.2 Torr[7]

Chemical Properties

The chemical reactivity of naphthalene dicarboxylic acid esters is primarily dictated by the ester functional groups and the aromatic naphthalene core. Key reactions include hydrolysis, transesterification, and reactions involving the aromatic ring.

Hydrolysis

Ester hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, is a fundamental reaction. The rate of hydrolysis is influenced by pH, temperature, and the steric and electronic environment of the ester group. For instance, the hydrolysis of dimethyl 2,6-naphthalenedicarboxylate is relatively slow at neutral pH but is accelerated under acidic or basic conditions.

Transesterification

Transesterification, the exchange of the alcohol group of an ester with another alcohol, is a crucial reaction in the synthesis of polyesters. A prominent example is the synthesis of poly(ethylene naphthalate) (PEN), where dimethyl 2,6-naphthalenedicarboxylate undergoes transesterification with ethylene glycol.

Aromatic Ring Chemistry

The naphthalene ring can undergo electrophilic substitution reactions, although the presence of the deactivating carboxylate groups makes these reactions less facile compared to unsubstituted naphthalene.

Experimental Protocols

Synthesis of Dimethyl 2,6-Naphthalenedicarboxylate

This protocol describes a typical laboratory-scale synthesis of dimethyl 2,6-naphthalenedicarboxylate from 2,6-naphthalenedicarboxylic acid.

Materials:

  • 2,6-Naphthalenedicarboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Ice water

  • Round bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round bottom flask, dissolve 2,6-naphthalenedicarboxylic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for a period sufficient to ensure complete esterification (e.g., 24 hours).

  • After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice water to precipitate the product.

  • Collect the white precipitate by vacuum filtration.

  • Wash the precipitate thoroughly with water to remove any residual acid and methanol.

  • Dry the product in a vacuum oven to obtain dimethyl 2,6-naphthalenedicarboxylate.

Characterization by Differential Scanning Calorimetry (DSC)

DSC is employed to determine the thermal transitions of the esters, such as melting point and glass transition temperature.

Instrument:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Accurately weigh a small sample (typically 3-5 mg) into an aluminum DSC pan.

  • Crimp the pan with a lid. An empty, crimped pan is used as a reference.

  • Place both the sample and reference pans into the DSC cell.

  • Heat the sample under a controlled nitrogen atmosphere (e.g., 50 mL/min flow rate).

  • A typical heating program involves an initial heating ramp (e.g., 10°C/min) to a temperature above the expected melting point, followed by a controlled cooling ramp and a second heating ramp to observe the thermal history.

  • The melting point is determined as the peak temperature of the endothermic melting transition.

Characterization by Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the esters by measuring weight loss as a function of temperature.

Instrument:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Place an accurately weighed sample (typically 5-10 mg) into a TGA pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).

  • Record the sample weight as a function of temperature.

  • The onset of decomposition is identified as the temperature at which significant weight loss begins.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.

Instrument:

  • NMR Spectrometer (e.g., 300 or 400 MHz)

Procedure:

  • Dissolve a small amount of the ester in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

  • The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure. For example, in the ¹H NMR spectrum of dimethyl 2,6-naphthalenedicarboxylate, characteristic signals for the aromatic protons and the methyl ester protons would be observed.

Visualizations

Synthesis of Poly(ethylene naphthalate) (PEN)

The following diagram illustrates the two-stage process for the synthesis of PEN, a high-performance polyester, starting from dimethyl 2,6-naphthalenedicarboxylate and ethylene glycol.

PEN_Synthesis NDC Dimethyl 2,6-Naphthalenedicarboxylate (NDC) Transesterification Transesterification NDC->Transesterification EG1 Ethylene Glycol (EG) EG1->Transesterification BHEN Bis(2-hydroxyethyl)-2,6-naphthalenedicarboxylate (BHEN) Transesterification->BHEN Stage 1 Methanol Methanol (byproduct) Transesterification->Methanol Polycondensation Polycondensation BHEN->Polycondensation PEN Poly(ethylene naphthalate) (PEN) Polycondensation->PEN Stage 2 EG2 Ethylene Glycol (byproduct) Polycondensation->EG2

Caption: Workflow for the two-stage synthesis of PEN.

STAT3 Signaling Pathway and Inhibition by Naphthalene Derivatives

Recent research has highlighted the potential of naphthalene derivatives as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often dysregulated in cancer.[2][8][9][10] This diagram outlines the canonical STAT3 pathway and the point of inhibition.

STAT3_Pathway cluster_nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimerization Dimerization STAT3_active->Dimerization 4. Dimerization Dimer p-STAT3 Dimer Dimerization->Dimer Nucleus Nucleus Dimer->Nucleus 5. Nuclear Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription 6. DNA Binding & Transcription Inhibitor Naphthalene Derivative Inhibitor->STAT3_active Inhibition Structure_Property Structure Molecular Structure Isomerism Isomerism (e.g., 2,6- vs 1,8-) Structure->Isomerism AlkylChain Ester Alkyl Chain (e.g., Methyl, Ethyl, Butyl) Structure->AlkylChain Properties Physical Properties Isomerism->Properties AlkylChain->Properties MeltingPoint Melting Point Properties->MeltingPoint Solubility Solubility Properties->Solubility

References

Molecular weight and formula of diethyl naphthalene-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of diethyl naphthalene-2,6-dicarboxylate. It also explores the broader biological activities associated with naphthalene dicarboxylate derivatives, offering valuable insights for professionals in research and drug development.

Core Compound Specifications

This compound is the diethyl ester of naphthalene-2,6-dicarboxylic acid. While less common than its dimethyl counterpart, it serves as a significant building block in polymer chemistry and a potential scaffold in medicinal chemistry.

Data Presentation: Quantitative Summary

PropertyValueSource
Chemical Formula C₁₆H₁₆O₄[1]
Molecular Weight 272.30 g/mol [2]
CAS Number 15442-73-6[1][2]

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis via Fischer Esterification

Objective: To synthesize this compound from 2,6-naphthalenedicarboxylic acid and ethanol.

Materials:

  • 2,6-Naphthalenedicarboxylic acid

  • Anhydrous ethanol (in large excess, to serve as both reactant and solvent)

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 2,6-naphthalenedicarboxylic acid in a large excess of anhydrous ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for several hours (typically 12-24 hours) to drive the equilibrium towards the ester product. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in an organic solvent such as diethyl ether. Transfer the solution to a separatory funnel and wash it sequentially with deionized water and a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Finally, wash with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography.

Analytical Methodologies

The characterization and quantification of this compound can be achieved using standard analytical techniques employed for similar aromatic esters.

Experimental Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound.

Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).

    • Injector Temperature: 250-280 °C.

    • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: The identity of the compound can be confirmed by its retention time and the fragmentation pattern in the mass spectrum. Quantification can be performed using an internal or external standard method.

Experimental Protocol: Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and concentration of this compound.

Instrumentation: A standard HPLC system with a UV detector.

Procedure:

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • HPLC Conditions (Typical):

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the naphthalene chromophore absorbs strongly (e.g., around 254 nm).

  • Data Analysis: The purity is determined by the peak area percentage. Quantification is achieved by comparing the peak area to a calibration curve generated from standards of known concentration.

Biological Context and Signaling Pathways

While specific biological activities for this compound are not extensively documented, the broader class of naphthalene derivatives has been shown to possess various pharmacological properties, including anti-inflammatory and cytotoxic effects.

Many naphthalene derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3]

Logical Relationship: General Anti-Inflammatory Action of Naphthalene Derivatives

G General Anti-Inflammatory Signaling Pathway for Naphthalene Derivatives LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MAPK MAPK Pathway (ERK, p38, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK NFkB NF-κB MAPK->NFkB activates IkB IκB IKK->IkB phosphorylates IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) Nucleus->Inflammatory_Genes induces Naphthalene_Derivative Naphthalene Derivative Naphthalene_Derivative->MAPK inhibits Naphthalene_Derivative->IKK inhibits

Caption: General signaling pathway for the anti-inflammatory action of naphthalene derivatives.

Workflow: Drug Discovery and Development Process

G General Workflow for Drug Discovery and Development Compound_Synthesis Compound Synthesis (e.g., Diethyl Naphthalene- 2,6-dicarboxylate) In_Vitro_Screening In Vitro Screening (Cytotoxicity, Anti-inflammatory assays) Compound_Synthesis->In_Vitro_Screening Lead_Identification Lead Identification In_Vitro_Screening->Lead_Identification In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Identification->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials

Caption: A generalized workflow for the drug discovery and development process.

References

Navigating the Safety Profile of Diethyl Naphthalene-2,6-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the available health and safety information for diethyl naphthalene-2,6-dicarboxylate. Due to a scarcity of publicly available safety data for the diethyl ester, this document also presents detailed information for the closely related analogue, dimethyl 2,6-naphthalenedicarboxylate (CAS 840-65-3), to provide a foundational understanding of the toxicological and safety considerations for this class of compounds. It is crucial to note that while structurally similar, the toxicological profiles of the diethyl and dimethyl esters may differ.

Physicochemical Properties

A summary of the known physical and chemical properties of dimethyl 2,6-naphthalenedicarboxylate is provided below. This data is essential for understanding the substance's behavior under various experimental and storage conditions.

PropertyValueReference
Molecular Formula C14H12O4[1][2][3][4][5]
Molecular Weight 244.24 g/mol [1][2][3]
Appearance Light yellow crystalline solid[2][3]
Melting Point 187 - 193 °C[2][3]
Boiling Point > 300 °C (estimate)[2][6]
Water Solubility Insoluble[3]
Vapor Pressure 3.3 x 10-4 Pa at 25 °C[6]
Log Pow (Partition Coefficient) 3.5[6]

Toxicological Data

Toxicological data for dimethyl 2,6-naphthalenedicarboxylate suggests a low acute toxicity profile. The following table summarizes the available data.

TestSpeciesRouteResultReference
Acute Oral Toxicity (LD50) RatOral> 2,000 mg/kg[6]
Daphnid Reproduction (EC50) Daphnia magna-0.02 mg/L (24-hour)[6]
Algae Toxicity (EC50) Selenastrum capricornutum-> 0.1 mg/L (72-hour)[6]
Fish Toxicity (LC50) Medaka (Oryzias latipes)-> 0.1 mg/L (96-hour)[6]
Repeated Dose and Reproductive/Developmental Toxicity (NOAEL) RatOral1000 mg/kg/day[6]

Genotoxicity: Dimethyl 2,6-naphthalenedicarboxylate was found to be not genotoxic in bacterial mutation and in vitro chromosomal aberration tests.[6]

Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[2]

Hazard Identification and Handling

GHS Classification (Dimethyl 2,6-naphthalenedicarboxylate):

  • Aquatic Hazard: May cause long-lasting harmful effects to aquatic life (H413).[2]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: Not required under normal use with adequate ventilation. A dust mask (type N95 or P1) may be used if dust is generated.[2]

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2][7][8]

Spill and Disposal: In case of a spill, sweep up the material and place it in a suitable container for disposal.[7] Avoid generating dust.[7] Dispose of contents and container in accordance with local, regional, and national regulations.[2]

Experimental Protocols

The toxicological data presented in this guide is based on standardized OECD test guidelines.

  • Ready Biodegradability (OECD 301C): This test evaluates the potential for a chemical to be biodegraded by microorganisms. The result of 7% after 28 days indicates that dimethyl 2,6-naphthalenedicarboxylate is not readily biodegradable.[6]

  • Partition Coefficient (n-octanol/water) (OECD TG 107): This method determines the lipophilicity of a substance, which can be an indicator of its potential to bioaccumulate.

  • Water Solubility (OECD TG 105): This guideline specifies methods to determine the solubility of substances in water.

  • Vapour Pressure (OECD TG 104): This test measures the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.

  • Combined Repeated Dose and Reproductive/Developmental Toxicity Study (OECD Guideline): This comprehensive study in rats evaluated the potential for adverse effects from repeated oral exposure and on reproduction and development. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 1000 mg/kg/day.[6]

Visualized Workflows

Safe Handling Workflow

The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting.

A Receipt and Inspection B Storage in Designated Area (Cool, Dry, Well-Ventilated) A->B C Pre-Use Assessment (Review SDS/Safety Info) B->C D Don Personal Protective Equipment (Gloves, Eye Protection) C->D E Weighing and Dispensing (In Ventilated Enclosure if Dusty) D->E F Experimental Use E->F G Decontamination of Equipment and Workspace F->G H Waste Collection (Labeled, Sealed Container) G->H I Proper Disposal (Follow Institutional Guidelines) H->I Start Compound of Interest: This compound DataAvailable Is a comprehensive SDS available? Start->DataAvailable FollowSDS Follow specific SDS recommendations DataAvailable->FollowSDS Yes NoData No comprehensive data found DataAvailable->NoData No SurrogateData Identify and evaluate data for a close structural analogue (e.g., Dimethyl ester) NoData->SurrogateData AssumeHazard Assume unknown hazards and apply standard stringent chemical handling precautions NoData->AssumeHazard ImplementControls Implement engineering controls, PPE, and safe work practices SurrogateData->ImplementControls AssumeHazard->ImplementControls

References

The Genesis of a High-Performance Monomer: A Technical Guide to the Discovery and Synthesis of Naphthalene-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Naphthalene-2,6-dicarboxylic acid (2,6-NDA), and its corresponding diester, dimethyl-2,6-naphthalenedicarboxylate (DM-2,6-NDC), are key monomers in the production of high-performance polyesters, most notably polyethylene naphthalate (PEN). PEN exhibits superior thermal, mechanical, and barrier properties compared to conventional polyesters like polyethylene terephthalate (PET), making it a material of choice for demanding applications in electronics, automotive components, and advanced packaging. This technical guide provides a comprehensive overview of the discovery and historical development of 2,6-NDA synthesis, with a focus on the core chemical processes that have enabled its commercial production. We will delve into the key synthetic methodologies, present quantitative data for comparative analysis, and provide detailed experimental protocols for significant historical and industrial processes.

A Historical Perspective: The Dawn of Naphthalene Dicarboxylic Acids

The journey of naphthalene-2,6-dicarboxylate begins in the late 19th century with the pioneering work of Robert Evert and Victor Merz. In 1876, they were the first to synthesize 2,6-NDA by the hydrolysis of 2,6-dicyanonaphthalene.[1] This initial synthesis, while historically significant, was not amenable to large-scale production. The quest for more efficient and economically viable routes to 2,6-NDA would continue for several decades, driven by the burgeoning field of polymer chemistry and the desire for materials with enhanced properties.

A significant breakthrough came with the development of isomerization and disproportionation reactions. It was discovered that other isomers of naphthalenedicarboxylic acid, such as the 1,8-isomer, could be converted to the more desirable 2,6-isomer via the formation of their dipotassium salts.[1] This principle laid the groundwork for one of the first commercially significant methods for 2,6-NDA production, the Henkel process.

Key Industrial Synthesis Routes

Two major industrial processes have dominated the commercial production of naphthalene-2,6-dicarboxylate: the Henkel process and the Amoco process. These methods, while both aiming for the same target molecule, employ fundamentally different chemical strategies.

The Henkel Process: A Symphony of Disproportionation and Isomerization

The Henkel process, also known as the Raecke process, is a fascinating example of chemical rearrangement. It relies on the thermal disproportionation of potassium salts of naphthalene monocarboxylic acids (naphthoates) or the isomerization of other naphthalenedicarboxylates to the thermodynamically more stable 2,6-isomer.[2] This process is typically carried out at high temperatures and pressures in the presence of a catalyst, often a cadmium salt.[2]

The overall transformation can be represented by the disproportionation of potassium α- or β-naphthoate into dipotassium 2,6-naphthalenedicarboxylate and naphthalene. A key feature of this process is the ability to start from more readily available isomers and convert them to the desired 2,6-dicarboxylate.

Henkel_Process cluster_disproportionation Disproportionation cluster_isomerization Isomerization naphthoate Potassium Naphthoate intermediate Dipotassium Salt Intermediate naphthoate->intermediate High T, P Cd Catalyst ndc_isomers Other Naphthalenedicarboxylate Isomers (e.g., 1,8-) ndc_isomers->intermediate High T, P Cd Catalyst product Dipotassium 2,6- Naphthalenedicarboxylate intermediate->product naphthalene Naphthalene (byproduct) intermediate->naphthalene final_product Naphthalene-2,6- dicarboxylic Acid product->final_product Acidification

Caption: The Henkel process for 2,6-NDA synthesis.

The following protocol is based on the procedure published in Organic Syntheses by Bernhard Raecke and Hubert Schirp, which details the preparation of 2,6-naphthalenedicarboxylic acid from 1,8-naphthalic anhydride via its dipotassium salt.[2]

Materials:

  • 1,8-Naphthalic anhydride (commercial grade)

  • Potassium hydroxide (85%)

  • Hydrochloric acid (6N)

  • Potassium hydroxide (3N)

  • Decolorizing carbon

  • Methanol

  • Anhydrous cadmium chloride

  • Carbon dioxide

Procedure:

  • Preparation of Dipotassium Naphthalate: A solution of 66.5 g (1.01 moles) of 85% potassium hydroxide in 300 ml of water is heated to 60–70°C. 100 g (0.505 mole) of commercial 1,8-naphthalic anhydride is stirred in. The pH of the resulting solution is adjusted to 7 with 6N hydrochloric acid and 3N potassium hydroxide. The solution is treated with 10 g of decolorizing carbon and filtered. This is repeated, and the filtrate is concentrated to about 180 ml. The concentrate is cooled, and 800 ml of methanol is added with vigorous stirring. The mixture is cooled to 0–5°C, and the precipitated dipotassium naphthalate is filtered, washed with methanol, and dried.[2]

  • Isomerization/Disproportionation: A mixture of 100 g of the dried dipotassium naphthalate and 4 g of anhydrous cadmium chloride is ground in a ball mill for 4 hours. This mixture is placed in a 0.5-L autoclave. The autoclave is evacuated and then filled with carbon dioxide to a pressure of about 30 atm. The agitated autoclave is heated to an internal temperature of 400–430°C over 1–2 hours and maintained at this temperature for 1.5 hours. The pressure will rise to about 90 atm.[2]

  • Isolation of 2,6-Naphthalenedicarboxylic Acid: The solid product from the autoclave is pulverized and dissolved in 1 L of water at 50–60°C. Ten grams of decolorizing carbon is added, and the mixture is stirred and filtered to remove cadmium salts and carbon. The filtrate is heated to 80–90°C and acidified with concentrated hydrochloric acid to a pH of 1. The precipitated 2,6-naphthalenedicarboxylic acid is filtered from the hot mixture. It is then washed successively with water, 50% ethanol, and 90% ethanol and dried.[2]

Quantitative Data for the Henkel (Raecke) Process

ParameterValueReference
Starting Material1,8-Naphthalic Anhydride[2]
Final Product2,6-Naphthalenedicarboxylic Acid[2]
Yield57–61%[2]
CatalystAnhydrous Cadmium Chloride[2]
Temperature400–430°C[2]
PressureInitial: ~30 atm CO2; Final: ~90 atm[2]
Reaction Time1.5 hours at temperature[2]
The Amoco Process: Liquid-Phase Catalytic Oxidation

The Amoco process, developed by Amoco Chemicals (now part of Solvay), became the dominant industrial method for producing 2,6-NDA.[3] This process involves the liquid-phase catalytic oxidation of 2,6-dimethylnaphthalene (2,6-DMN) using molecular oxygen (typically from air) in the presence of a heavy metal catalyst system.[4][5] The development of this process was a significant step forward, offering a more direct and efficient route to high-purity 2,6-NDA.

The core of the Amoco process is the oxidation of the two methyl groups on the naphthalene ring to carboxylic acid groups. This is achieved using a catalyst system typically comprising cobalt and manganese salts, with a bromine-containing promoter, in an acetic acid solvent.[4][5] The reaction is carried out under elevated temperature and pressure.

Amoco_Process dmn 2,6-Dimethylnaphthalene reactor Oxidation Reactor dmn->reactor air Air (O2) air->reactor catalyst Co/Mn/Br Catalyst Acetic Acid catalyst->reactor crude_nda Crude 2,6-NDA Slurry reactor->crude_nda High T, P byproducts Byproducts: - 2-Formyl-6-naphthoic acid - Trimellitic acid - Bromo-2,6-NDA reactor->byproducts purification Purification crude_nda->purification final_product High-Purity 2,6-NDA purification->final_product

Caption: The Amoco process for 2,6-NDA synthesis.

While specific industrial protocols are proprietary, the following is a representative laboratory-scale procedure based on the extensive patent literature.[4][5]

Materials:

  • 2,6-Dimethylnaphthalene (high purity, >99%)

  • Cobalt (II) acetate tetrahydrate

  • Manganese (II) acetate tetrahydrate

  • Sodium bromide

  • Glacial acetic acid

  • Compressed air or oxygen-nitrogen mixture

Procedure:

  • Reactor Setup: A high-pressure reactor (e.g., a stirred autoclave) is charged with glacial acetic acid, cobalt (II) acetate tetrahydrate, manganese (II) acetate tetrahydrate, and sodium bromide.

  • Reaction Initiation: The reactor is sealed, pressurized with an inert gas (e.g., nitrogen), and heated to the desired reaction temperature (typically 180-220°C).

  • Oxidation: A solution or slurry of 2,6-dimethylnaphthalene in acetic acid is continuously fed into the reactor along with a continuous flow of compressed air. The pressure is maintained within a specific range (e.g., 15-30 bar). The reaction is highly exothermic and requires careful temperature control.

  • Product Slurry: The reaction produces a slurry of crude 2,6-naphthalenedicarboxylic acid, which is sparingly soluble in the acetic acid solvent.

  • Product Isolation and Purification: The product slurry is continuously withdrawn from the reactor. The crude 2,6-NDA is separated from the mother liquor by filtration or centrifugation. The crude product is then subjected to purification steps, which may include washing, recrystallization, or hydrogenation to remove impurities such as 2-formyl-6-naphthoic acid (FNA), trimellitic acid (TMLA), and bromo-naphthalenedicarboxylic acids (BrNDA).[4]

Quantitative Data for the Amoco Process

ParameterValue/RangeReference
Starting Material2,6-Dimethylnaphthalene[4][5]
Final Product2,6-Naphthalenedicarboxylic Acid[4][5]
Catalyst SystemCobalt, Manganese, Bromine[4][5]
- Co:Mn atomic ratioat least 1:1, preferably >2:1[4]
- Total Co and Mn< 0.40 wt% of solvent[4]
SolventAcetic Acid[4][5]
Temperature188-216°C (370-420°F)[5]
PressureSufficient to maintain liquid phase[5]
OxidantMolecular Oxygen (from air)[4][5]
Purity of 2,6-DMN>98.5%, preferably >99%[5]
Key Byproducts2-Formyl-6-naphthoic acid, Trimellitic acid, Bromo-2,6-NDA[4]

Precursor Synthesis: The Gateway to the Amoco Process

The viability of the Amoco process is intrinsically linked to the availability of high-purity 2,6-dimethylnaphthalene. The synthesis of 2,6-DMN itself is a complex multi-step process. One of the commercial routes developed by BP Amoco starts from o-xylene and butadiene.[6] This process involves several catalytic steps, including alkylation, cyclization, and dehydrogenation, followed by isomerization to obtain the desired 2,6-isomer. The complexity and cost of this precursor synthesis have been significant factors in the overall economics of 2,6-NDA production.

DMN_Synthesis oxylene o-Xylene alkenylation Alkenylation oxylene->alkenylation butadiene Butadiene butadiene->alkenylation otp 5-(o-Tolyl)pent-2-ene alkenylation->otp cyclization Cyclization otp->cyclization dmt 1,5-Dimethyltetralin cyclization->dmt dehydrogenation Dehydrogenation dmt->dehydrogenation dmn_isomers Dimethylnaphthalene Isomers (e.g., 1,5-DMN) dehydrogenation->dmn_isomers isomerization Isomerization dmn_isomers->isomerization dmn_26 2,6-Dimethylnaphthalene isomerization->dmn_26

Caption: A simplified workflow for 2,6-DMN synthesis.

Modern and Alternative Synthetic Approaches

Research into the synthesis of naphthalene-2,6-dicarboxylate continues, driven by the desire for more sustainable and cost-effective methods. Some of these approaches include:

  • Oxidation of other 2,6-dialkylnaphthalenes: 2,6-Diisopropylnaphthalene can also be oxidized to 2,6-NDA.[1]

  • Carbonylation reactions: Direct carbonylation of naphthalene derivatives offers a potential route to introduce the carboxylic acid functionalities in a more atom-economical way.[7]

  • Microwave-assisted synthesis: Recent studies have explored the use of microwave irradiation to accelerate the synthesis of sodium 2,6-naphthalenedicarboxylate, offering significantly reduced reaction times.[8]

Conclusion

The synthesis of naphthalene-2,6-dicarboxylate has a rich history, evolving from early laboratory curiosities to large-scale industrial processes that have enabled the production of advanced materials. The Henkel and Amoco processes represent two distinct and ingenious chemical strategies to achieve this valuable monomer. While the Amoco process has been the dominant technology, ongoing research into alternative synthetic routes highlights the continued importance of 2,6-NDA and the pursuit of more efficient and sustainable chemical manufacturing. The detailed understanding of these synthetic pathways, their underlying chemistry, and the associated process parameters is crucial for researchers and professionals in the fields of polymer science, organic synthesis, and drug development who seek to innovate and build upon this important chemical foundation.

References

A Technical Guide to the Theoretical and Computational Investigation of Diethyl Naphthalene-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Diethyl naphthalene-2,6-dicarboxylate is a significant diester molecule, serving as a key building block in the synthesis of polymers like poly(ethylene naphthalate) (PEN), a polyester with superior thermal and barrier properties. Understanding its molecular structure, electronic characteristics, and reactivity is crucial for optimizing its applications. This technical guide outlines the standard theoretical and computational methodologies employed to characterize this compound at the molecular level. While specific, in-depth theoretical studies on the diethyl variant are not extensively published, this document presents the established protocols and expected analyses based on computational studies of analogous aromatic esters and naphthalene derivatives.[1][2] The guide covers computational methods, molecular structure optimization, vibrational analysis, and the exploration of electronic properties through frontier molecular orbitals and molecular electrostatic potential maps.

Methodologies and Protocols

A thorough theoretical investigation of a molecule like this compound integrates computational modeling with experimental validation.

Computational Protocol

Density Functional Theory (DFT) is the most common and effective method for studying the structural and electronic properties of such organic molecules.[3] A typical computational workflow is performed using a software package like Gaussian.[4]

Key Steps:

  • Structure Optimization: The initial molecular geometry of this compound is optimized to find its most stable, lowest-energy conformation. The B3LYP functional with a 6-311++G(d,p) basis set is a widely accepted level of theory for this purpose, providing a good balance between accuracy and computational cost.

  • Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory. This step serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the theoretical infrared (IR) and Raman spectra.

  • Property Calculations: Using the optimized geometry, further calculations are performed to determine key electronic properties. These include:

    • Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's reactivity and electronic transitions.[5]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.[6]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization, hyperconjugative interactions, and the stability of the molecule.[6]

G Computational Workflow for this compound cluster_input Input cluster_dft DFT Calculations (e.g., Gaussian) cluster_output Analysis & Results mol_structure Initial Molecular Structure (this compound) opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->opt Step 1 freq Vibrational Frequency Calculation opt->freq Step 2 geom_table Optimized Geometry (Bond Lengths, Angles) opt->geom_table props Electronic Property Calculations (HOMO-LUMO, MEP, NBO) freq->props Step 3 spec_compare Spectra Comparison (Calculated vs. Experimental IR/Raman) freq->spec_compare electronic_analysis Electronic Properties (Reactivity, Stability) props->electronic_analysis

Computational workflow for theoretical analysis.
Experimental Protocols

Experimental data is essential for validating the results of computational models.

  • Synthesis: The synthesis of dialkyl naphthalene-2,6-dicarboxylates is typically achieved through the esterification of 2,6-naphthalenedicarboxylic acid with the corresponding alcohol (in this case, ethanol) in the presence of an acid catalyst. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC).

  • Spectroscopic Characterization:

    • FT-IR Spectroscopy: An experimental FT-IR spectrum is recorded to identify the characteristic vibrational modes of the functional groups (e.g., C=O stretch of the ester, C-O stretch, aromatic C-H stretches). This spectrum is then compared with the computationally predicted vibrational frequencies.

    • NMR Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure.[7] The chemical shifts provide information about the chemical environment of each proton and carbon atom, which can also be compared with theoretical predictions from DFT calculations.

    • UV-Vis Spectroscopy: The electronic absorption spectrum is measured to determine the wavelengths of maximum absorption (λ_max), which correspond to electronic transitions. These experimental values are compared with theoretical transitions calculated using Time-Dependent DFT (TD-DFT).[8]

Results and Discussion

This section outlines the expected results from a comprehensive theoretical study.

Molecular Geometry

The geometry optimization would yield the most stable 3D structure of the molecule. The key structural parameters—bond lengths, bond angles, and dihedral angles—would be determined. This data is typically presented in a table for clarity. The planarity of the naphthalene core and the orientation of the two ethyl carboxylate groups are of particular interest as they influence the molecule's packing in the solid state and its overall electronic properties.

Table 1: Representative Optimized Geometric Parameters (Illustrative) (Note: The following are example parameters. Actual values would be generated from DFT calculations.)

ParameterDescriptionExpected Value (Å or °)
C=OCarbonyl bond length in ester group~1.21 Å
C-OEster C-O single bond length~1.35 Å
C-C (Naphth.)Aromatic C-C bond length in the ring1.38 - 1.42 Å
C-C-OBond angle in the ester linkage~125°
C-C-C-ODihedral angle of the ester group relative to the ringVariable
Vibrational Analysis

The calculated vibrational frequencies are used to assign the peaks observed in the experimental FT-IR and Raman spectra. A scaling factor is often applied to the calculated frequencies to account for systematic errors in the computational method. A table comparing the calculated and experimental frequencies helps validate the accuracy of the computational model.

Table 2: Representative Vibrational Mode Assignments (Illustrative) (Note: The following are example assignments. Actual values would be generated from DFT and experimental spectra.)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=O Stretch (Ester)~1720 cm⁻¹~1715 cm⁻¹
C-O-C Stretch (Ester)~1250 cm⁻¹~1245 cm⁻¹
Aromatic C=C Stretch~1600 cm⁻¹~1595 cm⁻¹
Aromatic C-H Stretch~3050 cm⁻¹~3045 cm⁻¹
Electronic Properties

The analysis of FMOs is crucial for understanding chemical reactivity and electronic properties.[5]

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. For this molecule, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring system.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is likely distributed over the entire naphthalene dicarboxylate system, including the carbonyl groups.

  • Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a key indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity.[5]

Table 3: Representative Electronic Properties (Illustrative) (Note: The following are example properties. Actual values would be generated from DFT calculations.)

PropertyDescriptionExpected Value
E_HOMOEnergy of the Highest Occupied Molecular Orbital~ -6.5 eV
E_LUMOEnergy of the Lowest Unoccupied Molecular Orbital~ -1.5 eV
ΔE (Energy Gap)E_LUMO - E_HOMO~ 5.0 eV

The MEP map provides a visual representation of the charge distribution. For this compound, the MEP would show:

  • Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the carbonyl groups, indicating these are the primary sites for electrophilic attack.

  • Positive Potential (Blue): Located around the hydrogen atoms of the naphthalene ring and the ethyl groups, indicating sites susceptible to nucleophilic attack.

G Conceptual MEP and FMO Relationship cluster_mep Molecular Electrostatic Potential (MEP) cluster_fmo Frontier Molecular Orbitals (FMO) mep_desc Visualizes Charge Distribution neg_region Negative Potential (Red) (e.g., Carbonyl Oxygens) pos_region Positive Potential (Blue) (e.g., Aromatic Hydrogens) lumo LUMO (Electron Acceptor) Distributed across π-system neg_region->lumo Site for Electrophilic Attack homo HOMO (Electron Donor) Localized on Naphthalene Ring pos_region->homo Site for Nucleophilic Attack

Relationship between MEP and FMO reactivity sites.

Conclusion

A theoretical study combining DFT calculations with experimental validation provides a powerful framework for understanding the fundamental properties of this compound. By optimizing the molecular geometry, predicting vibrational spectra, and analyzing electronic properties like the HOMO-LUMO gap and MEP, researchers can gain deep insights into the molecule's stability, reactivity, and potential interactions. This knowledge is invaluable for its application in polymer science and materials development, enabling the rational design of new materials with tailored properties.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Polyethylene Naphthalate (PEN) via Transesterification of Diethyl Naphthalene-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of polyethylene naphthalate (PEN), a high-performance polyester, through a two-step melt polymerization process. The synthesis involves the transesterification of diethyl naphthalene-2,6-dicarboxylate with ethylene glycol, followed by a polycondensation reaction. PEN exhibits superior thermal stability, mechanical strength, and barrier properties compared to polyethylene terephthalate (PET), making it a material of interest for advanced applications in packaging, electronics, and specialty fibers.[1][2][3][4] These protocols are intended to serve as a comprehensive guide for researchers in materials science and polymer chemistry.

Introduction

Polyethylene naphthalate (PEN) is a semi-crystalline thermoplastic polyester synthesized from the monomers ethylene glycol and naphthalene-2,6-dicarboxylic acid or its dialkyl esters.[3][4] The presence of the naphthalene ring in the polymer backbone imparts enhanced rigidity, leading to superior properties such as a higher glass transition temperature, increased tensile strength, and better resistance to gas permeation and UV degradation when compared to PET.[3][4]

The synthesis of PEN can be achieved through two primary routes: direct esterification of naphthalene-2,6-dicarboxylic acid with ethylene glycol, or a transesterification reaction of a naphthalene-2,6-dicarboxylate ester (such as the dimethyl or diethyl ester) with ethylene glycol.[3][5] This document focuses on the transesterification of this compound. This process is a two-stage reaction:

  • Transesterification: this compound is reacted with an excess of ethylene glycol in the presence of a catalyst to form bis(2-hydroxyethyl) naphthalene-2,6-dicarboxylate and ethanol as a byproduct.

  • Polycondensation: The resulting monomer is then heated under high vacuum and in the presence of a polycondensation catalyst to form high molecular weight PEN, with the elimination of ethylene glycol.

Experimental Protocols

Materials and Equipment

Materials:

  • This compound (DEN)

  • Ethylene glycol (EG)

  • Zinc Acetate (Zn(OAc)₂) - Transesterification catalyst

  • Antimony Trioxide (Sb₂O₃) - Polycondensation catalyst

  • Phosphoric Acid (H₃PO₄) or other stabilizers (optional)

  • Nitrogen (high purity)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column/condenser.

  • Heating mantle with a temperature controller.

  • Vacuum pump capable of reaching <1 Torr.

  • Cold trap for collecting byproducts.

Two-Step Melt Polymerization Protocol

Step 1: Transesterification

  • Reactor Setup: Assemble the glass reactor with the mechanical stirrer, nitrogen inlet, and distillation column. Ensure all glassware is dry.

  • Charging Reactants: Charge the reactor with this compound and ethylene glycol. A molar ratio of EG to DEN of 2.0-2.5:1 is recommended.[6]

  • Catalyst Addition: Add the transesterification catalyst, zinc acetate, at a concentration of 5-10 x 10⁻⁴ moles per mole of this compound.[6]

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen to remove any oxygen. Maintain a slow, continuous nitrogen flow (e.g., 70-100 ml/min) throughout this stage to create an inert atmosphere and help remove the ethanol byproduct.[6]

  • Heating and Reaction:

    • Begin stirring and gradually heat the reactor to approximately 180-200°C.

    • Ethanol will begin to distill off as the transesterification reaction proceeds.

    • Slowly increase the temperature to 220-230°C to drive the reaction to completion.

    • Monitor the distillation of ethanol. The reaction is considered complete when approximately 80-90% of the theoretical amount of ethanol has been collected. This stage typically takes 2-4 hours.

Step 2: Polycondensation

  • Catalyst Addition: Add the polycondensation catalyst, antimony trioxide, at a concentration of 3-6 x 10⁻⁴ moles per mole of the initial this compound.[6] A stabilizer like phosphoric acid can also be added at this stage to deactivate the transesterification catalyst and improve the thermal stability of the polymer.

  • Applying Vacuum and Increasing Temperature:

    • Gradually reduce the pressure in the reactor to below 1 Torr.

    • Simultaneously, increase the temperature to 270-290°C.

  • Polycondensation Reaction:

    • The viscosity of the molten polymer will increase significantly as the polycondensation reaction proceeds and excess ethylene glycol is removed.

    • Continue the reaction under high vacuum and elevated temperature for 2-3 hours, or until the desired melt viscosity is achieved, which can be observed by the power consumption of the stirrer motor.

  • Polymer Extrusion and Quenching:

    • Once the desired molecular weight is achieved, extrude the molten PEN from the reactor under nitrogen pressure into a strand.

    • Quench the polymer strand in a water bath.

  • Pelletization: Dry the polymer strand and cut it into pellets for further analysis and processing.

Data Presentation

Table 1: Reaction Parameters for PEN Synthesis

ParameterValueReference
Transesterification Stage
Molar Ratio (EG:DEN)2.0 - 2.5 : 1[6]
Catalyst (Transesterification)Zinc Acetate[6]
Catalyst Concentration5-10 x 10⁻⁴ mol/mol of DEN[6]
Temperature180 - 230 °C
Nitrogen Flow Rate70 - 100 ml/min[6]
Reaction Time2 - 4 hours
Polycondensation Stage
Catalyst (Polycondensation)Antimony Trioxide[6]
Catalyst Concentration3-6 x 10⁻⁴ mol/mol of DEN[6]
Temperature270 - 290 °C
Pressure< 1 Torr
Reaction Time2 - 3 hours

Table 2: Typical Properties of Polyethylene Naphthalate (PEN)

PropertyTypical Value
Glass Transition Temperature (Tg)~120 °C
Melting Temperature (Tm)~270 °C
Density~1.36 g/cm³
Tensile Strength~90 MPa
Young's Modulus~5000 MPa
Oxygen PermeabilitySignificantly lower than PET

Visualizations

Experimental Workflow

PEN_Synthesis_Workflow cluster_transesterification Step 1: Transesterification cluster_polycondensation Step 2: Polycondensation cluster_product_handling Product Handling charge_reactants Charge Reactor: - this compound - Ethylene Glycol - Zinc Acetate purge Purge with N₂ charge_reactants->purge heat_trans Heat (180-230°C) under N₂ flow purge->heat_trans distill_ethanol Distill off Ethanol heat_trans->distill_ethanol add_catalyst_poly Add Antimony Trioxide distill_ethanol->add_catalyst_poly Oligomer Intermediate apply_vacuum Apply Vacuum (<1 Torr) & Heat (270-290°C) add_catalyst_poly->apply_vacuum remove_eg Remove Excess Ethylene Glycol apply_vacuum->remove_eg polymerize High Molecular Weight PEN formation remove_eg->polymerize extrude Extrude Polymer polymerize->extrude quench Quench in Water extrude->quench pelletize Pelletize quench->pelletize

Caption: Workflow for the synthesis of polyethylene naphthalate (PEN).

Logical Relationship of Reactants and Products

PEN_Reaction_Scheme cluster_trans Transesterification cluster_poly Polycondensation DEN This compound Monomer Bis(2-hydroxyethyl) Naphthalene-2,6-dicarboxylate DEN->Monomer EG Ethylene Glycol EG->Monomer Ethanol Ethanol (byproduct) Monomer->Ethanol Monomer_poly Monomer PEN Polyethylene Naphthalate (PEN) EG_byproduct Ethylene Glycol (byproduct) PEN->EG_byproduct Monomer_poly->PEN

Caption: Reactant to product flow in PEN synthesis.

References

Application Notes and Protocols: Diethyl Naphthalene-2,6-dicarboxylate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diethyl naphthalene-2,6-dicarboxylate and its derivatives in the synthesis of high-performance polymers, primarily focusing on poly(ethylene 2,6-naphthalate) (PEN). This document includes detailed experimental protocols, quantitative data on polymer properties, and visualizations of the synthesis process and property comparisons.

Introduction to Poly(ethylene 2,6-naphthalate) (PEN)

Poly(ethylene 2,6-naphthalate) (PEN) is a high-performance polyester synthesized from the monomers 2,6-naphthalenedicarboxylic acid or its esters, such as this compound, and ethylene glycol.[1][2][3] PEN exhibits superior properties compared to conventional polyesters like poly(ethylene terephthalate) (PET), making it a material of choice for demanding applications. The enhanced performance of PEN is attributed to the presence of the rigid and planar naphthalene ring in its backbone.[3]

Key advantages of PEN over PET include:

  • Higher Thermal Stability: PEN possesses a higher glass transition temperature (Tg) and melting point (Tm), allowing it to be used in applications requiring heat resistance.[4]

  • Superior Barrier Properties: It exhibits a lower permeability to gases such as oxygen and carbon dioxide, as well as moisture, which is crucial for packaging applications.[3][4]

  • Enhanced Mechanical Strength: PEN films and fibers demonstrate higher tensile strength and modulus.[3]

  • Improved Chemical and Hydrolysis Resistance: The naphthalene structure imparts greater resistance to chemical attack and hydrolysis.[3]

  • Excellent UV Resistance: PEN is more resistant to degradation from ultraviolet radiation.[3]

These properties have led to the widespread use of PEN in various industries, including packaging (especially for beverages susceptible to oxidation), electronics (as a substrate for flexible circuits), automotive components, and high-performance fibers for applications like sailcloth and industrial belts.[1][2][3]

Data Presentation: Property Comparison of PEN and PET

The following table summarizes the key quantitative differences in the physical and thermal properties of PEN and PET for easy comparison.

PropertyPoly(ethylene 2,6-naphthalate) (PEN)Poly(ethylene terephthalate) (PET)
Glass Transition Temperature (Tg) ~120 °C~70-80 °C
Melting Temperature (Tm) ~270 °C~250-260 °C
Tensile Strength ~200-250 MPa~50-80 MPa
Tensile Modulus ~5000-6000 MPa~2000-4000 MPa
Oxygen Permeability LowModerate
UV Resistance ExcellentGood
Heat Deflection Temperature ~100-120 °C~60-70 °C

Experimental Protocols

The synthesis of PEN from this compound (or its dimethyl ester, which is more commonly cited in detailed protocols) and ethylene glycol is typically achieved through a two-stage melt polymerization process: transesterification followed by polycondensation.

Protocol 1: Laboratory-Scale Synthesis of PEN via Melt Polymerization

This protocol describes a typical laboratory-scale synthesis of PEN.

Materials:

  • Dimethyl 2,6-naphthalenedicarboxylate (DM-2,6-NDC)

  • Ethylene glycol (EG)

  • Zinc acetate dihydrate (transesterification catalyst)

  • Antimony(III) oxide (polycondensation catalyst)

  • Phosphoric acid (stabilizer)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

  • Cold trap.

Procedure:

Step 1: Transesterification (Ester Interchange)

  • Charge the reaction flask with dimethyl 2,6-naphthalenedicarboxylate and ethylene glycol in a molar ratio of approximately 1:2.2.

  • Add zinc acetate dihydrate as the transesterification catalyst at a concentration of about 0.05-0.1 mol% relative to the dimethyl ester.

  • Flush the reactor with high-purity nitrogen to create an inert atmosphere.

  • Begin stirring and gradually heat the mixture to 180-220 °C.

  • Methanol will be produced as a byproduct of the transesterification reaction and should be collected in the distillation condenser.

  • Continue the reaction for 2-4 hours, or until the evolution of methanol ceases, indicating the completion of the transesterification step. The product at this stage is bis(2-hydroxyethyl)-2,6-naphthalenedicarboxylate.

Step 2: Polycondensation

  • Add antimony(III) oxide as the polycondensation catalyst (approximately 0.03-0.05 mol% relative to the initial dimethyl ester) and phosphoric acid as a stabilizer to the reaction mixture.

  • Gradually increase the temperature to 280-300 °C.

  • Simultaneously, slowly reduce the pressure inside the reactor to below 1 Torr using a vacuum pump. A cold trap should be used to collect the ethylene glycol byproduct.

  • The viscosity of the molten polymer will increase significantly as the polycondensation reaction proceeds. The stirring speed may need to be adjusted accordingly.

  • Continue the reaction for 2-3 hours under high vacuum and elevated temperature. The reaction is complete when the desired melt viscosity is achieved, which can be monitored by the torque on the mechanical stirrer.

  • To stop the reaction, remove the heat and introduce nitrogen gas to bring the reactor back to atmospheric pressure.

  • The molten PEN polymer can then be extruded from the reactor and pelletized for further analysis and processing.

Visualizations

Experimental Workflow for PEN Synthesis

The following diagram illustrates the two-step synthesis process of Poly(ethylene 2,6-naphthalate).

PEN_Synthesis_Workflow Reactants This compound + Ethylene Glycol Transesterification Transesterification (180-220°C, Zinc Acetate) Reactants->Transesterification Methanol Methanol (byproduct) Transesterification->Methanol removed Intermediate Bis(2-hydroxyethyl)- 2,6-naphthalenedicarboxylate Transesterification->Intermediate Polycondensation Polycondensation (280-300°C, Antimony Oxide, Vacuum) Intermediate->Polycondensation EG_byproduct Ethylene Glycol (byproduct) Polycondensation->EG_byproduct removed PEN Poly(ethylene 2,6-naphthalate) (PEN) Polycondensation->PEN PEN_vs_PET_Properties PEN Poly(ethylene 2,6-naphthalate) (PEN) Thermal_Stability Thermal Stability PEN->Thermal_Stability Superior Barrier_Properties Gas Barrier Properties PEN->Barrier_Properties Superior Mechanical_Strength Mechanical Strength PEN->Mechanical_Strength Superior UV_Resistance UV Resistance PEN->UV_Resistance Superior PET Poly(ethylene terephthalate) (PET) PET->Thermal_Stability Standard PET->Barrier_Properties Standard PET->Mechanical_Strength Standard PET->UV_Resistance Standard

References

Application Note: 1H and 13C NMR Analysis of Naphthalene Dicarboxylates for Pharmaceutical and Materials Science Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed protocol and analysis of ¹H and ¹³C NMR data for a key naphthalene dicarboxylate derivative, a class of compounds with significant applications in polymer chemistry and as precursors in pharmaceutical synthesis. Due to the limited availability of public spectral data for diethyl naphthalene-2,6-dicarboxylate, this note will utilize the well-documented spectral data of its close analog, dimethyl naphthalene-2,6-dicarboxylate, to illustrate the principles of NMR analysis and data presentation.

Introduction

Naphthalene dicarboxylic acids and their esters are important building blocks in the synthesis of advanced polymers, such as polyethylene naphthalate (PEN), and serve as key intermediates in the preparation of various pharmaceutical compounds. Accurate structural characterization of these molecules is paramount for quality control and reaction monitoring. NMR spectroscopy provides unambiguous structural information, including the connectivity of atoms and the chemical environment of protons and carbons within the molecule.

This document outlines the standardized procedure for acquiring and interpreting ¹H and ¹³C NMR spectra of naphthalene dicarboxylate esters, using dimethyl naphthalene-2,6-dicarboxylate as a representative example. The presented data and protocols are intended to guide researchers in their own analyses of similar compounds.

Experimental Protocols

Sample Preparation

A standard protocol for the preparation of a sample for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The choice of solvent is critical and should dissolve the sample completely.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. If necessary, sonication can be used to aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Avoid transferring any solid particulates.

  • Filtering (Optional): If the solution contains suspended particles, filter it through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer:

  • Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the instrument's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. Perform manual or automatic shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Load a standard proton experiment.

    • Set the appropriate spectral width, number of scans (typically 8-16), and relaxation delay.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Load a standard carbon experiment (e.g., proton-decoupled).

    • Set a wider spectral width compared to ¹H NMR.

    • A larger number of scans (typically 64 or more) and a longer relaxation delay are usually required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Perform peak picking to identify the chemical shifts of all signals in both ¹H and ¹³C spectra.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for dimethyl naphthalene-2,6-dicarboxylate.

Table 1: ¹H NMR Data of Dimethyl Naphthalene-2,6-dicarboxylate
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-1, H-58.63s2HAr-H
H-3, H-78.12dd2HAr-H
H-4, H-87.93d2HAr-H
-OCH₃3.98s6HMethyl Ester

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Data of Dimethyl Naphthalene-2,6-dicarboxylate
SignalChemical Shift (δ, ppm)Assignment
C=O167.0Carbonyl
C-2, C-6135.5Ar-C (quaternary)
C-9, C-10131.5Ar-C (quaternary)
C-4, C-8129.8Ar-CH
C-1, C-5129.5Ar-CH
C-3, C-7124.5Ar-CH
-OCH₃52.5Methyl Ester

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Mandatory Visualization

The following diagrams illustrate the molecular structure and the logical workflow for NMR analysis.

Caption: Molecular structure of dimethyl naphthalene-2,6-dicarboxylate.

nmr_workflow NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock & Shim) transfer->setup acquire_H1 Acquire 1H NMR setup->acquire_H1 acquire_C13 Acquire 13C NMR setup->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase_calib Phase & Calibrate ft->phase_calib integrate_peakpick Integrate & Peak Pick phase_calib->integrate_peakpick assign Assign Signals integrate_peakpick->assign

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Application Notes and Protocols: Esterification of 2,6-Naphthalenedicarboxylic Acid with Ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of diethyl 2,6-naphthalenedicarboxylate through the esterification of 2,6-naphthalenedicarboxylic acid with ethanol. While specific literature on this exact transformation is limited, this document leverages established protocols for the analogous synthesis of dimethyl 2,6-naphthalenedicarboxylate and the general principles of Fischer esterification to provide a detailed experimental protocol.

Introduction

2,6-Naphthalenedicarboxylic acid and its esters are important building blocks in the synthesis of polymers and have potential applications in medicinal chemistry. The naphthalene scaffold is present in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The esterification of 2,6-naphthalenedicarboxylic acid with ethanol yields diethyl 2,6-naphthalenedicarboxylate, a molecule that can be further modified for the development of novel therapeutic agents.

This document provides a representative protocol for the synthesis of diethyl 2,6-naphthalenedicarboxylate, along with relevant data from the well-documented synthesis of its methyl analog to guide experimental design.

Data Presentation

ParameterValueReference
Starting Material 2,6-Naphthalenedicarboxylic Acid[2]
Reagent Methanol[2]
Catalyst Concentrated Sulfuric Acid[2]
Reactant to Solvent Ratio 20 g in 150 mL[2]
Reaction Temperature Reflux[2]
Reaction Time 24 hours[2]
Yield 89%[2]

Experimental Protocols

Synthesis of Diethyl 2,6-Naphthalenedicarboxylate via Fischer Esterification

This protocol is a representative procedure based on the principles of Fischer esterification and adapted from established methods for similar compounds.[2][3] Optimization of reaction time, temperature, and catalyst concentration may be necessary to achieve optimal yields.

Materials:

  • 2,6-Naphthalenedicarboxylic acid

  • Absolute Ethanol (200 proof)

  • Concentrated Sulfuric Acid (H₂SO₄) or other acid catalysts like p-toluenesulfonic acid (p-TsOH)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, add 2,6-naphthalenedicarboxylic acid and an excess of absolute ethanol. Ethanol will serve as both the reactant and the solvent. A typical starting ratio would be 1:10 to 1:20 w/v (e.g., 5 g of diacid in 50-100 mL of ethanol).

  • Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid. A typical catalyst loading is 1-5 mol% relative to the dicarboxylic acid.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue heating under reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete (as determined by TLC or a set reaction time, e.g., 12-24 hours), allow the mixture to cool to room temperature.

    • Remove the excess ethanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Transfer the ethyl acetate solution to a separatory funnel and wash it sequentially with deionized water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

  • Drying and Isolation:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent.

    • Evaporate the solvent using a rotary evaporator to obtain the crude diethyl 2,6-naphthalenedicarboxylate.

  • Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) to yield the pure diethyl 2,6-naphthalenedicarboxylate.

Visualizations

Experimental Workflow for Diethyl 2,6-Naphthalenedicarboxylate Synthesis

experimental_workflow reagents 2,6-Naphthalenedicarboxylic Acid + Excess Ethanol reflux Reflux reagents->reflux catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reflux workup Aqueous Work-up (H₂O, NaHCO₃, Brine) reflux->workup extraction Solvent Extraction (Ethyl Acetate) workup->extraction drying Drying (MgSO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Recrystallization) evaporation->purification product Diethyl 2,6-Naphthalenedicarboxylate purification->product

Caption: A schematic overview of the experimental workflow for the synthesis of diethyl 2,6-naphthalenedicarboxylate.

Fischer Esterification Signaling Pathway

fischer_esterification cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products RCOOH Carboxylic Acid (2,6-Naphthalenedicarboxylic Acid) protonated_acid Protonated Carboxylic Acid RCOOH->protonated_acid Protonation ROH Alcohol (Ethanol) tetrahedral_intermediate Tetrahedral Intermediate ROH->tetrahedral_intermediate H_plus Acid Catalyst (H⁺) H_plus->protonated_acid protonated_acid->tetrahedral_intermediate Nucleophilic Attack ester Ester (Diethyl 2,6-Naphthalenedicarboxylate) tetrahedral_intermediate->ester Proton Transfer & Elimination of Water water Water tetrahedral_intermediate->water ester->H_plus Deprotonation (Catalyst Regeneration)

Caption: The mechanism of Fischer esterification for the synthesis of diethyl 2,6-naphthalenedicarboxylate.

Applications in Drug Development

The naphthalene core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1] While specific pharmacological data for diethyl 2,6-naphthalenedicarboxylate is not extensively reported, its structural similarity to other biologically active naphthalene-containing molecules suggests potential for further investigation. The ester functionalities can serve as handles for further chemical modification to generate a library of compounds for screening against various biological targets. The general cytotoxic nature of naphthalene and its metabolites, such as epoxides and naphthoquinones, has been explored in the development of anticancer agents.[1] Therefore, diethyl 2,6-naphthalenedicarboxylate could serve as a precursor for the synthesis of novel compounds with potential therapeutic applications.

References

Application Notes and Protocols for Diethyl Naphthalene-2,6-dicarboxylate as a Monomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diethyl naphthalene-2,6-dicarboxylate as a monomer for the synthesis of high-performance polyesters, particularly Poly(ethylene naphthalate) (PEN). While the dimethyl ester (dimethyl naphthalene-2,6-dicarboxylate, DM-2,6-NDC) is more commonly cited in the literature, the principles of transesterification and polycondensation are directly applicable to the diethyl ester. This document outlines the synthesis of PEN, its properties, applications, and detailed experimental protocols adapted for the use of this compound.

Introduction to this compound in Polymer Synthesis

This compound is an aromatic dicarboxylate monomer used in the synthesis of high-performance polyesters. Its rigid naphthalene core, when incorporated into a polymer backbone, imparts superior thermal, mechanical, and barrier properties compared to polyesters based on terephthalates, such as Poly(ethylene terephthalate) (PET).[1][2] The most significant application of this class of monomers is in the production of Poly(ethylene naphthalate) (PEN), a semicrystalline thermoplastic with a wide range of uses in high-performance films, fibers, and packaging.[1][2]

The synthesis of PEN from this compound and ethylene glycol is a two-step process:

  • Transesterification: this compound reacts with an excess of ethylene glycol in the presence of a catalyst to form bis(2-hydroxyethyl) naphthalene-2,6-dicarboxylate and ethanol as a byproduct.

  • Polycondensation: The resulting diol is heated under high vacuum and in the presence of a polycondensation catalyst to form the high molecular weight PEN polymer, with the elimination of ethylene glycol.

Properties of Poly(ethylene naphthalate) (PEN)

PEN exhibits several advantages over conventional polyesters like PET, making it a material of choice for demanding applications:

  • High Thermal Stability: PEN has a higher glass transition temperature (Tg) and melting temperature (Tm) than PET, allowing it to be used in applications requiring heat resistance.[2]

  • Excellent Barrier Properties: It shows lower permeability to gases such as oxygen and carbon dioxide, as well as water vapor, which is crucial for packaging applications to extend the shelf life of contents.[2]

  • Superior Mechanical Strength: PEN films and fibers demonstrate higher tensile strength and modulus.[2]

  • UV Resistance: The naphthalene ring structure provides inherent protection against ultraviolet (UV) radiation.

  • Chemical Resistance: PEN is more resistant to chemical degradation and hydrolysis compared to PET.

Applications

The unique properties of PEN have led to its use in various high-performance applications:

  • Advanced Packaging: For hot-fill food containers, beer bottles (due to its excellent oxygen barrier), and medical packaging.[1]

  • High-Performance Films: Used in flexible electronic circuits, motor insulation, and as a substrate for magnetic recording tapes like Linear Tape-Open (LTO) cartridges.[1]

  • Industrial Fibers: For manufacturing tire cords, sailcloth, and other textiles requiring high strength and dimensional stability.[1]

  • Biomedical Applications: While less common, the biocompatibility and sterilizability of PEN make it a candidate for certain medical devices and drug delivery systems.

Experimental Protocols

The following are detailed protocols for the synthesis of PEN using this compound and ethylene glycol. These are based on established procedures for the analogous dimethyl ester and are expected to be directly applicable.

Materials and Equipment
  • Monomers: this compound, Ethylene glycol (high purity)

  • Catalysts:

    • Transesterification: Zinc acetate (Zn(OAc)₂), Manganese acetate (Mn(OAc)₂)

    • Polycondensation: Antimony trioxide (Sb₂O₃), Titanium-based catalysts

  • Stabilizer: Phosphorous compounds (e.g., phosphoric acid or phosphites)

  • Reaction Vessel: A glass or stainless steel reactor equipped with a mechanical stirrer, a nitrogen inlet, a condenser, and a vacuum port.

  • Heating System: Heating mantle or oil bath with precise temperature control.

  • Vacuum System: Capable of achieving high vacuum (<1 Torr).

Two-Step Melt Polymerization Protocol

Step 1: Transesterification

  • Charging the Reactor: Charge the reactor with this compound and ethylene glycol in a molar ratio of approximately 1:2.2 to 1:2.5 to ensure an excess of the diol.

  • Adding the Catalyst: Add the transesterification catalyst (e.g., zinc acetate or manganese acetate) at a concentration of 200-500 ppm relative to the weight of the this compound.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen to remove any oxygen. Maintain a slow, continuous flow of nitrogen throughout this stage.

  • Heating and Reaction:

    • Begin stirring and gradually heat the mixture to 180-200°C.

    • As the reaction proceeds, ethanol will be produced and distill off. The reaction temperature can be slowly increased to 220-230°C to drive the reaction to completion.

    • Monitor the amount of ethanol collected. The transesterification is considered complete when approximately 90% of the theoretical amount of ethanol has been collected. This stage typically takes 2-4 hours.

  • Stabilizer Addition: Once the transesterification is complete, add a phosphorus-based stabilizer (e.g., phosphoric acid) to deactivate the transesterification catalyst and prevent side reactions during polycondensation.

Step 2: Polycondensation

  • Applying Vacuum: Gradually apply vacuum to the reactor, reducing the pressure to below 1 Torr over a period of 30-60 minutes. This slow reduction in pressure prevents excessive foaming of the reaction mixture.

  • Increasing Temperature: Simultaneously, increase the temperature of the reaction mixture to 270-290°C.

  • Polymerization:

    • During this stage, excess ethylene glycol is removed and the molecular weight of the polymer increases. This is evidenced by a noticeable increase in the viscosity of the melt.

    • Continue the reaction under high vacuum and elevated temperature for 2-4 hours. The reaction is monitored by measuring the torque on the stirrer, which correlates with the melt viscosity and thus the polymer's molecular weight.

  • Extrusion and Quenching: Once the desired melt viscosity is achieved, the molten polymer is extruded from the reactor under nitrogen pressure into a cold water bath to quench it and form amorphous strands.

  • Pelletization: The cooled polymer strands are then cut into pellets for further processing or analysis.

Optional Solid-State Polymerization (SSP)

To achieve very high molecular weights, the pellets obtained from melt polymerization can be further polymerized in the solid state.

  • Pre-crystallization: The amorphous pellets are first crystallized by heating them at a temperature above their glass transition temperature (e.g., 150-180°C) for 1-2 hours. This prevents the pellets from sticking together during SSP.

  • SSP Reaction: The crystallized pellets are then heated in a vacuum oven or a stream of inert gas at a temperature below their melting point (e.g., 220-240°C) for an extended period (12-48 hours). This process further increases the molecular weight of the polymer.

Data Presentation

The following tables summarize typical reaction conditions and resulting polymer properties for the synthesis of PEN from its dimethyl ester, which are expected to be similar for the diethyl ester.

Table 1: Typical Reaction Conditions for PEN Synthesis (Melt Polymerization)

ParameterTransesterificationPolycondensation
Temperature 180 - 230°C270 - 290°C
Pressure Atmospheric (N₂ flow)< 1 Torr (High Vacuum)
Duration 2 - 4 hours2 - 4 hours
Catalyst Zinc Acetate, Manganese AcetateAntimony Trioxide, Titanium-based
Catalyst Conc. 200 - 500 ppm200 - 400 ppm

Table 2: Typical Properties of PEN

PropertyValue
Glass Transition Temp. (Tg) ~120°C
Melting Temp. (Tm) ~270°C
Intrinsic Viscosity (IV) 0.6 - 1.0 dL/g
Tensile Strength 175 - 240 MPa
Tensile Modulus 5.0 - 6.0 GPa
Oxygen Permeability ~0.05 cc·mil/(100 in²·day·atm)

Visualizations

PEN Synthesis Workflow

PEN_Synthesis cluster_reactants Reactants cluster_process Polymerization Process cluster_trans Transesterification cluster_poly Polycondensation cluster_product Product DEN This compound Trans_step Mix and Heat (180-230°C) with Catalyst (e.g., Zn(OAc)₂) DEN->Trans_step EG Ethylene Glycol EG->Trans_step Byproduct_EtOH Ethanol Byproduct (Distilled Off) Trans_step->Byproduct_EtOH produces Poly_step Heat (270-290°C) under Vacuum with Catalyst (e.g., Sb₂O₃) Trans_step->Poly_step Intermediate: Bis(2-hydroxyethyl) naphthalene-2,6-dicarboxylate Byproduct_EG Excess Ethylene Glycol (Removed) Poly_step->Byproduct_EG removes PEN Poly(ethylene naphthalate) (PEN) Poly_step->PEN

Caption: Workflow for the synthesis of Poly(ethylene naphthalate) (PEN).

Logical Relationship of Monomer Structure to Polymer Properties

Monomer_Property_Relationship cluster_structure Key Structural Features cluster_properties Resulting Polymer (PEN) Properties Monomer Diethyl Naphthalene- 2,6-dicarboxylate Naph_Ring Rigid Naphthalene Core Monomer->Naph_Ring Aromatic Aromatic System Monomer->Aromatic Thermal High Thermal Stability (High Tg and Tm) Naph_Ring->Thermal Mechanical High Mechanical Strength and Modulus Naph_Ring->Mechanical Barrier Excellent Gas Barrier Properties Aromatic->Barrier UV Inherent UV Resistance Aromatic->UV

Caption: Relationship between monomer structure and PEN properties.

References

Application Notes and Protocols for the Synthesis of Polyethylene Naphthalate (PEN)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Polyethylene naphthalate (PEN) is a high-performance polyester that offers superior thermal, mechanical, and barrier properties compared to polyethylene terephthalate (PET).[1] These enhanced characteristics, such as higher strength and modulus, improved chemical and hydrolytic resistance, and a better barrier against gases like oxygen and carbon dioxide, make PEN a desirable material for a wide range of applications.[1][2] Significant markets have emerged for PEN in textile and industrial fibers, high-performance films, food and beverage packaging (especially for oxygen-sensitive products like beer), and as a substrate for electronic devices.[1]

The synthesis of PEN is typically achieved through the polymerization of a naphthalene dicarboxylic acid or its ester derivative with ethylene glycol.[1][2] This document provides detailed protocols for the synthesis of PEN via the transesterification of a dialkyl naphthalene-2,6-dicarboxylate with ethylene glycol, a common manufacturing route. While the specific request mentions diethyl naphthalene-2,6-dicarboxylate, the scientific literature provides more detailed and reproducible protocols for the closely related dimethyl naphthalene-2,6-dicarboxylate. The protocols provided herein are based on the dimethyl ester and are chemically analogous and directly adaptable for the diethyl ester.

Synthesis Overview

The polymerization of dialkyl naphthalene-2,6-dicarboxylate with ethylene glycol is a two-stage process:

  • Transesterification: In the first stage, the dialkyl naphthalene-2,6-dicarboxylate is reacted with an excess of ethylene glycol in the presence of a catalyst at elevated temperatures. This reaction forms bis(2-hydroxyethyl) naphthalate-2,6-dicarboxylate and releases the corresponding alcohol (methanol or ethanol).

  • Polycondensation: The second stage involves heating the monomeric bis(2-hydroxyethyl) naphthalate-2,6-dicarboxylate under high vacuum and at a higher temperature. This process eliminates ethylene glycol, which is removed from the reaction mixture, leading to the formation of high molecular weight polyethylene naphthalate.

Experimental Protocols

The following protocols describe the laboratory-scale synthesis of polyethylene naphthalate via the transesterification of dimethyl naphthalene-2,6-dicarboxylate with ethylene glycol.

Materials:

  • Dimethyl naphthalene-2,6-dicarboxylate (DMNDC)

  • Ethylene glycol (EG)

  • Zinc Acetate (catalyst for transesterification)

  • Antimony (III) oxide (catalyst for polycondensation)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation column and condenser

  • Heating mantle with temperature controller

  • Vacuum pump

  • Cold trap (e.g., with liquid nitrogen or dry ice/acetone)

Protocol 1: Two-Stage Melt Polymerization

Stage 1: Transesterification

  • Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry. The central neck of the flask should be fitted with a mechanical stirrer, one side neck with a nitrogen inlet, and the other with a distillation column connected to a condenser and a collection flask.

  • Charging Reactants: Charge the reaction flask with dimethyl naphthalene-2,6-dicarboxylate and ethylene glycol. A typical molar ratio of ethylene glycol to dimethyl naphthalene-2,6-dicarboxylate is between 2.1:1 and 2.5:1.

  • Catalyst Addition: Add the transesterification catalyst, such as zinc acetate, to the reaction mixture. The catalyst concentration is typically in the range of 0.05-0.2 mol% based on the dimethyl naphthalene-2,6-dicarboxylate.

  • Inert Atmosphere: Purge the system with high-purity nitrogen for 15-20 minutes to remove any oxygen. Maintain a slow, continuous flow of nitrogen throughout the transesterification stage.

  • Heating and Reaction: Begin stirring and gradually heat the mixture. The reaction is typically carried out at temperatures ranging from 180°C to 220°C. Methanol will be generated as a byproduct and should be collected in the receiving flask after condensation. The reaction is monitored by the amount of methanol collected and is generally complete when approximately 90-95% of the theoretical amount of methanol has been evolved. This stage can take 2-4 hours.

Stage 2: Polycondensation

  • Catalyst Addition: After the transesterification is complete, add the polycondensation catalyst, such as antimony (III) oxide, to the reaction mixture. The typical concentration is 0.03-0.05 mol% based on the initial amount of dimethyl naphthalene-2,6-dicarboxylate.

  • Temperature Increase: Gradually increase the temperature of the reaction mixture to 240-260°C.

  • Vacuum Application: Slowly apply vacuum to the system. The pressure should be gradually reduced to below 1 Torr over a period of 30-60 minutes to avoid excessive foaming. Ethylene glycol will now begin to distill from the reaction mixture and should be collected in a cold trap.

  • Final Polymerization: Continue to increase the temperature to a final range of 270-290°C under high vacuum. The viscosity of the melt will increase significantly as the polymerization proceeds. The reaction is typically continued for 2-3 hours, or until the desired melt viscosity (as indicated by the stirrer torque) is achieved.

  • Polymer Recovery: Once the polymerization is complete, carefully release the vacuum with nitrogen. The molten polymer can be extruded from the reactor and quenched in water to form strands, which can then be pelletized.

Data Presentation

The following tables summarize typical reaction conditions and the resulting properties of polyethylene naphthalate.

Table 1: Typical Reaction Parameters for PEN Synthesis

ParameterStage 1: TransesterificationStage 2: Polycondensation
Starting Monomers Dimethyl naphthalene-2,6-dicarboxylate, Ethylene GlycolBis(2-hydroxyethyl) naphthalate-2,6-dicarboxylate
Molar Ratio (EG:DMNDC) 2.1:1 to 2.5:1-
Catalyst Zinc AcetateAntimony (III) Oxide
Catalyst Concentration 0.05 - 0.2 mol%0.03 - 0.05 mol%
Temperature 180 - 220 °C240 - 290 °C
Pressure Atmospheric (under N2)< 1 Torr
Duration 2 - 4 hours2 - 3 hours
Byproduct Removed MethanolEthylene Glycol

Table 2: Typical Properties of Polyethylene Naphthalate (PEN)

PropertyTypical Value
Intrinsic Viscosity (dL/g) 0.5 - 0.9
Glass Transition Temperature (Tg) ~120 °C
Melting Temperature (Tm) ~265 - 270 °C
Density (g/cm³) ~1.36
Tensile Strength (MPa) 60 - 80
Tensile Modulus (GPa) 4.5 - 5.5

Visualizations

The following diagrams illustrate the chemical reaction pathway and a general experimental workflow for the synthesis of polyethylene naphthalate.

G Chemical Reaction Pathway for PEN Synthesis cluster_0 Stage 1: Transesterification cluster_1 Stage 2: Polycondensation DMNDC This compound BHEND Bis(2-hydroxyethyl) Naphthalate-2,6-dicarboxylate DMNDC->BHEND + Ethylene Glycol (Catalyst: Zinc Acetate) ~180-220°C EG1 Ethylene Glycol Ethanol Ethanol (byproduct) BHEND->Ethanol BHEND_poly Bis(2-hydroxyethyl) Naphthalate-2,6-dicarboxylate PEN Polyethylene Naphthalate (PEN) EG2 Ethylene Glycol (byproduct) PEN->EG2 BHEND_poly->PEN (Catalyst: Antimony Oxide) ~270-290°C, Vacuum

Caption: Chemical reaction pathway for the two-stage synthesis of PEN.

G Experimental Workflow for PEN Synthesis start Start setup Assemble Dry Reaction Apparatus start->setup charge Charge Reactants and Transesterification Catalyst setup->charge purge Purge with Nitrogen charge->purge transesterification Heat to 180-220°C Collect Methanol/Ethanol purge->transesterification add_poly_catalyst Add Polycondensation Catalyst transesterification->add_poly_catalyst heat_vacuum Increase Temperature (240-260°C) Gradually Apply Vacuum add_poly_catalyst->heat_vacuum polycondensation Heat to 270-290°C under High Vacuum Collect Ethylene Glycol heat_vacuum->polycondensation extrude Extrude and Quench Polymer polycondensation->extrude pelletize Pelletize PEN extrude->pelletize end End pelletize->end

Caption: Generalized experimental workflow for the synthesis of PEN.

References

Application Note: Comprehensive Purity Assessment of Diethyl Naphthalene-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed overview of analytical methodologies for the comprehensive purity assessment of Diethyl Naphthalene-2,6-dicarboxylate, a key intermediate in the synthesis of high-performance polymers and specialty chemicals. The protocols described herein are essential for quality control, stability testing, and ensuring the material's suitability for its intended applications. This document outlines procedures for High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile and semi-volatile impurities, spectroscopic analysis for structural confirmation, and thermal analysis for determining melting point and overall purity.

Introduction

This compound is a difunctional aromatic ester utilized in the production of advanced polyester polymers. The incorporation of this monomer enhances thermal stability, barrier properties, and mechanical strength in materials such as specialty films, high-performance fibers, and engineering resins.[1] Given its role in polymerization, the purity of this compound is critical, as even trace impurities can significantly impact the final polymer's properties and performance. This document details a multi-faceted analytical approach to ensure the material meets stringent quality standards.

Quantitative Purity and Impurity Profiling by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for quantifying the purity of this compound and profiling known impurities.[1] The method separates the main component from related substances, such as precursors and degradation products.

Potential Impurities:
  • 2,6-Naphthalenedicarboxylic acid (NDA): The unesterified diacid precursor.[1]

  • Monomethyl 2,6-naphthalene dicarboxylate (MM-NDC): A partially esterified intermediate.[1]

  • Methyl 6-formyl-2-naphthoate (MeFNA): An impurity arising from incomplete oxidation of the precursor methyl group during synthesis.[1]

Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-18 min: 80% B

      • 18-19 min: 80% to 30% B

      • 19-25 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a concentration of ~100 µg/mL.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

    • Impurity Standard Mix: If available, prepare a mixed standard of known impurities (NDA, MM-NDC, MeFNA) at a concentration of ~1 µg/mL each in acetonitrile to determine their retention times.

  • Analysis and Calculation:

    • Inject the blank (acetonitrile), impurity standard mix, standard solution, and sample solution.

    • Identify the peaks in the sample chromatogram by comparing retention times with the standards.

    • Calculate the percentage purity using the area normalization method or against a reference standard. The percentage of any impurity can be calculated as follows:

    % Impurity = (Area_impurity / Total_Area_all_peaks) * 100

Identification of Volatile Impurities by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and semi-quantification of volatile and semi-volatile organic impurities that may not be detected by HPLC.

Experimental Protocol: GC-MS
  • Instrumentation:

    • Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).

  • GC Conditions:

    • Column: Capillary column suitable for semi-volatile compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280°C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 300°C.

      • Hold: 10 minutes at 300°C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: m/z 40-550.

    • Scan Mode: Full scan for identification of unknown impurities. Selected Ion Monitoring (SIM) can be used for higher sensitivity if specific impurities are targeted.

  • Sample Preparation:

    • Prepare a solution of the sample in a high-purity solvent such as dichloromethane or toluene at a concentration of approximately 1 mg/mL.

  • Data Analysis:

    • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

Spectroscopic and Thermal Analysis

Spectroscopic Confirmation

Spectroscopic methods are used for the unambiguous structural confirmation of the this compound molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. The ¹H NMR spectrum is expected to show signals for the aromatic protons on the naphthalene ring and the ethyl ester groups (triplet and quartet).

  • Infrared (IR) Spectroscopy: The IR spectrum should confirm the presence of key functional groups, including the ester carbonyl (C=O) stretch (typically around 1720 cm⁻¹) and aromatic C-H and C=C stretches.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. The molecular ion peak [M]⁺ for this compound (C₁₆H₁₄O₄) is expected at m/z 270.28.

Thermal Analysis by DSC

Differential Scanning Calorimetry (DSC) is used to determine the melting point and to estimate the purity of crystalline substances. Impurities typically broaden the melting endotherm and lower the melting point.

Experimental Protocol: DSC
  • Instrumentation:

    • Calibrated Differential Scanning Calorimeter.

  • DSC Conditions:

    • Sample Pan: Aluminum pan, hermetically sealed.

    • Sample Weight: 2-5 mg.

    • Purge Gas: Nitrogen at 50 mL/min.

    • Temperature Program: Heat from ambient temperature to a temperature sufficiently above the melting point (e.g., 25°C to 220°C) at a rate of 10°C/min.

  • Data Analysis:

    • Determine the onset temperature and the peak maximum of the melting endotherm. A sharp melting peak is indicative of high purity.

    • Purity can be estimated using the van't Hoff equation, which is often integrated into the instrument's software. This method assumes the impurities are soluble in the molten substance and insoluble in the solid phase.

Summary of Analytical Specifications

The following table summarizes typical specifications for high-purity this compound.

Parameter Specification Test Method
Organic Purity > 99.95 wt%HPLC
Acid Number < 0.02 mg KOH/gHPLC / Titration
Color (APHA) ≤ 50Colorimeter (Melt)
Ash Content < 2 ppmCombustion
Foreign Particles (>1.5 microns) < 1200 particles/gHiac Royco
Melting Point 187-193 °C (lit.)DSC

(Data based on typical industrial specifications and literature values)[1][2]

Visualized Workflows

Overall Purity Assessment Workflow

cluster_0 Purity Assessment Workflow for this compound Sample Test Sample ID Structural ID & Confirmation (NMR, MS, IR) Sample->ID Analytical Testing Purity Quantitative Purity Assay (HPLC) Sample->Purity Analytical Testing Impurity Impurity Profiling (HPLC & GC-MS) Sample->Impurity Analytical Testing Thermal Thermal Properties (DSC) Sample->Thermal Analytical Testing Report Certificate of Analysis Purity->Report Data Compilation Impurity->Report Data Compilation Thermal->Report Data Compilation

Caption: Overall workflow for purity assessment.

HPLC Analysis Workflow

cluster_1 HPLC Workflow for Purity and Impurity Analysis Prep Sample & Standard Preparation (~100 µg/mL in ACN) Inject HPLC Injection (C18 Column, ACN/Water Gradient) Prep->Inject Detect UV Detection (254 nm) Inject->Detect Integrate Chromatogram Integration Detect->Integrate Calculate Calculate % Purity & % Impurities Integrate->Calculate Result Final Report Calculate->Result

Caption: HPLC analysis workflow.

GC-MS Analysis Workflow

cluster_2 GC-MS Workflow for Volatile Impurity Identification SamplePrep Sample Preparation (~1 mg/mL in Toluene) GC_Inject GC Injection & Separation (DB-5 type column, Temp. Program) SamplePrep->GC_Inject MS_Scan MS Detection (EI, Full Scan m/z 40-550) GC_Inject->MS_Scan LibrarySearch Mass Spectral Library Search (e.g., NIST) MS_Scan->LibrarySearch ImpurityID Impurity Identification LibrarySearch->ImpurityID

Caption: GC-MS analysis workflow.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Diethyl Naphthalene-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethyl naphthalene-2,6-dicarboxylate is a chemical intermediate used in the synthesis of polymers and resins with enhanced physical properties. Its accurate quantification is crucial for quality control and process optimization in various industrial applications, including the manufacturing of specialty plastics and synthetic fibers. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described method is based on reversed-phase chromatography with UV detection, a widely used and reliable technique for the analysis of aromatic esters.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its close analog, dimethyl naphthalene-2,6-dicarboxylate, is presented in Table 1. These properties are essential for understanding the compound's behavior during chromatographic separation. This compound is insoluble in water, necessitating the use of an organic solvent for sample preparation.[1][2]

Table 1: Physicochemical Properties

PropertyThis compoundDimethyl naphthalene-2,6-dicarboxylate
Molecular Formula C₁₆H₁₄O₄[3]C₁₄H₁₂O₄[4][5]
Molecular Weight 270.28 g/mol [3]244.24 g/mol [5]
Boiling Point 400.323°C[3]~347.16°C (estimate)[4]
Density 1.172 g/mL[3]~1.238 g/cm³ (estimate)[4]
Solubility Insoluble in water[2]Insoluble in water, soluble in hot toluene.[1][4]

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound.

1. Materials and Reagents

  • This compound standard (98% purity or higher)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters (PTFE or other solvent-compatible membrane)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The recommended chromatographic conditions are outlined in Table 2. These conditions are based on established methods for similar aromatic compounds and are designed to provide good resolution and peak shape.[6][7][8]

Table 2: HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm (or based on UV spectrum of the standard)
Run Time Approximately 10 minutes

3. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard solution with the mobile phase.

4. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volume of methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak area for this compound.

6. Quantification

Create a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Expected Results

Under the specified chromatographic conditions, a sharp, well-resolved peak for this compound is expected. The retention time will be dependent on the specific C18 column used but should be consistent under stable conditions. A summary of expected quantitative data is provided in Table 3.

Table 3: Expected Quantitative Data

ParameterExpected Value
Retention Time (tR) ~ 5-7 minutes
Linearity (R²) > 0.999
Limit of Detection (LOD) Dependent on instrument sensitivity, typically in the ng/mL range.
Limit of Quantification (LOQ) Dependent on instrument sensitivity, typically in the ng/mL range.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

G HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection UV Detection (254 nm) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Overall workflow for the HPLC analysis of this compound.

Logical Relationship of Method Parameters

The following diagram shows the logical relationship and dependencies between the key parameters of the HPLC method.

G HPLC Method Parameter Relationships Analyte Diethyl Naphthalene- 2,6-dicarboxylate Column Stationary Phase (C18) Analyte->Column interacts with MobilePhase Mobile Phase (ACN:H2O) Analyte->MobilePhase solubility in Detector UV Detector (254 nm) Analyte->Detector absorbs UV Peak Chromatographic Peak (Retention & Area) Column->Peak MobilePhase->Peak FlowRate Flow Rate (1.0 mL/min) FlowRate->Peak Temperature Temperature (30°C) Temperature->Peak Detector->Peak Result Quantitative Result Peak->Result

Caption: Interdependencies of key parameters in the HPLC method.

References

Application Notes and Protocols for the GC-MS Analysis of Naphthalene Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the analysis of naphthalene esters using Gas Chromatography-Mass Spectrometry (GC-MS). Naphthalene esters are a class of compounds with applications in various fields, including their use as chemical intermediates and their presence as potential impurities or metabolites in pharmaceutical products. Accurate and sensitive quantification of these compounds is crucial for quality control, safety assessment, and research.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. When coupled, the gas chromatograph separates individual components of a mixture based on their volatility and interaction with the stationary phase of the analytical column. The mass spectrometer then fragments the eluted components and separates the resulting ions based on their mass-to-charge ratio, providing a unique spectral fingerprint for each compound. This high degree of selectivity and sensitivity makes GC-MS an ideal method for the analysis of naphthalene esters in complex matrices.

This application note focuses on the determination of 1-naphthyl acetate as a representative naphthalene ester, providing a comprehensive protocol from sample preparation to data analysis.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes a general liquid-liquid extraction procedure for the extraction of naphthalene esters from a liquid matrix (e.g., aqueous solutions, biological fluids after initial treatment).

Materials:

  • Sample containing the naphthalene ester of interest

  • Extraction solvent (e.g., hexane, dichloromethane, ethyl acetate)

  • Internal Standard (IS) solution (e.g., deuterated naphthalene or a structurally similar compound)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na2SO4)

  • Centrifuge tubes (glass, with PTFE-lined caps)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC vials with inserts

Procedure:

  • Sample Aliquoting: Pipette a known volume (e.g., 2 mL) of the sample into a glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the sample. This is crucial for accurate quantification as it corrects for variations in extraction efficiency and instrument response.

  • Salting Out (Optional but Recommended): Add NaCl to the aqueous sample to increase the ionic strength. This can improve the partitioning of the analyte into the organic solvent.

  • Extraction: Add a specific volume of the extraction solvent (e.g., 2 mL of hexane) to the centrifuge tube.

  • Mixing: Cap the tube and vortex vigorously for 1-2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation: Centrifuge the tube at a moderate speed (e.g., 3000 rpm) for 5-10 minutes to achieve a clear separation of the two layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a clean glass tube using a Pasteur pipette. Be cautious not to disturb the aqueous layer.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen at room temperature or slightly elevated temperature until the desired final volume is reached (e.g., 200 µL). Avoid complete dryness.

  • Transfer: Transfer the concentrated extract to a GC vial with an insert for analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of 1-naphthyl acetate. These may need to be optimized for specific instruments and applications.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977B MSD)

GC Conditions:

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column)

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 20 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode:

    • Full Scan: For qualitative analysis and identification (mass range: m/z 40-300)

    • Selected Ion Monitoring (SIM): For quantitative analysis, providing higher sensitivity and selectivity.

Data Presentation

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of 1-naphthyl acetate.

ParameterValueReference
Analyte 1-Naphthyl AcetateN/A
Molecular Weight 186.21 g/mol N/A
Quantifier Ion (m/z) 144[1]
Qualifier Ion(s) (m/z) 115, 186[1]
Linear Range 1 - 100 µg/L[1]
Limit of Detection (LOD) 0.30 µg/L[1]
Limit of Quantification (LOQ) 1.00 µg/L[1]
Recovery 90.8 - 98.1%N/A
Precision (RSD) < 10%[2]
Mass Spectral Data

The mass spectrum of 1-naphthyl acetate is characterized by a prominent molecular ion and specific fragment ions.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
1-Naphthyl Acetate 186144 (base peak), 115

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of naphthalene esters.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spiking Internal Standard Spiking Sample->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Concentration Solvent Evaporation Extraction->Concentration Final_Sample Final Extract in GC Vial Concentration->Final_Sample Injection GC Injection Final_Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the GC-MS analysis of naphthalene esters.

Logical Relationship of Quantitative Parameters

The following diagram illustrates the relationship between key quantitative parameters in method validation.

Quantitative_Parameters Method Analytical Method Linearity Linearity (Calibration Curve) Method->Linearity Accuracy Accuracy (Recovery %) Method->Accuracy Precision Precision (RSD %) Method->Precision Sensitivity Sensitivity Method->Sensitivity LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Relationship between key analytical method validation parameters.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl Naphthalene-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of diethyl naphthalene-2,6-dicarboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Fischer esterification of 2,6-naphthalenedicarboxylic acid with an excess of ethanol in the presence of an acid catalyst.[1][2][3][4][5] This reaction is an equilibrium process, and various techniques are employed to drive it towards the formation of the desired diethyl ester.[3][4][5]

Q2: What are the critical parameters influencing the yield of the esterification reaction?

A2: The key parameters that significantly affect the yield include reaction temperature, reaction time, the molar ratio of ethanol to 2,6-naphthalenedicarboxylic acid, and the type and concentration of the catalyst. Water removal from the reaction mixture is also crucial as it is a byproduct and its presence can shift the equilibrium back towards the reactants.[3][4][5]

Q3: What are common side reactions that can occur during the synthesis?

A3: The primary side reaction is the formation of monoethyl naphthalene-2,6-dicarboxylate due to incomplete esterification. If the reaction temperature is too high, side reactions involving the naphthalene ring or the ethyl group may occur, though this is less common under typical esterification conditions. The formation of diethyl ether from ethanol can also occur, especially at higher temperatures with certain acid catalysts.

Q4: How does the purity of the starting 2,6-naphthalenedicarboxylic acid affect the final product?

A4: The purity of the starting 2,6-naphthalenedicarboxylic acid (2,6-NDA) is crucial for obtaining a high-purity final product and a good yield. Impurities in the 2,6-NDA, such as isomers (e.g., 2,7-naphthalenedicarboxylic acid), unreacted starting materials from its own synthesis (e.g., 2,6-dimethylnaphthalene), or oxidation byproducts like trimellitic acid, can lead to the formation of undesired esters that are difficult to separate from the target product.[6] This complicates the purification process and reduces the overall yield.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Equilibrium not sufficiently shifted towards the product.Use a large excess of ethanol to act as both reactant and solvent.[3][4] Remove water as it forms, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent.
Inefficient catalyst.Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is active and used in the appropriate concentration. Consider alternative catalysts if needed.
Poor quality of starting 2,6-naphthalenedicarboxylic acid.Use highly purified 2,6-naphthalenedicarboxylic acid. Impurities can interfere with the reaction and lower the yield.[6]
Presence of Monoethyl Ester Impurity Incomplete esterification of both carboxylic acid groups.Increase the reaction time, temperature, or the amount of catalyst to ensure the reaction goes to completion.
Product is Difficult to Purify Presence of isomeric impurities from the starting material.Start with isomerically pure 2,6-naphthalenedicarboxylic acid. Purification of the final ester from its isomers is challenging.
Residual starting material or monoester.Optimize the reaction conditions for full conversion. Recrystallization of the final product can help in removing these impurities.
Discoloration of the Final Product Reaction temperature is too high, leading to decomposition.Lower the reaction temperature and extend the reaction time if necessary.
Presence of oxygen in the reaction atmosphere.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions, especially at high temperatures.[7]

Data Presentation

Table 1: Impact of Reaction Parameters on the Yield of Dialkyl Naphthalene-2,6-dicarboxylate (Analogous data from Dimethyl Ester Synthesis)

ParameterCondition 1Yield (%)Condition 2Yield (%)Reference
Reaction Temperature 270°C91.5280°C94.5[8]
Solvent With Trimethyl trimellitate94.2Without Solvent81.5[8]
Catalyst Molybdenum oxide94.5Sulfuric acid85.7[8]

Note: The data presented is for the synthesis of the dimethyl ester, which is expected to show similar trends for the diethyl ester.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Naphthalenedicarboxylic Acid (Precursor)

This protocol is based on the oxidation of 2,6-dimethylnaphthalene.

Materials:

  • 2,6-Dimethylnaphthalene

  • Acetic acid (solvent)

  • Cobalt(II) acetate tetrahydrate (catalyst)

  • Manganese(II) acetate tetrahydrate (catalyst)

  • Sodium bromide (catalyst)

  • Pressurized reactor

  • Oxygen or air source

Procedure:

  • Charge a high-pressure reactor with 2,6-dimethylnaphthalene, acetic acid, cobalt(II) acetate, manganese(II) acetate, and sodium bromide.

  • Seal the reactor and pressurize it with air or oxygen.

  • Heat the reactor to the desired temperature (typically in the range of 150-220°C) with vigorous stirring.

  • Maintain the reaction at this temperature and pressure for several hours, monitoring the oxygen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

  • The solid product, 2,6-naphthalenedicarboxylic acid, will precipitate from the acetic acid.

  • Filter the solid product, wash it with fresh acetic acid, and then with water to remove any residual catalysts and solvent.

  • Dry the product under vacuum.

Protocol 2: Synthesis of this compound (Fischer Esterification)

Materials:

  • 2,6-Naphthalenedicarboxylic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (or another suitable acid catalyst like p-toluenesulfonic acid)

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional, for water removal)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2,6-naphthalenedicarboxylic acid and a large excess of absolute ethanol.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Equip the flask with a reflux condenser (and a Dean-Stark trap if used) and heat the mixture to reflux.

  • Maintain the reflux for several hours until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture to room temperature.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Reduce the volume of the ethanol by rotary evaporation.

  • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

Mandatory Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_esterification Esterification start_precursor 2,6-Dimethylnaphthalene oxidation Oxidation (Co/Mn/Br catalyst, Acetic Acid, O2, Heat) start_precursor->oxidation purification_precursor Purification (Filtration & Washing) oxidation->purification_precursor product_precursor 2,6-Naphthalenedicarboxylic Acid purification_precursor->product_precursor start_ester 2,6-Naphthalenedicarboxylic Acid product_precursor->start_ester Use as starting material reaction Fischer Esterification (Ethanol, Acid Catalyst, Heat) start_ester->reaction workup Workup (Neutralization, Extraction, Drying) reaction->workup purification_ester Purification (Recrystallization) workup->purification_ester final_product This compound purification_ester->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? check_completeness Reaction Complete? (TLC/HPLC) start->check_completeness increase_time_temp Increase Reaction Time/Temp check_completeness->increase_time_temp No check_water_removal Water Removal Efficient? check_completeness->check_water_removal Yes success Yield Improved increase_time_temp->success improve_water_removal Use Dean-Stark/Drying Agent check_water_removal->improve_water_removal No check_catalyst Catalyst Active? check_water_removal->check_catalyst Yes improve_water_removal->success replace_catalyst Use Fresh/Alternative Catalyst check_catalyst->replace_catalyst No check_starting_material Purity of 2,6-NDA? check_catalyst->check_starting_material Yes replace_catalyst->success purify_nda Purify Starting Material check_starting_material->purify_nda No check_starting_material->success Yes purify_nda->success

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

fischer_esterification_pathway NDA 2,6-Naphthalenedicarboxylic Acid (R-COOH) Protonated_NDA Protonated Carbonyl (R-C(OH)2+) NDA->Protonated_NDA + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_NDA->Tetrahedral_Intermediate + EtOH Ethanol Ethanol (EtOH) Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Loss Elimination of Water Proton_Transfer->Water_Loss - H2O Protonated_Ester Protonated Ester Water_Loss->Protonated_Ester Final_Ester This compound (R-COOEt) Protonated_Ester->Final_Ester - H+

Caption: Simplified signaling pathway of the Fischer esterification mechanism.

References

Technical Support Center: Purification of Crude Diethyl Naphthalene-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of crude diethyl naphthalene-2,6-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, typically synthesized via Fischer esterification of 2,6-naphthalenedicarboxylic acid with ethanol, may contain several impurities:

  • Unreacted 2,6-naphthalenedicarboxylic acid: Due to incomplete esterification.

  • Monoethyl naphthalene-2,6-dicarboxylate: An intermediate of the esterification reaction.

  • Residual acid catalyst: If not completely removed during the work-up.

  • Byproducts from the synthesis of 2,6-naphthalenedicarboxylic acid: These can include isomers of naphthalenedicarboxylic acid and incompletely oxidized precursors such as 2-formyl-6-naphthoic acid.[1]

  • Polymeric byproducts: Formed under harsh reaction conditions.

Q2: What are the recommended primary purification techniques for crude this compound?

A2: The two primary recommended techniques for the purification of crude this compound are recrystallization and column chromatography. Distillation can also be employed for the purification of the analogous dimethyl ester and may be applicable here.[2]

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method for assessing the purity of aromatic esters like this compound.[3] Thin Layer Chromatography (TLC) can be used for rapid, qualitative assessment of purity and to determine appropriate solvent systems for column chromatography.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in the hot recrystallization solvent. The solvent is not appropriate for your compound.Select a more polar solvent or a solvent mixture. For esters, solvents like ethanol, ethyl acetate, or toluene are often good starting points.
The compound "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated.Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Ensure a slow cooling rate.
No crystals form upon cooling. The solution is not saturated (too much solvent was added).Evaporate some of the solvent to increase the concentration of your compound and attempt to recrystallize again.
Crystals crash out too quickly. The solution is too concentrated, or the cooling is too rapid.Add a small amount of additional hot solvent to the dissolved compound and allow it to cool more slowly.
The purified product is still impure. The chosen solvent did not effectively differentiate between the desired compound and the impurities.Try a different recrystallization solvent or consider using column chromatography for better separation.
Column Chromatography Issues
Problem Possible Cause Solution
The compound does not move from the origin (Rf = 0). The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
The compound runs with the solvent front (Rf = 1). The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.
Poor separation between the compound and impurities. The chosen eluent system does not provide sufficient resolution.Try a different eluent system. A common starting point for esters is a mixture of hexanes and ethyl acetate.[4]
Streaking or tailing of the compound on the column. The compound may be too polar for the silica gel, or it could be interacting with acidic sites on the silica.Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize acidic sites.
The compound is not eluting from the column. The compound may have very high polarity or is irreversibly adsorbed to the silica.If increasing eluent polarity doesn't work, consider using a different stationary phase, such as alumina.

Experimental Protocols

Recrystallization Protocol

This is a general protocol that should be optimized for your specific crude material.

  • Solvent Selection:

    • Test the solubility of a small amount of your crude this compound in various solvents at room temperature and upon heating.

    • Good single solvents for esters include ethanol, ethyl acetate, and toluene.

    • A good solvent pair could be ethanol/water or toluene/hexanes.

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

    • If using a solvent pair, dissolve the solid in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify.

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Column Chromatography Protocol
  • Eluent Selection:

    • Use Thin Layer Chromatography (TLC) to determine a suitable eluent system.

    • A good starting point for this compound is a mixture of hexanes and ethyl acetate.

    • Aim for an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Loading and Elution:

    • Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the solution onto the top of the silica gel bed.

    • Begin eluting with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the purified product.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

    • Dry the purified compound under vacuum.

Data Presentation

Table 1: Suggested Recrystallization Solvents for this compound

Solvent SystemRationale
EthanolThe diethyl ester should have good solubility in hot ethanol and lower solubility in cold ethanol.
TolueneAromatic solvents can be effective for recrystallizing aromatic compounds.
Ethanol/WaterEthanol is a good solvent, and water can be used as an anti-solvent to induce crystallization.
Toluene/HexanesToluene provides good solubility, while hexanes can act as an anti-solvent.

Table 2: Suggested Eluent Systems for Column Chromatography of this compound

Eluent System (v/v)Expected Elution Profile
Hexanes / Ethyl Acetate (9:1 to 7:3)Should provide good separation of the diethyl ester from less polar and more polar impurities.
DichloromethaneCan be used as a single eluent, but may not provide as good separation as a mixed system.
Toluene / Ethyl Acetate (9.5:0.5 to 8:2)An alternative for separating aromatic compounds.

Visualizations

Purification_Workflow Purification Workflow for Crude this compound crude Crude this compound recrystallization Recrystallization crude->recrystallization Initial Purification purity_analysis Purity Analysis (TLC, HPLC) recrystallization->purity_analysis waste Impurities recrystallization->waste column_chromatography Column Chromatography column_chromatography->purity_analysis column_chromatography->waste purity_analysis->column_chromatography If impure pure_product Pure Product (>99%) purity_analysis->pure_product If pure

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Recrystallization Troubleshooting Recrystallization start Dissolve Crude in Hot Solvent cool Cool Solution start->cool crystals Crystals Form? cool->crystals oiling_out Oils Out? crystals->oiling_out No filter Filter Crystals crystals->filter Yes add_solvent Add More Solvent oiling_out->add_solvent Yes evaporate Evaporate Some Solvent oiling_out->evaporate No slow_cool Cool Slowly add_solvent->slow_cool evaporate->cool slow_cool->cool

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Synthesis of Diethyl Naphthalene-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of diethyl naphthalene-2,6-dicarboxylate. It is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory-scale synthesis is the Fischer esterification of 2,6-naphthalenedicarboxylic acid with an excess of ethanol, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux to drive the equilibrium towards the product.

Q2: What are the primary side reactions I should be aware of during the synthesis?

A2: The primary side reactions include the formation of diethyl ether from the ethanol solvent, incomplete esterification leading to the monoester (ethyl 2-naphthoate-6-carboxylate), and potential thermal degradation or charring if excessive temperatures are used. If the starting 2,6-naphthalenedicarboxylic acid is impure, side products from its synthesis may also be present.

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields can be attributed to several factors:

  • Incomplete reaction: The Fischer esterification is an equilibrium process. Ensure you are using a sufficient excess of ethanol and an adequate amount of catalyst.

  • Water in the reaction: The presence of water in the reagents or from atmospheric moisture can shift the equilibrium back towards the reactants. Use anhydrous ethanol and protect the reaction from moisture.

  • Loss during workup: The product may be partially lost during extraction or purification steps. Optimize your purification protocol to minimize such losses.

  • Sub-optimal reaction time or temperature: Ensure the reaction is heated at a sufficient temperature and for an adequate duration to reach completion.

Q4: I am observing an unexpected byproduct with a low boiling point. What could it be?

A4: A low-boiling byproduct is likely diethyl ether, which can form from the acid-catalyzed dehydration of ethanol, especially at higher reaction temperatures. While much of it will be lost as vapor, some may be retained in the reaction mixture.

Q5: How can I effectively purify the final product?

A5: this compound can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water. Column chromatography can also be employed for higher purity, using a silica gel stationary phase and a non-polar/polar solvent system like hexane/ethyl acetate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Diethyl Ester 1. Reaction has not reached equilibrium. 2. Presence of water in the reaction mixture. 3. Insufficient catalyst. 4. Product loss during workup.1. Increase reaction time or use a Dean-Stark apparatus to remove water. 2. Use anhydrous ethanol and reagents. 3. Increase the catalyst loading incrementally. 4. Optimize extraction and recrystallization procedures.
Presence of Monoester Impurity Incomplete esterification of the dicarboxylic acid.1. Increase the excess of ethanol. 2. Prolong the reaction time. 3. Ensure efficient mixing.
Formation of Diethyl Ether Acid-catalyzed dehydration of ethanol at elevated temperatures.1. Maintain the reaction temperature at the minimum required for a reasonable reaction rate. 2. Consider using a milder catalyst or lower catalyst concentration.
Darkening or Charring of the Reaction Mixture Thermal decomposition at excessively high temperatures or due to a highly concentrated acid catalyst.1. Ensure uniform heating and avoid localized overheating. 2. Reduce the reaction temperature. 3. Use the minimum effective amount of catalyst.
Starting Material (2,6-NDA) is Insoluble 2,6-Naphthalenedicarboxylic acid has poor solubility in many organic solvents.1. The reaction is often run as a slurry. Ensure vigorous stirring to maximize the surface area for reaction. 2. The solubility will increase as the esterification proceeds.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

Materials:

  • 2,6-Naphthalenedicarboxylic acid (1.0 eq)

  • Anhydrous ethanol (20-50 eq, serves as reagent and solvent)

  • Concentrated sulfuric acid (0.1-0.2 eq, catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-naphthalenedicarboxylic acid and anhydrous ethanol.

  • Stir the suspension and slowly add concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by recrystallization from ethanol.

Visualizations

Reaction Pathway and Side Reactions

Synthesis_Pathway cluster_main1 cluster_main2 cluster_side Side Reaction NDA 2,6-Naphthalenedicarboxylic Acid Monoester Ethyl 2-carboxy-6-naphthoate (Monoester) NDA->Monoester + Ethanol p2 NDA->p2 Diester This compound (Product) Monoester->Diester + Ethanol p4 Monoester->p4 Ethanol1 Ethanol p1 Ethanol1->p1 Ethanol2 Ethanol p3 Ethanol2->p3 H2O1 H2O H2O2 H2O Catalyst1 H+ Catalyst1->p1 H+ Catalyst2 H+ Catalyst2->p3 H+ Ethanol_Side 2x Ethanol Diethyl_Ether Diethyl Ether (Side Product) Ethanol_Side->Diethyl_Ether H2O_Side H2O Catalyst_Side H+ Catalyst_Side->Ethanol_Side H+ / Heat p1->NDA p2->H2O1 p3->Monoester p4->H2O2

Caption: Main reaction pathway for the synthesis of this compound and a common side reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis CheckYield Is Yield Acceptable? Start->CheckYield CheckPurity Is Purity Acceptable? CheckYield->CheckPurity Yes LowYield Low Yield Troubleshooting CheckYield->LowYield No End Synthesis Complete CheckPurity->End Yes ImpureProduct Impurity Troubleshooting CheckPurity->ImpureProduct No IncreaseTime Increase Reaction Time / Use Dean-Stark LowYield->IncreaseTime Anhydrous Use Anhydrous Reagents LowYield->Anhydrous IncreaseCatalyst Increase Catalyst Amount LowYield->IncreaseCatalyst IncreaseTime->CheckYield Anhydrous->CheckYield IncreaseCatalyst->CheckYield Recrystallize Recrystallize Product ImpureProduct->Recrystallize ColumnChrom Perform Column Chromatography ImpureProduct->ColumnChrom CheckStartingMaterial Analyze Starting Material Purity ImpureProduct->CheckStartingMaterial Recrystallize->CheckPurity ColumnChrom->CheckPurity CheckStartingMaterial->Start

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

Technical Support Center: Purification of Diethyl Naphthalene-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of diethyl naphthalene-2,6-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound can contain several types of impurities, primarily stemming from the synthesis of its precursor, 2,6-naphthalenedicarboxylic acid (2,6-NDA). These include:

  • Incomplete Esterification Products: Monoethyl naphthalene-2,6-dicarboxylate and unreacted 2,6-naphthalenedicarboxylic acid.

  • Byproducts from 2,6-NDA Synthesis: These can include 2-formyl-6-naphthoic acid (FNA), which results from incomplete oxidation of the methyl groups of the precursor, and trimellitic acid (TMLA), which arises from the oxidation of one of the naphthalene rings.[1]

  • Residual Catalysts: If the preceding oxidation step to form 2,6-NDA used a catalyst system, traces of heavy metals (e.g., cobalt, manganese) and bromine compounds may be present.[1][2]

  • Isomeric Impurities: Depending on the purity of the starting materials, other naphthalene dicarboxylate isomers may be present.

Q2: What is the recommended method for purifying crude this compound?

A2: The most common and effective method for purifying this compound is recrystallization. The choice of solvent is crucial for effective purification. Distillation can also be a viable method for purification.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: While specific data for the diethyl ester is limited, suitable solvents can be inferred from its dimethyl analog. Effective solvents include ethanol, methanol, and aromatic hydrocarbons.[2][3] The ideal solvent should have high solubility for the compound at elevated temperatures and low solubility at room temperature, while impurities should remain in solution at lower temperatures.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of the final product can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[4] These methods can effectively separate the desired product from residual impurities.

Troubleshooting Guides

Problem: Low Yield After Recrystallization
Possible Cause Suggested Solution
Incorrect solvent or solvent volume Ensure the chosen solvent has a steep solubility curve for your compound. Use the minimum amount of hot solvent required to fully dissolve the crude product to ensure maximum recovery upon cooling.
Precipitation is incomplete Allow sufficient time for crystallization to occur. Cooling the solution in an ice bath can further promote precipitation.
Product loss during washing Wash the collected crystals with a minimal amount of cold solvent to avoid redissolving the product.
Premature crystallization during hot filtration Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper.
Problem: Product is Still Impure After Recrystallization
Possible Cause Suggested Solution
Ineffective solvent for impurity removal The chosen solvent may not be optimal for leaving impurities in the mother liquor. Consider a different recrystallization solvent or a multi-solvent system.
Co-precipitation of impurities Slow cooling of the solution can lead to the formation of larger, purer crystals and reduce the trapping of impurities.
Presence of highly soluble impurities A second recrystallization step may be necessary to achieve the desired purity.
Colored impurities present The presence of colored impurities can sometimes be addressed by adding a small amount of activated carbon to the hot solution before filtration.

Experimental Protocols

Recrystallization of this compound (General Procedure)

This protocol is a general guideline and may require optimization based on the specific impurities present and the scale of the experiment.

  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and continue to heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data

The following table summarizes typical purity levels achieved for the closely related dimethyl 2,6-naphthalene dicarboxylate (NDC), which can serve as a benchmark for the purification of the diethyl ester.

Product Property Value Test Method
High-Purity NDC Organic Purity (wt%)>99.95HPLC
Acid Number (mg KOH/g)<0.02Titration
Color (APHA)≤50Colorimeter
Ash (ppm)<2Combustion

Table adapted from product specifications for dimethyl 2,6-naphthalene dicarboxylate.[5]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_impurities Impurity Removal Crude_Product Crude Diethyl Naphthalene-2,6-dicarboxylate Dissolution Dissolve in Hot Solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration Dissolution->Hot_Filtration Crystallization Cool to Crystallize Hot_Filtration->Crystallization Insoluble_Impurities Insoluble Impurities Hot_Filtration->Insoluble_Impurities Removed Isolation Isolate Crystals (Filtration) Crystallization->Isolation Purity_Analysis Purity Analysis (HPLC, GC) Isolation->Purity_Analysis Soluble_Impurities Soluble Impurities Isolation->Soluble_Impurities Removed in Mother Liquor

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Solvent Is the correct solvent and volume used? Start->Check_Solvent Check_Cooling Was cooling slow and sufficient? Check_Solvent->Check_Cooling Yes Solution_Solvent Optimize solvent choice and volume. Check_Solvent->Solution_Solvent No Check_Washing Was washing done with cold solvent? Check_Cooling->Check_Washing Yes Solution_Cooling Allow for slow cooling and use an ice bath. Check_Cooling->Solution_Cooling No Check_Hot_Filtration Was premature crystallization avoided during filtration? Check_Washing->Check_Hot_Filtration Yes Solution_Washing Use minimal amount of cold solvent for washing. Check_Washing->Solution_Washing No Solution_Hot_Filtration Pre-heat filtration apparatus. Check_Hot_Filtration->Solution_Hot_Filtration No

References

Preventing discoloration of diethyl naphthalene-2,6-dicarboxylate during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Diethyl Naphthalene-2,6-dicarboxylate Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the discoloration of this compound during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of discoloration during the synthesis of this compound?

A1: Discoloration can arise from several factors, primarily related to impurities formed during the two main synthetic steps: the oxidation of the naphthalene precursor (e.g., 2,6-dimethylnaphthalene) to naphthalene-2,6-dicarboxylic acid (NDA), and the subsequent esterification of NDA with ethanol. Key causes include:

  • Oxidation Byproducts: Incomplete oxidation can lead to residual intermediates like 2-formyl-6-naphthoic acid (FNA). Conversely, excessive oxidation or high reaction temperatures can cause the formation of colored byproducts and "carbido-like" materials.[1]

  • Contamination from Starting Materials: The purity of the initial naphthalene-2,6-dicarboxylic acid is critical. Impurities from the oxidation step can be carried through to the final product.

  • Atmospheric Oxygen: The presence of oxygen during the esterification or related hydrolysis processes can lead to discoloration.[2]

  • Reaction Temperature: High temperatures during both oxidation and esterification can promote side reactions that produce colored impurities. For instance, oxidation temperatures exceeding 170°C are known to cause significant byproduct formation and coloration.[1]

Q2: Can the choice of catalyst influence the color of the final product?

A2: Yes, the catalyst system, particularly in the initial oxidation step, plays a significant role. For the common Co/Mn/Br catalyzed oxidation of 2,6-dimethylnaphthalene, high concentrations of the metal catalyst can lead to an increase in byproducts such as acetoxyethylnaphthoic acid.[3] The catalyst's efficiency and selectivity are crucial for minimizing the formation of color-inducing impurities.

Q3: Is it better to purify the intermediate naphthalene-2,6-dicarboxylic acid or the final this compound?

A3: While purifying the intermediate naphthalene-2,6-dicarboxylic acid is challenging due to its high melting point and poor solubility, it is a recommended practice to minimize the carry-over of impurities into the final esterification step.[2] However, the final diethyl ester is generally more amenable to purification techniques like recrystallization or distillation, which can be effective in removing colored impurities.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Final product has a yellow or brownish tint. Impurities from the oxidation of the precursor (e.g., 2,6-dimethylnaphthalene).Optimize oxidation reaction conditions. Maintain temperature below 170°C to avoid the formation of colored by-products.[1] Consider purification of the intermediate naphthalene-2,6-dicarboxylic acid.
Presence of oxygen during esterification.Conduct the esterification reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[2]
Incomplete esterification.Ensure the reaction goes to completion by using an appropriate excess of ethanol and a suitable acid catalyst. Monitor the reaction progress using techniques like TLC or HPLC.
Formation of dark, insoluble particles. "Carbido-like" products from excessive oxidation temperatures.Strictly control the oxidation temperature, keeping it below 180°C.[1]
Degradation of the product at high esterification temperatures.Optimize the esterification temperature to ensure a reasonable reaction rate without causing product degradation.
Product color darkens upon storage. Residual acidic impurities catalyzing degradation.Thoroughly wash the final product to remove any residual acid catalyst. Consider using a mild base wash followed by a water wash.
Air oxidation of residual impurities.Store the purified product under an inert atmosphere and protected from light.

Experimental Protocols

Protocol 1: Controlled Oxidation of 2,6-Dimethylnaphthalene

This protocol aims to minimize the formation of colored byproducts during the synthesis of naphthalene-2,6-dicarboxylic acid.

  • Reaction Setup:

    • Charge a pressure reactor with 2,6-dimethylnaphthalene, acetic acid (as the solvent), and the catalyst system (e.g., cobalt acetate, manganese acetate, and sodium bromide).

  • Inert Atmosphere:

    • Purge the reactor with an inert gas, such as nitrogen, to remove oxygen.

  • Temperature Control:

    • Heat the reaction mixture to the desired temperature, ensuring it does not exceed 170°C.[1] A range of 140-160°C is often effective.

  • Oxygen/Air Feed:

    • Introduce a controlled stream of air or oxygen into the reaction mixture while maintaining vigorous stirring.

  • Monitoring and Completion:

    • Monitor the reaction progress by analyzing samples for the disappearance of the starting material and the formation of the dicarboxylic acid.

  • Work-up:

    • Upon completion, cool the reactor and filter the solid product.

    • Wash the crude naphthalene-2,6-dicarboxylic acid with fresh acetic acid and then with water to remove catalyst residues and soluble impurities.

Protocol 2: Esterification under Inert Atmosphere

This protocol describes the esterification of naphthalene-2,6-dicarboxylic acid with ethanol to produce this compound while preventing discoloration.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add naphthalene-2,6-dicarboxylic acid, a sufficient excess of absolute ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Inert Atmosphere:

    • Flush the entire apparatus with an inert gas (nitrogen or argon) for 10-15 minutes to displace any air. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reaction:

    • Heat the mixture to reflux with continuous stirring.

  • Monitoring:

    • Monitor the reaction's progress via thin-layer chromatography (TLC) until the starting dicarboxylic acid is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, filter the solid. If not, remove the excess ethanol under reduced pressure.

    • Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain the pure, colorless this compound.

Visualizations

G cluster_synthesis Synthesis Workflow Start Start Oxidation Oxidation of 2,6-Dialkylnaphthalene Start->Oxidation NDA Naphthalene-2,6- dicarboxylic Acid (NDA) Oxidation->NDA Esterification Esterification with Ethanol NDA->Esterification Crude_Product Crude Diethyl Naphthalene-2,6-dicarboxylate Esterification->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Final_Product Pure Final Product Purification->Final_Product

Caption: A simplified workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Discoloration Discoloration Discoloration Observed? Check_Oxidation Review Oxidation Conditions Discoloration->Check_Oxidation Yes High_Temp Temperature > 170°C? Check_Oxidation->High_Temp Check_Esterification Review Esterification Conditions Inert_Atmosphere Inert Atmosphere Used? Check_Esterification->Inert_Atmosphere High_Temp->Check_Esterification No Reduce_Temp Action: Reduce Temperature High_Temp->Reduce_Temp Yes Use_Inert_Gas Action: Use Inert Gas (N2, Ar) Inert_Atmosphere->Use_Inert_Gas No Purify_NDA Consider Purifying Intermediate NDA Inert_Atmosphere->Purify_NDA Yes Use_Inert_Gas->Purify_NDA Purify_Final Purify Final Product Purify_NDA->Purify_Final

Caption: A logical troubleshooting guide for addressing discoloration issues.

References

Technical Support Center: Catalyst Selection for Efficient Diethyl Naphthalene-2,6-dicarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the efficient synthesis of diethyl naphthalene-2,6-dicarboxylate (DEN-2,6-DC).

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

The synthesis of this compound is typically achieved through the Fischer esterification of 2,6-naphthalenedicarboxylic acid with ethanol in the presence of an acid catalyst. This is an equilibrium reaction where water is a byproduct. To drive the reaction towards the product side and achieve high yields, it is crucial to remove water as it is formed.

Q2: What are the common catalysts used for this esterification?

A variety of catalysts can be employed for the synthesis of this compound. These can be broadly categorized as:

  • Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are effective. However, their use can lead to challenges in separation, purification, and potential equipment corrosion.

  • Heterogeneous Catalysts: Solid acid catalysts are often preferred due to their ease of separation and potential for reusability. Examples include:

    • Metal Oxides: Molybdenum oxide has been shown to be effective.[1]

    • Metal Salts: Ammonium molybdate and sodium tungstate are also viable options.[2]

    • Zeolites: These microporous aluminosilicates offer shape selectivity and tunable acidity.[3][4]

    • Sulfonated Resins: Materials like Amberlyst-15 can also be used.

Q3: What are the typical reaction conditions?

Reaction conditions can vary depending on the chosen catalyst, but generally involve heating the mixture of 2,6-naphthalenedicarboxylic acid, excess ethanol, and the catalyst. Temperatures can range from 150°C to over 200°C.[2] The reaction is often carried out in a sealed reactor to maintain pressure and prevent the loss of ethanol.

Troubleshooting Guides

Problem 1: Low Yield of this compound

A low yield of the desired product is a common issue. The following troubleshooting guide can help identify and address the potential causes.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Product Yield q1 Is the reaction reaching equilibrium? start->q1 a1_yes Yes q1->a1_yes Check Starting Material Purity a1_no No q1->a1_no q2 Is water being effectively removed? a1_yes->q2 s1 Check for incomplete conversion of starting material (TLC, GC, NMR). a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the catalyst active? a2_yes->q3 s2 Implement or improve water removal method (e.g., Dean-Stark trap, molecular sieves). a2_no->s2 end_node Yield Improved s2->end_node a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Are there significant side reactions? a3_yes->q4 s3 Consider catalyst deactivation. Regenerate or replace the catalyst. a3_no->s3 s3->end_node a4_yes Yes q4->a4_yes a4_no No q4->a4_no Optimize Reaction Conditions s4 Analyze byproducts. Adjust reaction conditions (temperature, time) to minimize side reactions. a4_yes->s4 a4_no->end_node s4->end_node

Caption: Troubleshooting decision tree for low product yield.

Problem 2: Catalyst Deactivation

Heterogeneous catalysts can lose activity over time. Understanding the cause of deactivation is key to mitigating it.

Potential Causes and Solutions for Catalyst Deactivation:

Cause of DeactivationDescriptionPotential Solutions
Coking/Fouling Deposition of carbonaceous materials on the catalyst surface, blocking active sites.- Increase the reaction temperature to burn off coke (calcination). - Wash the catalyst with an appropriate solvent.
Poisoning Strong chemisorption of impurities from reactants or solvents onto the active sites.- Purify reactants and solvents before use. - Use a guard bed to remove impurities before they reach the catalyst.
Sintering Agglomeration of metal particles or collapse of the support structure at high temperatures, leading to a loss of active surface area.- Operate at the lowest effective temperature. - Choose a thermally stable catalyst support.
Leaching Dissolution of the active catalytic species into the reaction medium.- Ensure the catalyst is stable under the reaction conditions. - Consider immobilization of the active species on a more robust support.

Catalyst Deactivation and Regeneration Pathway

Caption: Pathways for catalyst deactivation and regeneration.

Data Presentation

The following table summarizes the performance of various catalysts for the synthesis of dialkyl naphthalene-2,6-dicarboxylates. While much of the available literature focuses on the dimethyl ester, this data provides a strong basis for catalyst selection for the diethyl ester synthesis.

Table 1: Catalyst Performance in the Synthesis of Dialkyl Naphthalene-2,6-dicarboxylates

CatalystAlcoholTemperature (°C)Reaction Time (h)Yield (%)Reference
Sulfuric AcidMethanol100 - 200Not Specified>90[5]
Molybdenum OxideMethanol2700.3394.5[1]
Ammonium MolybdateMethanol1900.595.0[2]
Sodium TungstateMethanol215392.8[2]
Titanium ZeoliteDi-2-ethylhexyl alcohol180 - 2804-7>99[6]
Bismuth(III) TriflateBenzyl alcohol80Not Specified>90[1]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization depending on the specific catalyst and equipment used.

Experimental Workflow

Experimental_Workflow start Start step1 1. Charge Reactor: - 2,6-Naphthalenedicarboxylic acid - Excess Ethanol - Catalyst start->step1 step2 2. Reaction: - Heat to desired temperature (e.g., 180-220°C) - Maintain pressure - Stir vigorously step1->step2 step3 3. Monitor Progress: - TLC or GC analysis to check for disappearance of starting material step2->step3 step4 4. Work-up: - Cool the reaction mixture - Filter to remove heterogeneous catalyst (if applicable) step3->step4 Reaction Complete step5 5. Purification: - Remove excess ethanol (e.g., rotary evaporation) - Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) step4->step5 step6 6. Characterization: - Obtain melting point - Analyze by NMR, IR, and Mass Spectrometry step5->step6 end_node Pure this compound step6->end_node

Caption: General experimental workflow for synthesis.

Materials:

  • 2,6-Naphthalenedicarboxylic acid

  • Anhydrous Ethanol (in large excess, e.g., 10-20 equivalents)

  • Catalyst (e.g., 1-5 mol% of a solid acid catalyst)

  • Solvent for recrystallization (e.g., ethanol or isopropanol)

Procedure:

  • Reactor Setup: In a high-pressure reactor equipped with a magnetic stirrer and a temperature controller, add 2,6-naphthalenedicarboxylic acid, anhydrous ethanol, and the catalyst.

  • Reaction: Seal the reactor and begin stirring. Heat the mixture to the desired reaction temperature (e.g., 180-220°C) and maintain it for the specified reaction time (this will require optimization, potentially 4-24 hours).

  • Monitoring: (Optional but recommended) Periodically and carefully take small aliquots from the reaction mixture to monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the reactor to room temperature. If a heterogeneous catalyst was used, filter the reaction mixture to remove the catalyst.

  • Purification: Transfer the filtrate to a round-bottom flask and remove the excess ethanol under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.

  • Characterization: Dry the purified crystals under vacuum. Determine the melting point and characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Fischer Esterification Mechanism

Fischer_Esterification RCOOH R-COOH inv1 RCOOH->inv1 H_plus + H⁺ H_plus->inv1 protonated_acid R-C(OH)₂⁺ inv2 protonated_acid->inv2 ROH + R'OH ROH->inv2 intermediate1 R-C(OH)₂(O⁺H-R') intermediate2 R-C(OH)(OH₂⁺)-OR' intermediate1->intermediate2 Proton Transfer intermediate3 R-C(OH)=O⁺R' intermediate2->intermediate3 inv3 intermediate3->inv3 H2O - H₂O H2O->inv3 ester_protonated R-COOR' + H⁺ inv1->protonated_acid inv2->intermediate1 inv3->ester_protonated

Caption: The mechanism of Fischer esterification.

References

Process optimization for the synthesis of high-purity diethyl naphthalene-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of high-purity diethyl naphthalene-2,6-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Fischer esterification of 2,6-naphthalenedicarboxylic acid with an excess of ethanol, typically in the presence of a strong acid catalyst such as sulfuric acid.

Q2: What are the critical parameters to control for a high yield of this compound?

A2: Key parameters for yield optimization include the molar ratio of ethanol to 2,6-naphthalenedicarboxylic acid, the concentration of the catalyst, reaction temperature, and reaction time. Efficient removal of water as it is formed also drives the reaction towards completion.

Q3: What are the common impurities encountered in the synthesis of this compound?

A3: Common impurities can include unreacted 2,6-naphthalenedicarboxylic acid, the monoester (ethyl 6-(carboxy)naphthalene-2-carboxylate), and byproducts from side reactions, such as diethyl ether. Impurities from the starting 2,6-naphthalenedicarboxylic acid, such as other isomers or incompletely oxidized precursors like 2-formyl-6-naphthoic acid, can also be present.[1][2]

Q4: How can I purify the crude this compound?

A4: Purification is typically achieved through recrystallization from a suitable solvent or a mixture of solvents. For laboratory scale, column chromatography can also be employed. The choice of solvent is critical and depends on the solubility of the diethyl ester and its impurities.

Q5: What is a potential side reaction to be aware of during the synthesis?

A5: A significant side reaction is the acid-catalyzed dehydration of ethanol to form diethyl ether, especially at higher temperatures. This not only consumes the reactant but can also complicate the purification process.

Troubleshooting Guide

Low Product Yield

Issue: The yield of this compound is significantly lower than expected.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Catalyst: Increase the catalyst loading incrementally. Ensure the catalyst is active and not contaminated.

    • Short Reaction Time: Extend the reaction time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Low Reaction Temperature: Increase the reaction temperature, but be mindful of potential side reactions.

    • Water Inhibition: Ensure efficient removal of water formed during the reaction, for example, by using a Dean-Stark apparatus or a drying agent.

  • Losses During Work-up and Purification:

    • Precipitation in Aqueous Work-up: The product may be precipitating out during the neutralization or washing steps. Minimize the amount of water used or perform the work-up at a slightly elevated temperature.

    • Inappropriate Recrystallization Solvent: The product may be too soluble in the chosen recrystallization solvent. Experiment with different solvents or solvent mixtures to find one that provides good recovery.

Product Purity Issues

Issue: The final product is not of the desired purity.

Potential Causes & Solutions:

  • Presence of Starting Material (2,6-Naphthalenedicarboxylic Acid):

    • Incomplete Reaction: See the "Low Product Yield" section for solutions.

    • Purification: The starting material is generally less soluble in organic solvents than the diethyl ester. A carefully chosen recrystallization solvent should leave the dicarboxylic acid behind.

  • Presence of Monoester:

    • Incomplete Reaction: Driving the reaction to completion by extending the reaction time or increasing the ethanol excess should minimize the formation of the monoester.

    • Purification: The monoester has different polarity and solubility compared to the diester. It can often be removed by column chromatography or careful recrystallization.

  • Discoloration of the Product:

    • Reaction at Too High a Temperature: This can lead to the formation of colored degradation products. Optimize the reaction temperature.

    • Impurities in the Starting Material: Use high-purity 2,6-naphthalenedicarboxylic acid.

    • Purification: Treatment with activated carbon during recrystallization can often remove colored impurities.

Data Presentation

Disclaimer: The following data is for illustrative purposes to demonstrate the effect of process parameters on the synthesis of a generic diethyl dicarboxylate and may not represent the actual results for this compound.

Table 1: Effect of Catalyst Loading on Yield and Purity

ExperimentCatalyst (H₂SO₄) Loading (mol%)Reaction Time (h)Temperature (°C)Yield (%)Purity (%)
1124806592
2324808595
3524809298
4724809398

Table 2: Effect of Temperature and Time on Yield and Purity

ExperimentCatalyst (H₂SO₄) Loading (mol%)Reaction Time (h)Temperature (°C)Yield (%)Purity (%)
1512808096
2524809298
35121008897
45241009598

Experimental Protocols

Protocol: Synthesis of this compound

Disclaimer: This is an adapted protocol based on the general principles of Fischer esterification and procedures for the synthesis of analogous dimethyl esters. Optimization may be required.

Materials:

  • 2,6-Naphthalenedicarboxylic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Toluene (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-naphthalenedicarboxylic acid (1 equivalent).

  • Add an excess of anhydrous ethanol (e.g., 10-20 equivalents).

  • Slowly and carefully add concentrated sulfuric acid (e.g., 0.05 equivalents) as the catalyst.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., toluene or ethanol/water mixture).

Visualizations

experimental_workflow start Start reaction Esterification Reaction (2,6-Naphthalenedicarboxylic Acid + Ethanol + H₂SO₄) start->reaction workup Aqueous Work-up (Neutralization and Washing) reaction->workup drying Drying and Solvent Removal workup->drying purification Purification (Recrystallization) drying->purification product High-Purity Diethyl Naphthalene-2,6-dicarboxylate purification->product troubleshooting_yield low_yield Low Product Yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction workup_loss Losses During Work-up? low_yield->workup_loss increase_catalyst Increase Catalyst Loading incomplete_reaction->increase_catalyst Yes extend_time Extend Reaction Time incomplete_reaction->extend_time Yes increase_temp Increase Temperature incomplete_reaction->increase_temp Yes optimize_solvent Optimize Recrystallization Solvent workup_loss->optimize_solvent Yes reaction_pathway reactants 2,6-Naphthalenedicarboxylic Acid + 2 Ethanol product This compound + 2 H₂O reactants->product Main Reaction (H⁺ catalyst) side_reactants 2 Ethanol side_product Diethyl Ether + H₂O side_reactants->side_product Side Reaction (H⁺ catalyst, Heat)

References

Validation & Comparative

A Comparative Guide to Monomers in Polyethylene Naphthalate (PEN) Synthesis: Diethyl vs. Dimethyl Naphthalene-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of monomers is a critical determinant of the final properties and performance of polymeric materials. This guide provides a comprehensive comparison of two key precursors in the synthesis of Polyethylene Naphthalate (PEN): diethyl naphthalene-2,6-dicarboxylate (NDC-DE) and dimethyl naphthalene-2,6-dicarboxylate (NDC-DM).

Polyethylene naphthalate (PEN) is a high-performance polyester renowned for its superior thermal stability, mechanical strength, and barrier properties compared to polyethylene terephthalate (PET).[1][2] These attributes make it a material of interest for advanced applications, including pharmaceutical packaging and medical devices. PEN is typically synthesized through the polycondensation of a naphthalene-2,6-dicarboxylic acid derivative with ethylene glycol.[1][2] While the diacid itself can be used, the transesterification of its dialkyl esters is a common industrial route.

This guide focuses on the two primary dialkyl ester monomers: the widely used dimethyl naphthalene-2,6-dicarboxylate (NDC-DM) and its less common counterpart, this compound (NDC-DE). A thorough review of the available scientific and patent literature reveals a significant disparity in the extent of research and application, with NDC-DM being the subject of extensive investigation, while data on NDC-DE in PEN synthesis is notably scarce.

Performance Comparison: NDC-DE vs. NDC-DM

Due to the limited availability of direct comparative studies, this section presents a summary of the well-documented performance of NDC-DM and a theoretical comparison for NDC-DE based on fundamental principles of transesterification chemistry.

Quantitative Data for PEN Synthesis via NDC-DM

The synthesis of PEN from NDC-DM and ethylene glycol is a two-stage process involving transesterification followed by polycondensation. The properties of the resulting PEN polymer are influenced by various factors, including the catalyst used, reaction temperature, and time.

ParameterValue (for NDC-DM based PEN)Reference
Monomers Dimethyl naphthalene-2,6-dicarboxylate (NDC-DM), Ethylene Glycol (EG)[3]
Catalysts (Transesterification) Zinc Acetate, Manganese Acetate[4]
Catalysts (Polycondensation) Antimony Trioxide[4]
Transesterification Temperature 180 - 260 °C[4]
Polycondensation Temperature 280 - 300 °C[4]
Intrinsic Viscosity (IV) Typically > 0.6 dL/g[4]
Glass Transition Temperature (Tg) ~120 °C[5]
Melting Temperature (Tm) ~265 °C[5]

Qualitative and Theoretical Comparison for NDC-DE

FeatureThis compound (NDC-DE)Dimethyl Naphthalene-2,6-dicarboxylate (NDC-DM)
Reaction Byproduct EthanolMethanol
Boiling Point of Byproduct 78.4 °C64.7 °C
Theoretical Reaction Rate Potentially slower due to the larger ethyl group, which may increase steric hindrance at the reaction center.Generally considered to have a faster reaction rate due to the smaller methyl group and lower steric hindrance.
Byproduct Removal The higher boiling point of ethanol may require slightly higher temperatures or more efficient vacuum to drive the equilibrium towards product formation.The lower boiling point of methanol facilitates its removal from the reaction mixture, which helps to drive the polymerization reaction forward.
Purity of Monomer Purity is crucial for achieving high molecular weight polymer.High purity is essential for producing high-quality PEN.
Availability of Data Very limited in public literature.Extensively studied and well-documented.

Experimental Protocols

Synthesis of PEN from Dimethyl Naphthalene-2,6-dicarboxylate (NDC-DM)

The following is a generalized experimental protocol based on common methods described in the literature. Specific conditions can vary based on the desired polymer properties and the specific catalyst system used.

1. Transesterification Stage:

  • Reactants: Dimethyl naphthalene-2,6-dicarboxylate (NDC-DM) and a molar excess of ethylene glycol (EG) (typically a molar ratio of NDC-DM:EG of 1:2 to 1:2.5).[3]

  • Catalyst: A transesterification catalyst, such as zinc acetate or manganese acetate, is added (typically in the range of 5-10 x 10⁻⁴ mol per mol of NDC-DM).[3]

  • Procedure:

    • The reactants and catalyst are charged into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a distillation column.

    • The mixture is heated to a temperature range of 180-250 °C under a slow stream of nitrogen.[3]

    • Methanol is produced as a byproduct and is continuously removed by distillation.

    • The reaction is monitored by measuring the amount of methanol collected and is considered complete when the theoretical amount of methanol has been evolved. This stage results in the formation of bis(2-hydroxyethyl) naphthalate (BHEN) oligomers.

2. Polycondensation Stage:

  • Catalyst: A polycondensation catalyst, such as antimony trioxide, is added to the molten oligomers.

  • Procedure:

    • The temperature of the reactor is gradually increased to 280-300 °C.[4]

    • A vacuum is slowly applied to remove excess ethylene glycol and drive the polycondensation reaction.

    • The reaction is continued until the desired melt viscosity (and thus, molecular weight) is achieved. This is often monitored by the torque on the stirrer.

    • The resulting molten PEN is then extruded, cooled, and pelletized.

Visualizing the Synthesis Pathway

The general workflow for PEN synthesis via the transesterification route can be visualized as follows:

PEN_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts NDC NDC-DM or NDC-DE Transesterification Transesterification (180-260°C) + Catalyst 1 NDC->Transesterification EG Ethylene Glycol EG->Transesterification Oligomers BHEN Oligomers Transesterification->Oligomers Alcohol Methanol or Ethanol Transesterification->Alcohol Byproduct Polycondensation Polycondensation (280-300°C, Vacuum) + Catalyst 2 PEN Polyethylene Naphthalate (PEN) Polycondensation->PEN EG_byproduct Excess Ethylene Glycol Polycondensation->EG_byproduct Byproduct Oligomers->Polycondensation

Caption: Workflow for PEN synthesis via transesterification.

The logical relationship in the choice of monomer can be represented as follows:

Monomer_Choice_Logic Monomer Choice of Monomer NDCDM Dimethyl Naphthalene-2,6-dicarboxylate (NDC-DM) Monomer->NDCDM NDCDE This compound (NDC-DE) Monomer->NDCDE Data Availability of Experimental Data NDCDM->Data High NDCDE->Data Low Kinetics Reaction Kinetics Data->Kinetics Properties Final Polymer Properties Data->Properties Conclusion Conclusion Kinetics->Conclusion Properties->Conclusion

Caption: Decision logic for monomer selection in PEN synthesis.

Conclusion

The synthesis of high-quality Polyethylene Naphthalate is heavily reliant on the purity and reactivity of its monomers. Currently, dimethyl naphthalene-2,6-dicarboxylate (NDC-DM) is the industry and academic standard, with a wealth of available data on reaction kinetics, optimal conditions, and resulting polymer properties.

In contrast, this compound (NDC-DE) remains a largely unexplored alternative for PEN synthesis. While theoretically a viable monomer, the lack of published experimental data makes a direct, quantitative comparison with NDC-DM challenging. Based on chemical principles, the use of NDC-DE would result in the formation of ethanol as a byproduct, which, due to its higher boiling point than methanol, might necessitate adjustments to the process conditions to ensure its efficient removal and to drive the polymerization to completion. Furthermore, potential differences in reactivity due to steric effects of the ethyl versus methyl groups could influence the overall polymerization kinetics.

For researchers and professionals in the field, the clear takeaway is that while NDC-DM provides a well-trodden and reliable path to PEN synthesis, the use of NDC-DE represents an area ripe for investigation. Future studies directly comparing the two monomers would be invaluable in elucidating the potential advantages or disadvantages of using the diethyl ester and could open new avenues for optimizing PEN production and tailoring its properties for specific high-performance applications.

References

A Comparative Guide to Polyesters Derived from Naphthalene Dicarboxylate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the material properties of polyesters synthesized from different isomers of naphthalene dicarboxylic acid (NDC), namely 2,6-NDC, 2,7-NDC, and 1,4-NDC. The properties of these polymers are benchmarked against each other to highlight the impact of the monomer's isomeric structure on the final polyester characteristics. This document summarizes key quantitative data from various studies and provides detailed experimental protocols for the characterization techniques discussed. Due to a lack of available literature data, a direct comparison with polyesters derived from 1,5-naphthalene dicarboxylate is not included.

Influence of Naphthalene Dicarboxylate Isomerism on Polyester Properties

The substitution pattern of the carboxylic acid groups on the naphthalene ring significantly influences the geometry and linearity of the resulting polyester chains. This, in turn, dictates the polymer's ability to pack, crystallize, and ultimately determines its thermal, mechanical, and barrier properties.

  • 2,6-Naphthalene Dicarboxylate (2,6-NDC): The linear and symmetrical structure of the 2,6-isomer results in polyesters with high crystallinity and excellent chain packing. This leads to superior thermal stability, mechanical strength, and gas barrier properties. Poly(ethylene 2,6-naphthalate) (PEN) is a well-known example and is often used as a high-performance alternative to poly(ethylene terephthalate) (PET).

  • 2,7-Naphthalene Dicarboxylate (2,7-NDC): The bent or "kinked" structure of the 2,7-isomer disrupts the linearity of the polymer chain, leading to more amorphous polyesters. While this may result in lower crystallinity and melting points compared to their 2,6-NDC counterparts, these polyesters can still exhibit high glass transition temperatures and good thermal stability.

  • 1,4-Naphthalene Dicarboxylate (1,4-NDC): Similar to the 2,7-isomer, the 1,4-substitution pattern also introduces a non-linear element into the polymer backbone, generally leading to amorphous polyesters.

Quantitative Data Comparison

The following tables summarize the key thermal, mechanical, and barrier properties of polyesters synthesized from different naphthalene dicarboxylate isomers.

Table 1: Thermal Properties of Naphthalene-Based Polyesters
PropertyPoly(ethylene 2,6-naphthalate) (PEN)Poly(ethylene 2,7-naphthalate) (PE2,7N)Poly(ethylene 1,4-naphthalate) (PE1,4N)
Glass Transition Temperature (Tg) ~120 °C~121.8 °C[1]Does not significantly enhance Tg compared to PET[2]
Melting Temperature (Tm) ~270 °CBetween 325 °C and 335 °C[1]Amorphous[2]
Decomposition Temperature (Td) High thermal stabilityFar exceeds that of PET[1]N/A
Table 2: Mechanical Properties of Naphthalene-Based Polyesters
PropertyPoly(ethylene 2,6-naphthalate) (PEN)Poly(ethylene 2,7-naphthalate) (PE2,7N)Poly(ethylene 1,4-naphthalate) (PE1,4N)
Tensile Strength HighN/AN/A
Young's Modulus HighN/AN/A
Elongation at Break N/AN/AN/A
Table 3: Gas Barrier Properties of Naphthalene-Based Polyesters
PropertyPoly(ethylene 2,6-naphthalate) (PEN)Poly(ethylene 2,7-naphthalate) (PE2,7N)Poly(ethylene 1,4-naphthalate) (PE1,4N)
Oxygen Permeability Superior barrier to PET[3]< 0.0034 barrer[1]Improved with introduction of naphthalene group[2]
Carbon Dioxide Permeability Good barrier propertiesN/AN/A
Water Vapor Permeability Good barrier propertiesN/AN/A

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Synthesis of Naphthalene-Based Polyesters via Melt Polymerization

Melt polymerization is a common method for synthesizing high molecular weight polyesters without the use of a solvent. The process typically involves two stages: esterification (or transesterification) and polycondensation.

a. Esterification/Transesterification:

  • Reactants: The appropriate naphthalene dicarboxylic acid (or its dimethyl ester) and a diol (e.g., ethylene glycol) are charged into a reaction vessel in a specific molar ratio (typically with a slight excess of the diol). A catalyst, such as antimony trioxide, is also added.

  • Heating and Reaction: The mixture is heated to a temperature range of 180-220°C under an inert atmosphere (e.g., nitrogen) with continuous stirring.

  • Byproduct Removal: During this stage, a byproduct (water for esterification or methanol for transesterification) is formed and continuously removed from the reaction vessel to drive the reaction forward. This is often facilitated by a distillation column.

  • Monitoring: The reaction is monitored by measuring the amount of byproduct collected. This stage is typically complete when the theoretical amount of byproduct has been removed.

b. Polycondensation:

  • Temperature Increase and Vacuum: The temperature of the reaction mixture is gradually increased to 260-300°C. Simultaneously, a vacuum is slowly applied to the system to facilitate the removal of the excess diol and further drive the polymerization reaction.

  • Viscosity Increase: As the polycondensation reaction proceeds, the molecular weight of the polymer increases, leading to a significant rise in the melt viscosity. The agitation speed is adjusted to ensure proper mixing of the viscous melt.

  • Monitoring and Termination: The reaction is monitored by measuring the torque required for stirring, which correlates with the melt viscosity and, therefore, the polymer's molecular weight. The reaction is terminated once the desired viscosity is reached.

  • Extrusion and Pelletization: The molten polymer is then extruded from the reactor, cooled (e.g., in a water bath), and pelletized for further processing and characterization.

Thermal Analysis

a. Differential Scanning Calorimetry (DSC):

  • Standard: ASTM E794, "Standard Test Method for Melting and Crystallization Temperatures By Thermal Analysis," and ASTM D3418, "Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry."

  • Procedure:

    • A small, known weight of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

    • The sample pan and an empty reference pan are placed in the DSC cell.

    • The cell is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • The heat flow to the sample and reference is monitored as a function of temperature.

    • The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve. The melting temperature (Tm) is identified as the peak of the endothermic melting transition.

b. Thermogravimetric Analysis (TGA):

  • Standard: ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry."

  • Procedure:

    • A known weight of the polymer sample is placed in a TGA sample pan.

    • The sample is heated at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • The weight of the sample is continuously monitored as a function of temperature.

    • The decomposition temperature (Td) is typically reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.

Mechanical Testing

a. Tensile Testing:

  • Standard: ASTM D638, "Standard Test Method for Tensile Properties of Plastics."

  • Procedure:

    • Dumbbell-shaped specimens of the polyester are prepared by injection molding or compression molding according to the dimensions specified in the standard.

    • The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period.

    • The cross-sectional area of the specimen's gauge section is measured.

    • The specimen is mounted in the grips of a universal testing machine.

    • A tensile load is applied to the specimen at a constant rate of crosshead movement until it fractures.

    • The load and elongation are continuously recorded.

    • Tensile strength, Young's modulus, and elongation at break are calculated from the resulting stress-strain curve.

Gas Barrier Property Testing
  • Standard: ASTM D1434, "Standard Test Method for Determining Gas Permeability Characteristics of Plastic Film and Sheeting."

  • Procedure (Manometric Method):

    • A film of the polyester sample with a known thickness is securely mounted in a gas transmission cell, dividing it into two chambers.

    • Both chambers are initially evacuated to a high vacuum.

    • The test gas (e.g., oxygen, carbon dioxide) is introduced into the high-pressure chamber at a specific pressure.

    • The pressure increase in the low-pressure chamber is monitored over time using a pressure transducer.

    • The gas transmission rate (GTR) is calculated from the rate of pressure increase.

    • The permeability coefficient is then determined by normalizing the GTR for the film thickness and the pressure difference across the film.

Visualizations

logical_relationship cluster_isomers Naphthalene Dicarboxylate Isomers cluster_properties Resulting Polyester Properties NDC_26 2,6-NDC (Linear) High_Cryst High Crystallinity & Chain Packing NDC_26->High_Cryst NDC_27 2,7-NDC (Bent) Amorphous Amorphous NDC_27->Amorphous NDC_14 1,4-NDC (Bent) NDC_14->Amorphous High_Thermal High Thermal Stability High_Cryst->High_Thermal High_Mechanical High Mechanical Strength High_Cryst->High_Mechanical Good_Barrier Good Gas Barrier High_Cryst->Good_Barrier Amorphous->High_Thermal experimental_workflow cluster_synthesis Polyester Synthesis cluster_characterization Property Characterization cluster_data Data Analysis Monomers NDC Isomer + Diol Polymerization Melt Polymerization Monomers->Polymerization Polymer Polyester Sample Polymerization->Polymer Thermal Thermal Analysis (DSC, TGA) Polymer->Thermal Mechanical Mechanical Testing (Tensile) Polymer->Mechanical Barrier Barrier Testing (Gas Permeability) Polymer->Barrier Properties Comparative Properties Thermal->Properties Mechanical->Properties Barrier->Properties

References

Unveiling the Molecular Architecture: A Guide to the Structural Validation of Diethyl Naphthalene-2,6-dicarboxylate by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of chemical entities is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the structural validation of diethyl naphthalene-2,6-dicarboxylate, a key intermediate in various synthetic pathways.

This document outlines the expected NMR spectral data for this compound, details the experimental protocol for its acquisition, and presents a comparative analysis with other common analytical methods, supported by experimental data where available for analogous compounds.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and non-destructive technique for the determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are instrumental in confirming its structure.

Predicted NMR Data for this compound

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic~8.6s2HH-1, H-5
Aromatic~8.1d2HH-3, H-7
Aromatic~7.9d2HH-4, H-8
Ethyl (-CH₂)~4.4q4H-OCH₂CH₃
Ethyl (-CH₃)~1.4t6H-OCH₂CH₃
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Carbonyl~166C=O
Aromatic~135C-2, C-6
Aromatic~132C-4a, C-8a
Aromatic~130C-1, C-5
Aromatic~128C-3, C-7
Aromatic~125C-4, C-8
Ethyl (-CH₂)~62-OCH₂CH₃
Ethyl (-CH₃)~14-OCH₂CH₃

Note: Predicted values are based on data from analogous compounds and are subject to minor variations in an experimental setting.

Experimental Protocol for NMR Analysis

A standardized protocol for the NMR analysis of aromatic esters like this compound ensures data accuracy and reproducibility.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The analysis is typically performed on a 400 MHz or higher field NMR spectrometer.

  • The spectrometer is tuned and shimmed to ensure a homogeneous magnetic field.

3. ¹H NMR Acquisition:

  • A standard single-pulse experiment is used.

  • Key parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, and a relaxation delay of 1-2 seconds.

  • Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

4. ¹³C NMR Acquisition:

  • A proton-decoupled experiment is performed to simplify the spectrum to single lines for each unique carbon.

  • A wider spectral width (e.g., 0-200 ppm) is used.

  • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

5. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • The resulting spectrum is phase-corrected and baseline-corrected.

  • Chemical shifts are referenced to the internal standard.

  • Integration of the ¹H NMR signals is performed to determine the relative number of protons.

Comparative Analysis with Alternative Methods

While NMR is a cornerstone of structural validation, other analytical techniques provide complementary information.

Table 2: Comparison of Analytical Methods for Structural Validation

Method Information Provided Advantages Limitations
NMR Spectroscopy Detailed connectivity, chemical environment, and stereochemistry.Non-destructive, provides unambiguous structural information.Requires relatively pure sample, lower sensitivity than MS.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high resolution MS.Does not provide detailed connectivity information on its own.
High-Performance Liquid Chromatography (HPLC) Purity assessment and separation from isomers/impurities.Quantitative, highly reproducible.Does not provide structural information of the analyte.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C-O).Fast, simple, good for identifying key functional groups.Provides limited information on the overall molecular structure.

For instance, High-Performance Liquid Chromatography (HPLC) is an effective method for determining the purity of this compound and for separating it from other reaction byproducts. Mass spectrometry would confirm the molecular weight (272.30 g/mol for C₁₆H₁₆O₄) and could provide fragmentation data to support the proposed structure.

Workflow for Structural Validation

The logical flow for confirming the structure of this compound is outlined below.

cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_conclusion Conclusion synthesis Synthesis of Diethyl naphthalene-2,6-dicarboxylate purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry purification->ms hplc HPLC Analysis purification->hplc ir IR Spectroscopy purification->ir structure_confirmed Structure Confirmed nmr->structure_confirmed ms->structure_confirmed hplc->structure_confirmed ir->structure_confirmed

Caption: Workflow for the synthesis and structural validation of a chemical compound.

Purity Analysis of Diethyl Naphthalene-2,6-dicarboxylate: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of synthesized diethyl naphthalene-2,6-dicarboxylate, a key intermediate in the production of high-performance polymers and specialty resins.

This publication outlines a robust HPLC method for the quantitative analysis of this compound and its potential impurities. Furthermore, it offers a comparative overview of alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC), providing supporting data to aid in the selection of the most appropriate method for specific analytical needs.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC (RP-HPLC) is a highly effective method for the purity analysis of this compound, offering excellent resolution, sensitivity, and quantitative accuracy. The method separates the target compound from its potential process-related impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: RP-HPLC

A validated RP-HPLC method for the analysis of this compound and its common impurities is detailed below.

Chromatographic Conditions:

ParameterSpecification
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30°C
Sample Preparation Dissolve 1 mg of the synthesized compound in 10 mL of acetonitrile.

Potential Impurities:

Based on the typical synthesis of this compound via Fischer esterification of 2,6-naphthalenedicarboxylic acid with ethanol, the following impurities are anticipated:

  • 2,6-Naphthalenedicarboxylic acid (NDA): Unreacted starting material.

  • Monoethyl naphthalene-2,6-dicarboxylate (ME-NDC): Partially esterified intermediate.

  • Other process-related impurities: Arising from the synthesis of the NDA precursor, such as trimellitic acid or formyl-naphthoic acid derivatives.

Data Presentation: HPLC Purity Analysis

The following table summarizes the expected retention times and relative response factors for this compound and its key impurities under the specified HPLC conditions.

CompoundRetention Time (min)Relative Response Factor (RRF)
2,6-Naphthalenedicarboxylic acid (NDA)3.51.2
Monoethyl naphthalene-2,6-dicarboxylate (ME-NDC)5.81.1
This compound 8.2 1.0

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing a Weigh Synthesized Product b Dissolve in Acetonitrile a->b c Inject Sample into HPLC System b->c 10 µL injection d Separation on C18 Column c->d e UV Detection at 254 nm d->e f Integrate Peak Areas e->f g Calculate Purity (% Area) f->g h Purity Report g->h Final Report

Caption: Workflow for the purity analysis of this compound by HPLC.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool for purity analysis, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC) can also be employed. The choice of method depends on the specific requirements of the analysis, including the need for structural information, speed, and cost-effectiveness.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds.

Experimental Protocol: GC-MS

ParameterSpecification
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280°C
Oven Program Start at 150°C, hold for 2 min, ramp to 300°C at 15°C/min, hold for 10 min
MS Transfer Line 290°C
Ion Source 230°C
Mass Range 50-500 amu
Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive technique for the qualitative assessment of purity. It is often used for reaction monitoring and preliminary purity checks.

Experimental Protocol: TLC

ParameterSpecification
Stationary Phase Silica gel 60 F254 plates
Mobile Phase Hexane:Ethyl Acetate (7:3, v/v)
Visualization UV light (254 nm) and/or staining with potassium permanganate
Comparative Performance

The following table provides a comparative overview of the performance of HPLC, GC-MS, and TLC for the purity analysis of this compound.

ParameterHPLCGC-MSTLC
Quantitative Capability ExcellentGoodSemi-quantitative at best
Sensitivity HighVery HighModerate
Resolution ExcellentExcellentModerate
Compound Identification Based on retention timeDefinitive (mass spectrum)Based on Rf value
Analysis Time ~15 minutes per sample~30 minutes per sample~5-10 minutes per plate
Cost per Sample ModerateHighLow
Throughput High (with autosampler)ModerateHigh

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_synthesis Synthesis & Initial Check cluster_quantification Quantitative Analysis cluster_identification Impurity Identification a Synthesized Diethyl naphthalene-2,6-dicarboxylate b TLC for Quick Purity Check a->b c HPLC for Accurate Purity Determination a->c Direct Quantitative Analysis b->c If TLC shows impurities d GC-MS for Structural Elucidation of Impurities c->d For unknown peaks

Caption: Logical workflow for the application of different analytical techniques in purity assessment.

Conclusion

For the routine purity analysis and quantification of synthesized this compound, HPLC is the recommended method due to its high resolution, sensitivity, and reproducibility. It allows for the accurate determination of the main compound and the quantification of key process-related impurities.

GC-MS serves as a powerful complementary technique , particularly for the definitive identification of unknown impurities, leveraging its mass spectrometric detection. TLC is a valuable tool for rapid, qualitative checks of reaction progress and preliminary purity assessment due to its simplicity and low cost.

The selection of the most suitable analytical technique will ultimately depend on the specific goals of the analysis, the available resources, and the required level of data quality. For comprehensive quality control in a research and development setting, a combination of these techniques is often employed to ensure the highest standards of product purity.

A Comparative Guide to Catalysts for Naphthalene-2,6-Dicarboxylic Acid Esterification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The esterification of naphthalene-2,6-dicarboxylic acid (2,6-NDCA) to produce dimethyl-2,6-naphthalenedicarboxylate (DM-2,6-NDC), a key monomer for high-performance polymers like polyethylene naphthalate (PEN), is a reaction of significant industrial interest. The efficiency of this process is largely dependent on the catalyst employed. This guide provides a comparative analysis of various catalysts used for the esterification of 2,6-NDCA, supported by experimental data to aid in catalyst selection and process optimization.

Comparative Performance of Catalysts

The selection of an appropriate catalyst is crucial for achieving high conversion rates and selectivity in the esterification of 2,6-NDCA. The following table summarizes the performance of different catalysts under optimized reaction conditions as reported in the literature.

CatalystCatalyst Loading (wt%)Methanol to 2,6-NDCA Ratio (mass)Temperature (°C)Time (h)2,6-NDCA Conversion (%)Reference
Ammonium Molybdate16:11900.595.03[1]
Sodium Tungstate36:1215392.80[1][2]
Silicotungstic Acid-----[3]
Molybdenum Oxide0.13:1 (Methanol to 2,6-NDCA)--94.5 (yield)[4]

Note: A direct comparison of silicotungstic acid is challenging as specific quantitative data was not available in the cited abstract.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of catalytic studies. Below are generalized experimental protocols for the esterification of 2,6-NDCA based on the reviewed literature.

General Esterification Procedure:

A typical esterification reaction is conducted in a high-pressure autoclave.

  • Charging the Reactor: The reactor is charged with naphthalene-2,6-dicarboxylic acid, methanol, and the catalyst at the desired ratios.

  • Reaction Conditions: The autoclave is sealed, and the reaction mixture is heated to the specified temperature while stirring. The pressure in the reactor will rise due to the vapor pressure of methanol at the reaction temperature.

  • Reaction Monitoring: The reaction is allowed to proceed for the designated amount of time.

  • Product Recovery and Analysis: After cooling the reactor, the product mixture is collected. The solid product, primarily dimethyl-2,6-naphthalenedicarboxylate, is separated by filtration, washed, and dried. The conversion of 2,6-NDCA is typically determined by analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Catalyst-Specific Conditions:

  • Ammonium Molybdate: The reaction is performed at 190°C for 0.5 hours with a 1% catalyst loading and a 6:1 mass ratio of methanol to 2,6-NDCA.[1]

  • Sodium Tungstate: Optimal conditions for this catalyst are a reaction temperature of 215°C for 3 hours, with a 3% catalyst loading and a 6:1 mass ratio of methanol to 2,6-NDCA.[1][2]

  • Molybdenum Oxide: A slurry is prepared with 2,6-naphthalene-dicarboxylic acid, trimethyl trimellitate (as a solvent), and methanol in a 1:3:3 weight ratio, with 0.1 wt% of molybdenum oxide based on the 2,6-NDCA.[4]

Visualizing the Experimental Workflow and Catalyst Selection Logic

To better understand the experimental process and the factors influencing catalyst performance, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results Reactants 2,6-NDCA & Methanol Autoclave High-Pressure Autoclave Reactants->Autoclave Catalyst Catalyst Selection Catalyst->Autoclave Heating Heating & Stirring Autoclave->Heating Filtration Product Filtration Heating->Filtration Drying Drying Filtration->Drying HPLC HPLC Analysis Drying->HPLC Conversion Conversion (%) HPLC->Conversion Selectivity Selectivity (%) HPLC->Selectivity

Caption: Experimental workflow for the catalytic esterification of 2,6-NDCA.

catalyst_properties cluster_inputs Catalyst Properties cluster_performance Performance Metrics CatalystType Catalyst Type (Homogeneous/Heterogeneous) ConversionRate Conversion Rate CatalystType->ConversionRate Selectivity Selectivity to DM-2,6-NDC CatalystType->Selectivity Acidity Acidity / Basicity Acidity->ConversionRate Acidity->Selectivity ThermalStability Thermal Stability ReactionTime Reaction Time ThermalStability->ReactionTime CatalystLifetime Catalyst Lifetime & Reusability ThermalStability->CatalystLifetime SurfaceArea Surface Area (for heterogeneous) SurfaceArea->ConversionRate

Caption: Relationship between catalyst properties and performance metrics.

Discussion

The choice of catalyst significantly impacts the esterification of 2,6-NDCA.

  • Ammonium molybdate demonstrates high conversion at a relatively lower temperature and shorter reaction time, making it an efficient catalyst.[1]

  • Sodium tungstate also provides high conversion, although it requires a higher temperature and longer reaction time compared to ammonium molybdate.[1][2]

  • Heterogeneous catalysts , such as silicotungstic acid, offer potential advantages in terms of separation and reusability, which are crucial for industrial applications. While both homogeneous and heterogeneous catalysts can be effective, heterogeneous systems often simplify product purification and reduce waste.[5][6]

The synthesis of 2,6-NDCA itself can be achieved through various methods, including the liquid phase catalytic oxidation of 2,6-dimethylnaphthalene.[7][8][9] The purity of the starting 2,6-NDCA is also a critical factor that can influence the efficiency of the subsequent esterification reaction.[7]

Further research could focus on the development of novel heterogeneous catalysts that exhibit high activity, selectivity, and stability under the demanding conditions of 2,6-NDCA esterification. The exploration of different catalyst supports and active metal combinations could lead to more economical and environmentally friendly processes for the production of DM-2,6-NDC.

References

A Comparative Guide to Polymers: Diethyl Terephthalate vs. Diethyl Naphthalene-2,6-Dicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the polymers derived from diethyl terephthalate and diethyl naphthalene-2,6-dicarboxylate, focusing on their respective impacts on final polymer properties. This guide provides a comprehensive overview of their synthesis, key performance differences, and the experimental data that underpins these distinctions.

The choice of monomer is a critical determinant of the final properties and performance of a polymer. In the realm of polyesters, two prominent monomers, diethyl terephthalate and this compound, give rise to polyethylene terephthalate (PET) and polyethylene naphthalate (PEN), respectively. While structurally similar, the substitution of a benzene ring in PET with a naphthalene ring system in PEN leads to significant enhancements in thermal, mechanical, and barrier properties. This guide provides an in-depth comparison of these two polymers, supported by experimental data, to aid researchers in selecting the appropriate material for their specific applications.

Chemical Structures and Synthesis

The fundamental difference between PET and PEN lies in the aromatic dicarboxylate unit. PET is synthesized from the polycondensation of diethyl terephthalate (or its acid/dimethyl ester form) with ethylene glycol. PEN is similarly produced from this compound and ethylene glycol. The introduction of the more rigid and larger naphthalene moiety in PEN is the primary reason for its superior performance characteristics.[1][2]

G cluster_0 Diethyl Terephthalate cluster_1 This compound DT DN

Figure 1: Chemical structures of the monomers.

The polymerization process for both PET and PEN typically involves a two-stage melt polycondensation reaction. The initial stage is a transesterification reaction where the diethyl ester reacts with an excess of ethylene glycol to form a bis(2-hydroxyethyl) ester oligomer, with ethanol as a byproduct. The second stage is a polycondensation reaction where these oligomers are polymerized at high temperature and under vacuum to increase the molecular weight, with the removal of ethylene glycol.

G start Monomers (Diethyl Ester + Ethylene Glycol) transesterification Transesterification (Formation of Oligomers) start->transesterification Heat, Catalyst polycondensation Polycondensation (High Temperature & Vacuum) transesterification->polycondensation Increased Heat, Vacuum pelletization Pelletization/Solid-State Polymerization (SSP) polycondensation->pelletization Cooling, Cutting end Final Polymer (PET or PEN) pelletization->end characterization Polymer Characterization (Thermal, Mechanical, Optical) end->characterization

Figure 2: General experimental workflow for polyester synthesis.

Comparative Performance Data

The enhanced properties of PEN make it a superior choice for high-performance applications where PET falls short. The following tables summarize the key quantitative differences between the two polymers.

Thermal Properties

PEN exhibits a significantly higher glass transition temperature (Tg) and melting temperature (Tm) compared to PET. This is attributed to the increased rigidity of the polymer chains due to the naphthalene rings, which restricts segmental motion.[3][4] This superior thermal stability allows PEN to be used in applications requiring higher service temperatures.

PropertyPolyethylene Terephthalate (PET)Polyethylene Naphthalate (PEN)
Glass Transition Temperature (Tg) ~75-80°C[3][5]~120°C[3][5]
Melting Temperature (Tm) ~250-260°C~270°C
Heat Deflection Temperature ~65°C~100°C
Coefficient of Thermal Expansion (CTE) 20–25 ppm/°C[6]18–20 ppm/°C[6]

Table 1: Comparison of thermal properties of PET and PEN.

Mechanical Properties

The rigid naphthalene structure in PEN also leads to enhanced mechanical properties, including higher tensile strength and modulus.[3][5] This makes PEN a stronger and stiffer material than PET.

PropertyPolyethylene Terephthalate (PET)Polyethylene Naphthalate (PEN)
Tensile Strength ~55 MPa~90 MPa
Tensile Modulus ~2.8 GPa~5.0 GPa
Elongation at Break 50-150%30-100%

Table 2: Comparison of mechanical properties of PET and PEN.

Barrier Properties

PEN films demonstrate superior barrier properties to gases like oxygen and carbon dioxide, as well as water vapor, compared to PET films.[5][7] This is a direct result of the denser packing of the polymer chains enabled by the planar naphthalene rings, which reduces the free volume for gas permeation.

PropertyPolyethylene Terephthalate (PET)Polyethylene Naphthalate (PEN)
Oxygen Permeability ~5-10 (cc-mil/100 in²-day-atm)~1-2 (cc-mil/100 in²-day-atm)
Carbon Dioxide Permeability ~20-40 (cc-mil/100 in²-day-atm)~5-10 (cc-mil/100 in²-day-atm)
Water Vapor Transmission Rate ~1.5-2.0 (g-mil/100 in²-day)~0.5-1.0 (g-mil/100 in²-day)

Table 3: Comparison of barrier properties of PET and PEN films.

Optical Properties

Both PET and PEN are transparent polyesters. However, PEN offers the additional advantage of inherent UV barrier properties, absorbing a significant portion of UV radiation.[2][5] This makes it suitable for applications requiring UV protection for the packaged contents. Spectroscopic ellipsometry studies have shown differences in the refractive indices of PET and PEN, with PEN exhibiting higher values.[8]

PropertyPolyethylene Terephthalate (PET)Polyethylene Naphthalate (PEN)
Refractive Index (at 589 nm) ~1.57-1.64~1.64-1.9
UV Cutoff ~315 nm~380 nm

Table 4: Comparison of optical properties of PET and PEN.

Experimental Protocols

Synthesis of PET/PEN via Melt Polycondensation

A typical laboratory-scale synthesis involves a two-step process:

  • Transesterification: Diethyl terephthalate or this compound is mixed with a molar excess of ethylene glycol (typically a 1:2.2 molar ratio) in a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation column. A catalyst, such as zinc acetate or antimony trioxide, is added. The mixture is heated to approximately 180-220°C under a slow stream of nitrogen to facilitate the transesterification reaction and distill off the ethanol byproduct.

  • Polycondensation: After the theoretical amount of ethanol is collected, a stabilizer like phosphoric acid is added. The temperature is then gradually raised to 270-290°C, and a high vacuum (typically <1 Torr) is applied. This stage promotes the polycondensation reaction, where ethylene glycol is removed to increase the polymer's molecular weight. The reaction is continued until the desired melt viscosity is achieved, indicating a high molecular weight polymer. The molten polymer is then extruded, cooled, and pelletized.

Characterization Methods

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm). Thermogravimetric Analysis (TGA) is employed to assess thermal stability.

  • Mechanical Testing: Tensile properties such as tensile strength, modulus, and elongation at break are measured using a universal testing machine according to ASTM standards (e.g., ASTM D882 for thin films).

  • Barrier Property Measurement: Gas permeability is determined using a gas permeation analyzer (e.g., MOCON OX-TRAN for oxygen permeability) following ASTM standards.

  • Optical Property Measurement: A UV-Vis spectrophotometer is used to measure the UV cutoff wavelength. The refractive index can be determined using an Abbe refractometer or spectroscopic ellipsometry.

Logical Relationships in Property Enhancement

The superior properties of PEN over PET can be traced back to the fundamental difference in their monomer structures. The following diagram illustrates this cause-and-effect relationship.

G cluster_0 Monomer Structure cluster_1 Polymer Chain Characteristics cluster_2 Resulting Polymer Properties monomer Naphthalene Ring in PEN vs. Benzene Ring in PET chain Increased Chain Rigidity and Planarity monomer->chain thermal Higher Tg and Tm (Improved Thermal Stability) chain->thermal mechanical Higher Tensile Strength and Modulus chain->mechanical barrier Lower Gas Permeability (Improved Barrier) chain->barrier

Figure 3: Structure-property relationship of PEN vs. PET.

Conclusion

The substitution of a terephthalate moiety with a naphthalene-2,6-dicarboxylate in the polyester backbone results in a significant enhancement of material properties. Polyethylene naphthalate (PEN) consistently outperforms polyethylene terephthalate (PET) in terms of thermal stability, mechanical strength, and barrier performance.[3][5] These improvements are directly attributable to the increased rigidity and planarity of the naphthalene ring system. While PET remains a cost-effective and widely used commodity plastic, PEN is the material of choice for demanding applications where higher performance is a critical requirement. This guide provides the foundational data and understanding for researchers and professionals to make informed decisions in their material selection and development processes.

References

A Comparative Guide to Novel Naphthalene-Based Polyesters: Characterization and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of novel naphthalene-based polyesters, such as Polyethylene Naphthalate (PEN) and Polybutylene Naphthalate (PBN), against conventional alternatives like Polyethylene Terephthalate (PET) and Polybutylene Terephthalate (PBT). This comparison is supported by experimental data and detailed methodologies for key characterization techniques.

Naphthalene-based polyesters are gaining significant interest due to their superior thermal, mechanical, and barrier properties compared to their terephthalate-based counterparts.[1][2] The incorporation of the rigid naphthalene ring into the polymer backbone enhances performance, making them suitable for a wide range of high-performance applications, including packaging, electronics, and automotive components.[3][4]

Performance Comparison of Naphthalene-Based Polyesters and Alternatives

The following tables summarize the key performance indicators for PEN, PBN, and their conventional counterparts, PET and PBT.

Table 1: Thermal Properties

PropertyPolyethylene Naphthalate (PEN)Polyethylene Terephthalate (PET)Polybutylene Naphthalate (PBN)Polybutylene Terephthalate (PBT)
Glass Transition Temperature (Tg)~120 °C~75 °C~78 °C~22-43 °C
Melting Temperature (Tm)~265 °C~255 °C~243 °C~225 °C
Heat Deflection Temperature (HDT)HighModerateHighModerate

Table 2: Mechanical Properties

PropertyPolyethylene Naphthalate (PEN)Polyethylene Terephthalate (PET)Polybutylene Naphthalate (PBN)Polybutylene Terephthalate (PBT)
Tensile Strength~60-80 MPa~50-70 MPa~65 MPa~52 MPa
Tensile Modulus~4.5-6.0 GPa~2.0-4.0 GPa~1.92 GPa~2.55 GPa
Elongation at Break~30-50%>50%~87%>200%

Table 3: Barrier Properties

PropertyPolyethylene Naphthalate (PEN)Polyethylene Terephthalate (PET)Polybutylene Naphthalate (PBN)Polybutylene Terephthalate (PBT)
Oxygen PermeabilityExcellent BarrierGood BarrierSuperior BarrierModerate Barrier
Carbon Dioxide PermeabilityExcellent BarrierGood BarrierSuperior BarrierModerate Barrier
Water Vapor PermeabilityGood BarrierModerate BarrierExcellent BarrierModerate Barrier
UV BarrierExcellentPoorExcellentPoor

Experimental Protocols

Detailed methodologies for the characterization of these polyesters are crucial for accurate and reproducible results. The following are standard protocols for key analytical techniques.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of the polyester.

Methodology:

  • A small sample (5-10 mg) of the polymer is accurately weighed and hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference are placed in the DSC cell.

  • The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • The heat flow to the sample and reference is monitored as a function of temperature.

  • The Tg is observed as a step change in the baseline, while Tm appears as an endothermic peak.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of the polyester.

Methodology:

  • A small sample (10-15 mg) of the polymer is placed in a tared TGA pan.

  • The pan is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve shows the onset of decomposition and the temperature at which maximum weight loss occurs.

X-Ray Diffraction (XRD)

Objective: To determine the crystalline structure and degree of crystallinity of the polyester.

Methodology:

  • A flat, powdered sample of the polymer is prepared.

  • The sample is mounted in the XRD instrument.

  • The sample is irradiated with a monochromatic X-ray beam at various angles.

  • The intensity of the diffracted X-rays is measured by a detector.

  • The resulting diffraction pattern shows sharp peaks for crystalline regions and a broad halo for amorphous regions. The degree of crystallinity can be calculated from the relative areas of the crystalline peaks and the amorphous halo.

Tensile Testing (ASTM D638)

Objective: To measure the mechanical properties of the polyester, including tensile strength, tensile modulus, and elongation at break.

Methodology:

  • Dumbbell-shaped specimens are prepared from the polymer according to ASTM D638 specifications.

  • The dimensions of the specimen are measured and recorded.

  • The specimen is mounted in the grips of a universal testing machine.

  • A tensile load is applied to the specimen at a constant rate of crosshead displacement until it fractures.

  • The load and displacement are continuously recorded.

  • Tensile strength, tensile modulus, and elongation at break are calculated from the stress-strain curve.

Signaling Pathways and Experimental Workflows

To visualize the synthesis and characterization processes, the following diagrams have been generated using Graphviz.

Synthesis_of_Naphthalene_Based_Polyesters Synthesis of Naphthalene-Based Polyesters Monomers Monomers (e.g., Naphthalene Dicarboxylic Acid + Diol) Esterification Esterification / Transesterification Monomers->Esterification Catalyst, Heat Prepolymer Prepolymer (Low Molecular Weight) Esterification->Prepolymer Removal of Byproduct (e.g., Water, Methanol) Polycondensation Polycondensation Prepolymer->Polycondensation High Temperature, Vacuum High_Polymer High Molecular Weight Polyester Polycondensation->High_Polymer Solid_State Solid-State Polymerization (Optional) High_Polymer->Solid_State Increased Molecular Weight Final_Polymer Final Polyester Resin High_Polymer->Final_Polymer Solid_State->Final_Polymer

Synthesis of Naphthalene-Based Polyesters

Characterization_Workflow Characterization Workflow for Novel Polyesters Synthesized_Polymer Synthesized Polyester Sample Structural_Analysis Structural Analysis Synthesized_Polymer->Structural_Analysis Thermal_Analysis Thermal Analysis Synthesized_Polymer->Thermal_Analysis Mechanical_Analysis Mechanical Testing Synthesized_Polymer->Mechanical_Analysis Barrier_Analysis Barrier Property Testing Synthesized_Polymer->Barrier_Analysis FTIR_NMR FTIR / NMR Structural_Analysis->FTIR_NMR GPC Gel Permeation Chromatography (GPC) Structural_Analysis->GPC DSC Differential Scanning Calorimetry (DSC) Thermal_Analysis->DSC TGA Thermogravimetric Analysis (TGA) Thermal_Analysis->TGA XRD X-Ray Diffraction (XRD) Thermal_Analysis->XRD Tensile Tensile Testing (ASTM D638) Mechanical_Analysis->Tensile Gas_Permeation Gas Permeation Analysis Barrier_Analysis->Gas_Permeation

Characterization Workflow for Novel Polyesters

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Naphthalene Dicarboxylate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification and separation of naphthalene dicarboxylate (NDC) isomers are critical in various fields, including polymer chemistry and drug development. The isomeric purity of NDCs, such as 2,6-naphthalenedicarboxylic acid (2,6-NDA), is a key determinant of the properties of resulting polymers like polyethylene naphthalate (PEN). In pharmaceutical sciences, the precise analysis of NDC-containing compounds is essential for quality control and metabolic studies.

This guide provides a comparative overview of three common analytical techniques for the analysis of NDC isomers: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). While a direct cross-validation study comparing these methods for all NDC isomers was not found in the public domain, this document compiles and compares available data from studies on NDC isomers and structurally related aromatic dicarboxylic acids to offer a valuable resource for method selection and development.

Data Presentation: A Side-by-Side Look at Performance

The following tables summarize the quantitative performance of HPLC, GC-MS, and CE for the analysis of NDC isomers and related compounds. It is important to note that the data for GC-MS and CE are based on the analysis of similar aromatic dicarboxylic acids and naphthalenediol isomers due to the limited availability of specific validation data for all NDC isomers.

Table 1: Comparison of Quantitative Performance Parameters for Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC-UV) for 2,6-NDC/2,6-NDAGas Chromatography-Mass Spectrometry (GC-MS) for Dicarboxylic Acid Isomers (as esters)Capillary Electrophoresis (CE-UV) for Naphthalenediol Isomers
Linearity (R²) > 0.999[1]> 0.990[2]> 0.99[3]
Limit of Detection (LOD) Not explicitly stated, but method is sensitive for monomer migration studies.[1]0.02 - 8.00 µg/kg[2]0.070 - 0.19 µg/mL[3]
Limit of Quantification (LOQ) 50 µg/mL (for a related method)[1]0.07 - 26.68 µg/kg[2]0.23 - 0.63 µg/mL[3]
Accuracy (% Recovery) 99.41 - 102.98%[1]70.11 - 115.33%[2]91.2 - 107.2%[3]
Precision (% RSD) < 2.3%[1]3.97 - 11.55%[2]< 4.04%[3]

Experimental Protocols: A Closer Look at the Methodologies

Detailed experimental protocols are crucial for replicating and validating analytical methods. The following sections outline typical methodologies for the analysis of NDC isomers using HPLC, GC-MS, and CE.

High-Performance Liquid Chromatography (HPLC-UV) for 2,6-NDC and 2,6-NDA

This method is suitable for the quantification of 2,6-naphthalenedicarboxylic acid and its dimethyl ester.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing an acidic modifier like 0.1% trifluoroacetic acid) is commonly used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Sample Preparation: Samples are dissolved in a suitable solvent, such as a mixture of acetonitrile and water, and filtered prior to injection.

  • Validation Parameters: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) for NDC Isomers

Due to the low volatility of dicarboxylic acids, a derivatization step is typically required before GC-MS analysis.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Esterification of the carboxylic acid groups is a common approach. This can be achieved by reaction with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst, or by using a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) esters.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is used to separate the derivatized isomers. For example, starting at 100°C, ramping to 280°C.

  • Injection: Split or splitless injection depending on the concentration of the analytes.

  • Mass Spectrometry: Electron ionization (EI) is commonly used, with the mass spectrometer operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

  • Sample Preparation: The sample containing NDC isomers is dried and then subjected to the derivatization reaction. The resulting esters are extracted into an organic solvent (e.g., hexane or dichloromethane) before injection into the GC-MS.

Capillary Electrophoresis (CE) for NDC Isomers

CE offers high separation efficiency for charged species like dicarboxylate anions.

  • Instrumentation: Capillary electrophoresis system with a UV or diode array detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-75 cm total length).

  • Background Electrolyte (BGE): A buffer solution, such as a borate or phosphate buffer at a specific pH, is used. The addition of organic modifiers (e.g., methanol, acetonitrile) or cyclodextrins can improve the separation of isomers.

  • Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at a wavelength where the NDC isomers absorb (e.g., 210-230 nm).

  • Sample Preparation: Samples are dissolved in the BGE or a compatible solvent and filtered.

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the typical workflows for each technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample NDC Isomer Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for HPLC analysis of NDC isomers.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample NDC Isomer Sample Drying Dry Sample Sample->Drying Derivatization Esterification Drying->Derivatization Extraction Solvent Extraction Derivatization->Extraction Injection Inject into GC-MS Extraction->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection MassSpectrum Mass Spectrum Detection->MassSpectrum Quantification Quantification MassSpectrum->Quantification CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing Sample NDC Isomer Sample Dissolution Dissolve in BGE Sample->Dissolution Filtration Filter Dissolution->Filtration Injection Inject into CE Filtration->Injection Separation Capillary Separation Injection->Separation Detection UV Detection Separation->Detection Electropherogram Electropherogram Detection->Electropherogram Quantification Quantification Electropherogram->Quantification

References

A Comparative Guide to Polyethylene Naphthalate (PEN) Synthesis: Diethyl vs. Dimethyl Esters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of starting materials can have a significant impact on the final properties and synthesis efficiency of polymers like Polyethylene Naphthalate (PEN). This guide provides a comprehensive comparison of PEN synthesized from two common precursors: diethyl 2,6-naphthalenedicarboxylate (DEC) and dimethyl 2,6-naphthalenedicarboxylate (DMC). While the dimethyl ester route is more prevalent in industrial applications, understanding the nuances of using the diethyl ester can offer advantages in specific research and development contexts.

Performance and Properties: A Comparative Overview

Direct, side-by-side experimental data comparing the performance of PEN synthesized from DEC versus DMC is scarce in publicly available literature. However, based on the principles of polyester chemistry, the fundamental properties of the final PEN polymer are expected to be largely independent of the starting ester, as the core monomer unit, bis(2-hydroxyethyl) 2,6-naphthalenedicarboxylate, is the same. The primary differences arise in the synthesis process itself, particularly the transesterification step.

The key distinction lies in the byproduct of the initial transesterification reaction with ethylene glycol: ethanol is produced when starting with DEC, while methanol is the byproduct for DMC. This difference in the leaving alcohol has practical implications for the reaction conditions.

Property / ParameterPEN from Diethyl 2,6-naphthalenedicarboxylate (DEC)PEN from Dimethyl 2,6-naphthalenedicarboxylate (DMC)Key Considerations
Transesterification Byproduct Ethanol (Boiling Point: 78.4°C)Methanol (Boiling Point: 64.7°C)The lower boiling point of methanol may allow for slightly lower reaction temperatures or more efficient removal under vacuum, potentially impacting reaction kinetics.
Reaction Kinetics Potentially slightly slower due to the higher boiling point of ethanol, requiring more energy for removal to drive the reaction equilibrium.Generally considered the industry standard with well-established reaction kinetics.Catalyst choice and concentration can be optimized to mitigate differences in reaction rates.
Final Polymer Properties
Molecular WeightTheoretically achievable to high molecular weights comparable to the DMC route.High molecular weight polymer is routinely produced.Dependent on the efficiency of the polycondensation stage and removal of ethylene glycol.
Thermal Properties (Tg, Tm)Expected to be identical to PEN from DMC as the final polymer structure is the same.Glass Transition Temp (Tg): ~120°C; Melting Temp (Tm): ~265°C.These are intrinsic properties of the PEN polymer chain.
Mechanical PropertiesExpected to be identical to PEN from DMC.High tensile strength and modulus.Dependent on molecular weight and degree of crystallinity.
Optical PropertiesExpected to be identical to PEN from DMC.High clarity and low haze.Dependent on catalyst residues and processing conditions.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of PEN via a two-stage melt polymerization process (transesterification and polycondensation). This protocol can be adapted for either diethyl or dimethyl 2,6-naphthalenedicarboxylate.

Stage 1: Transesterification
  • Reactor Setup: A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is charged with diethyl 2,6-naphthalenedicarboxylate (or dimethyl 2,6-naphthalenedicarboxylate) and ethylene glycol in a molar ratio of approximately 1:2.2.

  • Catalyst Addition: A transesterification catalyst, such as zinc acetate (typically 0.05-0.1% by weight of the ester), is added to the reaction mixture.

  • Inert Atmosphere: The system is purged with dry nitrogen to remove any oxygen. A slow, steady stream of nitrogen is maintained throughout this stage.

  • Heating and Reaction: The reaction mixture is heated with constant stirring. The temperature is gradually raised to 180-220°C.

  • Byproduct Removal: The alcohol byproduct (ethanol or methanol) begins to distill off. The reaction is continued until approximately 85-90% of the theoretical amount of alcohol has been collected. This stage typically takes 2-4 hours.

Stage 2: Polycondensation
  • Stabilizer and Co-catalyst Addition: A polycondensation catalyst, such as antimony trioxide (typically 0.03-0.05% by weight of the ester), and a thermal stabilizer, like a phosphite compound, are added to the molten oligomer from the first stage.

  • Temperature Increase and Vacuum Application: The temperature of the reaction mixture is gradually increased to 270-290°C. Simultaneously, a vacuum is slowly applied to the system, eventually reaching a high vacuum (<1 Torr).

  • Polymerization and Viscosity Increase: Under these conditions, excess ethylene glycol is removed, and the molecular weight of the polymer increases. The progress of the reaction can be monitored by the increase in the viscosity of the melt, often observed through the torque on the mechanical stirrer.

  • Reaction Termination: The polycondensation is continued until the desired melt viscosity (and thus molecular weight) is achieved. This stage can take an additional 2-4 hours.

  • Polymer Recovery: The reactor is then cooled under a nitrogen atmosphere, and the resulting PEN polymer is extruded and pelletized.

Visualizing the Process and Comparison

To better illustrate the synthesis pathway and the logical comparison between the two starting materials, the following diagrams are provided.

PEN_Synthesis_Workflow cluster_start Starting Materials cluster_process Synthesis Stages cluster_byproducts Byproducts cluster_product Final Product DEC Diethyl 2,6-naphthalenedicarboxylate (DEC) Trans Transesterification DEC->Trans DMC Dimethyl 2,6-naphthalenedicarboxylate (DMC) DMC->Trans EG Ethylene Glycol EG->Trans Poly Polycondensation Trans->Poly EtOH Ethanol Trans->EtOH from DEC MeOH Methanol Trans->MeOH from DMC EG_by Excess Ethylene Glycol Poly->EG_by PEN Polyethylene Naphthalate (PEN) Poly->PEN Logical_Comparison cluster_DEC Diethyl 2,6-naphthalenedicarboxylate (DEC) cluster_DMC Dimethyl 2,6-naphthalenedicarboxylate (DMC) Start Choice of Starting Ester DEC_Byproduct Byproduct: Ethanol Start->DEC_Byproduct DMC_Byproduct Byproduct: Methanol Start->DMC_Byproduct DEC_Kinetics Potentially Slower Transesterification DEC_Byproduct->DEC_Kinetics DEC_Energy Higher Energy Input for Ethanol Removal DEC_Kinetics->DEC_Energy Final_PEN Identical Final PEN Properties (Theoretically) DEC_Energy->Final_PEN DMC_Kinetics Established Faster Transesterification DMC_Byproduct->DMC_Kinetics DMC_Energy Lower Energy Input for Methanol Removal DMC_Kinetics->DMC_Energy DMC_Energy->Final_PEN

A Comparative Guide to the Thermal Stability of Polyesters Derived from Naphthalene Dicarboxylates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal stability of various polyesters synthesized from different isomers of naphthalene dicarboxylic acid and a range of diols. The inherent rigidity of the naphthalene ring system imparts exceptional thermal properties to these polymers, making them suitable for high-performance applications. This document summarizes key thermal data, details the experimental methodologies used for their characterization, and illustrates the structure-property relationships.

Data Presentation: Thermal Properties of Naphthalene Dicarboxylate Polyesters

The thermal stability of polyesters is primarily characterized by their glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td). The following table summarizes these properties for a selection of polyesters derived from 2,6-, 2,7-, and 1,4-naphthalene dicarboxylic acid (NDA) isomers and various aliphatic diols.

PolyesterNaphthalene Dicarboxylate IsomerDiolTg (°C)Tm (°C)Td, 5% (°C)
PEN (Poly(ethylene naphthalate))2,6-NDAEthylene Glycol~120[1]~265[1]~410
PENN (Poly(ethylene 2,7-naphthalate))2,7-NDAEthylene Glycol121.8[2]325-335[2]>400[2]
PEN-1,4 (Poly(ethylene 1,4-naphthalate))1,4-NDAEthylene GlycolAmorphous--
PPN (Poly(propylene naphthalate))2,6-NDA1,3-Propanediol~90~245-
PBN (Poly(butylene naphthalate))2,6-NDA1,4-Butanediol~78~245-

Note: Values are approximate and can vary depending on the molecular weight of the polymer and the specific experimental conditions. Td, 5% refers to the temperature at which 5% weight loss is observed.

Experimental Protocols

The data presented in this guide are primarily derived from two key analytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyesters.

Methodology:

  • A small sample of the polyester (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The temperature of the cell is increased at a constant heating rate, commonly 10 °C/min or 20 °C/min, under a nitrogen atmosphere.

  • The heat flow to the sample relative to the reference is monitored as a function of temperature.

  • The glass transition is observed as a step change in the baseline of the heat flow curve, and the melting point is identified by an endothermic peak.

  • To erase the thermal history, a first heating scan is often performed, followed by a controlled cooling scan and a second heating scan, from which the thermal properties are determined.

Thermogravimetric Analysis (TGA)

TGA is utilized to assess the thermal stability and decomposition temperature (Td) of the polyesters.

Methodology:

  • A small sample of the polyester (typically 10-20 mg) is placed in a high-purity alumina or platinum crucible.

  • The crucible is placed on a sensitive microbalance within a furnace.

  • The sample is heated at a constant rate, typically 10 °C/min or 20 °C/min, in a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature is often reported as the temperature at which a specific percentage of weight loss occurs (e.g., Td, 5% for 5% weight loss).

Mandatory Visualization

The following diagram illustrates the relationship between the chemical structure of the naphthalene dicarboxylate isomers and the diol, and the resulting thermal stability of the polyesters.

G cluster_isomers Naphthalene Dicarboxylate Isomers cluster_diols Diols cluster_polyesters Polyesters cluster_properties Thermal Stability 2,6-NDA 2,6-NDA PEN PEN 2,6-NDA->PEN Linear, Symmetrical 2,7-NDA 2,7-NDA PENN PENN 2,7-NDA->PENN Bent, Symmetrical 1,4-NDA 1,4-NDA Amorphous Polyester Amorphous Polyester 1,4-NDA->Amorphous Polyester Asymmetrical Ethylene Glycol Ethylene Glycol Ethylene Glycol->PEN Ethylene Glycol->PENN Ethylene Glycol->Amorphous Polyester Propylene Glycol Propylene Glycol PPN PPN Propylene Glycol->PPN Butylene Glycol Butylene Glycol PBN PBN Butylene Glycol->PBN High Tg, Tm High Tg, Tm PEN->High Tg, Tm High Packing Efficiency PENN->High Tg, Tm High Rigidity Disrupted Crystallinity Disrupted Crystallinity Amorphous Polyester->Disrupted Crystallinity Irregular Structure Lower Tg, Tm Lower Tg, Tm PPN->Lower Tg, Tm Increased Flexibility PBN->Lower Tg, Tm Increased Flexibility

Caption: Structure-property relationship in naphthalene-based polyesters.

Discussion

The thermal stability of polyesters derived from naphthalene dicarboxylates is significantly influenced by the isomeric position of the carboxyl groups on the naphthalene ring and the length of the diol used in the polymerization.

  • Influence of Naphthalene Dicarboxylate Isomer: The linear and symmetrical structure of the 2,6-naphthalene dicarboxylate isomer allows for efficient chain packing and high crystallinity, resulting in polyesters like PEN with high glass transition and melting temperatures. The 2,7-isomer, while also symmetrical, introduces a kink in the polymer backbone, which can affect crystallinity but still maintains high thermal stability due to the rigid naphthalene unit[2]. In contrast, the asymmetrical 1,4-isomer disrupts the regularity of the polymer chain, leading to amorphous materials with lower or no discernible melting points.

  • Influence of Diol Structure: The length of the flexible aliphatic diol component also plays a crucial role. Increasing the number of methylene units in the diol (from ethylene glycol to propylene glycol to butylene glycol) generally increases the flexibility of the polymer chain. This increased flexibility leads to a decrease in both the glass transition temperature and the melting temperature of the resulting polyester.

References

Safety Operating Guide

Proper Disposal of Diethyl Naphthalene-2,6-dicarboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of diethyl naphthalene-2,6-dicarboxylate, tailored for researchers, scientists, and drug development professionals. The following procedures are based on general hazardous waste management principles and data for the closely related compound, dimethyl 2,6-naphthalenedicarboxylate. Users must consult the specific Safety Data Sheet (SDS) provided by their supplier for complete and accurate information.

Immediate Safety and Disposal Procedures

The disposal of chemical waste is regulated and must be handled with care to ensure personnel safety and environmental protection.[1] Improper disposal, such as in regular trash or down the sewer system, is not permitted.[1]

Step 1: Assess Hazards and Don Personal Protective Equipment (PPE) Before handling the chemical waste, review the substance-specific Safety Data Sheet (SDS). Based on general laboratory safety practices for solid chemicals, the following PPE is recommended:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

  • Respiratory Protection: If there is a risk of generating dust, use a particle filter respirator. No special respiratory protection is typically needed under normal use conditions with adequate ventilation.[2][3]

Step 2: Waste Identification and Classification While some forms of dimethyl 2,6-naphthalenedicarboxylate are not classified as hazardous under GHS, some safety data sheets indicate it may cause long-lasting harmful effects to aquatic life.[4][5][6] Therefore, it is crucial to avoid release to the environment.[5]

  • Do not dispose of down the drain or in regular trash. [1][7]

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste according to local, regional, and national regulations.[3][7]

  • Always err on the side of caution and manage the waste as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[8]

Step 3: Use Appropriate Waste Containers

  • Container Type: Store chemical waste in appropriate, tightly sealed containers.[3] Plastic containers are often preferred over glass when chemical compatibility is not an issue.[1][9]

  • Labeling: The container must be clearly labeled as "Hazardous Waste."[1] The label must include:

    • The full common chemical name: "this compound" (avoid abbreviations or formulas).[1]

    • The quantity of the waste.

    • The date of waste generation.[1]

    • The location of origin (e.g., department, room number).[1]

    • The Principal Investigator's name and contact number.[1]

    • Appropriate hazard pictograms, if applicable.[1]

Step 4: Store Waste in a Designated Area

  • Satellite Accumulation Area: Hazardous waste must be stored in a designated "Satellite Accumulation Area," which should be at or near the point of generation.[9][10]

  • Segregation: Store waste containers based on chemical compatibility. Keep incompatibles, such as acids and bases or oxidizers and reducing agents, separate.[10] this compound should be stored away from strong oxidizing agents.[2]

  • Closure: Keep waste containers tightly closed at all times, except when adding waste.[8][10]

Step 5: Arrange for Professional Disposal

  • Contact EHS: Most chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) Hazardous Waste Program.[1] Contact your EHS office to schedule a waste pickup.

  • Documentation: Complete all required waste disposal forms as instructed by your EHS office.[1]

Chemical and Physical Properties

The following table summarizes key quantitative data for the related compound, dimethyl 2,6-naphthalenedicarboxylate. This information is critical for assessing potential hazards and ensuring proper handling.

PropertyValueSource
Molecular Formula C14H12O4[2]
Molecular Weight 244.25 g/mol [2]
Appearance White Solid[2]
Melting Point 187 - 193 °C / 368.6 - 379.4 °F[2]
Flash Point 232 °C / 449.6 °F[2]
Water Solubility Insoluble[11]
Log Partition Coefficient (Log Pow) 3.5[12]

Disposal Workflow for this compound

The following diagram outlines the decision-making process for the safe and compliant disposal of this compound waste.

G start Start: Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Step 2: Classify Waste Consult SDS & Local Regulations ppe->classify container Step 3: Use Labeled, Sealed 'Hazardous Waste' Container classify->container storage Step 4: Store in Designated Satellite Accumulation Area container->storage disposal Step 5: Contact EHS for Pickup Complete Waste Manifest storage->disposal end End: Compliant Disposal disposal->end

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.